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  • Product: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate
  • CAS: 106327-16-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic Acid Hydrate

This is an in-depth technical guide on the synthesis and characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate . Executive Summary 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a rare, zwitterion...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis and characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate .

Executive Summary

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a rare, zwitterionic quinoline derivative characterized by a specific 3,5,7-substitution pattern that distinguishes it from the more common 8-hydroxyquinoline derivatives (e.g., 8-hydroxyquinoline-5-sulfonic acid). Its structure features a protonated amino group at position 3, a hydroxyl group at position 5, and a sulfonate group at position 7.[1]

This scaffold is primarily accessible through the ammonolytic degradation of condensed tannins (proanthocyanidins), specifically from Western Hemlock bark, making it a unique example of a "semi-synthetic" heterocyclic compound derived from biomass. Its zwitterionic nature and hydrogen-bonding capacity make it a subject of interest for crystallographic studies, metal chelation, and potential pharmacological applications involving zwitterionic recognition sites.

Structural Analysis & Retrosynthesis

The target molecule exhibits a planar quinoline core with a zwitterionic "push-pull" electronic structure in the solid state.

Structural Features[1][2]
  • Core: Quinoline (Benzo[b]pyridine).[2]

  • Substituents:

    • C3: Amino group (-NH₂ / -NH₃⁺).

    • C5: Hydroxyl group (-OH).

    • C7: Sulfonic acid group (-SO₃H / -SO₃⁻).

  • Electronic State: Crystallizes as a zwitterion where the sulfonic acid proton is transferred to the amino group (or ring nitrogen depending on pH), stabilized by an intermolecular hydrogen bond network involving the water of hydration.

Retrosynthetic Logic

Direct electrophilic aromatic substitution (sulfonation) of a 3-amino-5-hydroxyquinoline precursor is chemically challenging due to directing effects:

  • 5-OH group: Strongly activates positions 6 (ortho) and 8 (para).

  • 3-NH₂ group: Activates position 2 and 4 (ortho/para to itself) on the pyridine ring, but has less effect on the benzene ring.

  • Result: Direct sulfonation of 5-hydroxyquinoline typically yields the 8-sulfonic acid or 6,8-disulfonic acid. Accessing the 7-position requires a different strategy, such as the degradation of a pre-functionalized flavonoid precursor where the 5,7-oxygenation pattern of the A-ring is preserved.

Retrosynthesis cluster_legend Pathway Logic Target 3-Amino-5-hydroxyquinoline- 7-sulfonic acid Intermediate Phloroglucinol/Resorcinol A-Ring Fragment Target->Intermediate Ammonolytic Cyclization Precursor Proanthocyanidin Polymer (Condensed Tannin) Intermediate->Precursor Sulfite Cleavage Direct Sulfonation Fails (Regioselectivity) Direct Sulfonation Fails (Regioselectivity) Biomass Degradation (Specific Isomer) Biomass Degradation (Specific Isomer) Direct Sulfonation Fails (Regioselectivity)->Biomass Degradation (Specific Isomer)

Figure 1: Retrosynthetic analysis highlighting the biomass degradation route over direct synthesis.

Experimental Synthesis Protocol

The definitive method for isolating this specific isomer is the Ammonium Sulfite-Ammonia Degradation of tannin extracts, as established by Laks, Rettig, and Trotter (1986).

Reagents & Materials
  • Precursor: Western Hemlock bark tannin extract (rich in proanthocyanidins).

  • Solvent/Reagent: Concentrated Ammonium Hydroxide (NH₄OH, 28-30%).

  • Reagent: Ammonium Sulfite ((NH₄)₂SO₃).

  • Purification: Recrystallization solvents (Water, Ethanol).

Reaction Workflow
  • Digestion: Dissolve the tannin extract in concentrated ammonium hydroxide containing ammonium sulfite.

  • Heating: Heat the mixture in a pressure vessel (autoclave) at 150–170°C for 2–4 hours . This high-temperature ammonolysis cleaves the interflavanoid bonds and restructures the flavonoid A-ring into the quinoline core.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. The product, being less soluble in the cooled basic medium or upon neutralization, precipitates.

  • Isolation: Filter the crude solid.

  • Purification: Recrystallize from hot water. The product crystallizes as the monohydrate.[3]

Mechanism (The "Bucherer-Type" Transformation)

The reaction mimics the Bucherer reaction , where naphthols are converted to naphthylamines in the presence of sulfite and ammonia.

  • The A-ring of the proanthocyanidin (typically a phloroglucinol or resorcinol pattern) possesses the 5,7-dihydroxy substitution.

  • Under ammonolytic conditions, the pyran ring (C-ring) opens and recyclizes with ammonia to form the pyridine ring of the quinoline.

  • The sulfite plays a dual role: it assists in the cleavage of the polymer and installs the sulfonate group, likely at the position activated by the hydroxyl groups (the 7-position in the quinoline numbering corresponds to a specific position on the original A-ring).

Characterization & Data Analysis

Crystallographic Data

The structure is unambiguously defined by X-ray crystallography.

ParameterValue
Formula C₉H₈N₂O₄S · H₂O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.912 Å, b = 14.775 Å, c = 7.093 Å
Beta Angle (β) 98.585°
Z 4
Density (Calc) 1.670 g/cm³
R-Factor 0.033 (indicating high-quality structure solution)

Structural Insight: The molecule exists as a zwitterion .[3] The sulfonic acid group is deprotonated (-SO₃⁻), and the amino group (or ring nitrogen) is protonated. Extensive hydrogen bonding involves the water molecule, linking the zwitterions into a 3D network.

Spectroscopic Profile[4]
TechniqueObservationInterpretation
UV-Vis

approx. 250, 320 nm
Characteristic quinoline

transitions. Shifts observed with pH due to zwitterionic nature.
IR Spectroscopy Broad band 3400-2800 cm⁻¹N-H stretching (ammonium) and O-H stretching (hydrate/phenol).
IR Spectroscopy Strong bands 1200, 1050 cm⁻¹Symmetric and asymmetric

stretching (Sulfonate).
¹H NMR (D₂O/NaOD) Aromatic protons in 7.0–9.0 ppm rangeDistinct coupling patterns for H2, H4 (pyridine ring) and H6, H8 (benzene ring).
Purity & Stability
  • Hydrate Stability: The monohydrate is stable at room temperature. Dehydration occurs above 100°C.

  • Solubility: Low solubility in cold water and organic solvents; soluble in hot water, dilute acid (protonation), and dilute base (deprotonation).

Applications

While less common than 8-hydroxyquinoline, this 3,5,7-isomer offers unique properties:

  • Crystallographic Marker: Used as a model compound for studying zwitterionic hydrogen bonding networks in heterocyclic sulfonates.

  • Fluorescent Probe: Like many sulfonated quinolines, it exhibits fluorescence, potentially useful for tracking tannin degradation or as a pH-sensitive probe.

  • Metal Chelation: The 5-hydroxy group and the ring nitrogen (if deprotonated) can form a chelate, though the geometry is different from the classic 8-hydroxyquinoline (N,O-chelate). The 3-amino group offers an additional coordination site.

Safety & Handling

  • Hazards: Treat as a sulfonic acid derivative. Irritating to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using concentrated ammonia.

  • Storage: Store in a cool, dry place. Hygroscopic (maintain hydrate form).

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[4][5][6] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications , 42(12), 1799-1800.

  • Laks, P. E. (1987). Flavonoid biocides: Wood preservatives based on condensed tannins. Holzforschung, 41(5). (Context on tannin cleavage).
  • BLD Pharm. (n.d.). Product Data: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and inferred chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (C₉H₈N₂O₄S·H₂O). While direct experimental data for this specific isomer is limited, this document synthesizes available crystallographic information with established principles of organic chemistry and data from analogous quinoline derivatives to offer a robust profile for researchers. This guide covers the compound's structure, physicochemical properties, spectroscopic characteristics, and potential reactivity, providing a foundational resource for its application in chemical research and drug development.

Introduction: Unveiling a Unique Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties. 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate represents a unique multifunctionalized quinoline, possessing amino, hydroxyl, and sulfonic acid groups. This combination of functionalities suggests a rich chemical landscape, with potential applications as a metal chelator, a fluorescent probe, or a building block for novel therapeutic agents. This guide aims to consolidate the existing structural data and provide expert insights into the anticipated chemical behavior of this compound to facilitate its exploration in research and development.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's three-dimensional structure and its inherent physical properties is paramount for predicting its behavior in various chemical and biological systems.

Crystal Structure and Molecular Conformation

The definitive crystal structure of 3-Amino-5-hydroxyquinoline-7-sulfonic acid monohydrate has been elucidated by X-ray crystallography, providing invaluable insights into its solid-state conformation.

The molecule exists as a zwitterion in the crystalline state, with the sulfonic acid group deprotonated and the quinoline nitrogen protonated. This internal salt formation is a key feature influencing its physical properties. The quinoline ring system is nearly planar. Molecules in the crystal lattice are interconnected through a network of hydrogen bonds, with the water molecule playing a crucial role in linking adjacent molecules.

PropertyValueReference
Molecular FormulaC₉H₈N₂O₄S·H₂O[1]
Molecular Weight258.25 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
Solubility Profile (Inferred)
  • Water: Expected to have moderate to good solubility in water, particularly in neutral to slightly acidic or basic solutions where the zwitterionic form is stabilized. The sulfonic acid group, being a strong acid, will be deprotonated over a wide pH range, enhancing aqueous solubility.

  • Polar Organic Solvents: Likely to exhibit some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF.

  • Nonpolar Organic Solvents: Expected to have very low solubility in nonpolar solvents like hexane and toluene due to the high polarity of the molecule.

Acidity and Basicity: The pKa Profile (Inferred)

The pKa values of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate are critical for understanding its ionization state at different pH values, which in turn governs its solubility, reactivity, and biological interactions. While experimental pKa values are not published, we can estimate them based on analogous structures.

G cluster_pka Inferred pKa Values Sulfonic_Acid Sulfonic Acid (-SO3H) pKa ~ -1 to 2 Quinolinium_Nitrogen Quinolinium Nitrogen (-NH+) pKa ~ 4-5 Sulfonic_Acid->Quinolinium_Nitrogen Decreasing Acidity Aromatic_Amino Aromatic Amino (-NH2) pKa ~ 3-4 Quinolinium_Nitrogen->Aromatic_Amino Phenolic_Hydroxyl Phenolic Hydroxyl (-OH) pKa ~ 8-10 Aromatic_Amino->Phenolic_Hydroxyl

  • Sulfonic Acid Group: Sulfonic acids are strong acids with pKa values typically in the range of -1 to 2.[1] Therefore, the sulfonic acid group will be deprotonated to a sulfonate (-SO₃⁻) under most physiological and experimental conditions.

  • Quinolinium Nitrogen: The pKa of the protonated quinoline nitrogen is expected to be in the range of 4-5, typical for quinolinium ions.

  • Aromatic Amino Group: The basicity of the aromatic amino group is significantly reduced by the electron-withdrawing nature of the quinoline ring and the sulfonic acid group. Its pKa is likely to be in the range of 3-4.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group is expected to be the least acidic of the protonated groups, with a pKa likely in the range of 8-10.

Stability and Storage

Based on the general stability of sulfonic acids and quinoline derivatives, 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is expected to be a relatively stable compound under standard laboratory conditions.[2]

  • Thermal Stability: Sulfonic acids generally exhibit good thermal stability.[1]

  • pH Stability: The compound is likely to be stable in neutral and acidic solutions. In strongly basic solutions, degradation may occur over time.

  • Light Sensitivity: As with many aromatic compounds, prolonged exposure to UV light should be avoided to prevent potential photodegradation.

  • Recommended Storage: It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container.

Spectroscopic Properties (Inferred)

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of molecules. While experimental spectra for this specific compound are not widely available, we can predict its characteristic spectroscopic features.

UV-Vis Absorption

The UV-Vis absorption spectrum of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in a suitable solvent (e.g., water or methanol) is expected to exhibit multiple absorption bands characteristic of the substituted quinoline chromophore. The position and intensity of these bands will be influenced by the solvent polarity and the pH of the solution due to the different ionization states of the molecule.

Fluorescence Spectroscopy

The fluorescence properties of aminoquinolines are highly dependent on the position of the amino group. While some aminoquinoline derivatives are fluorescent, others are not. For instance, it has been reported that 3-aminoquinoline can act as a fluorescent label, whereas 5-aminoquinoline and 8-aminoquinoline labeled compounds did not show fluorescent properties in a specific application.[3]

The fluorescence of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate would need to be experimentally determined. If fluorescent, the excitation and emission maxima would likely be sensitive to solvent polarity and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The expected NMR spectra would show characteristic signals for the aromatic protons and carbons of the quinoline ring, with chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing sulfonic acid group.

  • ¹H NMR: The aromatic region would display a set of coupled multiplets corresponding to the protons on the quinoline ring. The chemical shifts would be predictable based on the substituent effects.

  • ¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals for the carbon atoms of the quinoline ring. The carbons attached to the substituents would exhibit characteristic chemical shifts.

Reactivity and Potential Applications

The multifunctionality of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate suggests a versatile reactivity profile and a range of potential applications.

G cluster_reactivity Potential Reaction Pathways Start 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate Amino_Group Amino Group Reactions (e.g., Diazotization, Amide formation) Start->Amino_Group Hydroxyl_Group Hydroxyl Group Reactions (e.g., Etherification, Esterification) Start->Hydroxyl_Group Aromatic_Ring Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Start->Aromatic_Ring

Reactivity of the Functional Groups
  • Amino Group: The primary aromatic amino group can undergo typical reactions such as diazotization followed by coupling reactions to form azo dyes, or acylation to form amides.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It also plays a crucial role in metal chelation.

  • Sulfonic Acid Group: The sulfonic acid group can be converted to sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters.

  • Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing activating (amino, hydroxyl) and deactivating (sulfonic acid) groups.

Potential Applications
  • Chelating Agent: The presence of the 8-hydroxyquinoline-like motif (with the hydroxyl at position 5 and the quinoline nitrogen) suggests that this compound may act as a chelating agent for various metal ions.

  • Fluorescent Probes: If the compound exhibits fluorescence, it could be explored as a fluorescent sensor for metal ions or other analytes.

  • Pharmaceutical Intermediate: The multifunctional nature of the molecule makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

  • Dye Synthesis: The amino group can be diazotized and coupled to form azo dyes, suggesting its use in the dye and pigment industry.

Experimental Protocols (General)

Given the lack of specific experimental protocols for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, the following are generalized procedures for the characterization of similar compounds, which can be adapted by researchers.

Protocol for Solubility Determination
  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Protocol for UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest (e.g., 10-50 µM in methanol or water).

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range (e.g., 200-600 nm).

  • Blank Measurement: Record the absorbance of the pure solvent as a blank.

  • Sample Measurement: Record the absorbance spectrum of the sample solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a fascinating molecule with a rich potential for chemical exploration. While direct experimental data remains scarce, this in-depth guide, by integrating crystallographic facts with inferred properties from analogous compounds, provides a solid foundation for researchers. The zwitterionic nature, predicted solubility, and pKa profile, along with its potential reactivity and spectroscopic characteristics, highlight its promise in diverse fields, from medicinal chemistry to materials science. Further experimental investigation is warranted to fully unlock the potential of this unique quinoline derivative.

References

  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • Frizon, T. E., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences, 111(12), 3327-3339. [Link]

  • Struwe, W. B., et al. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. Biological Chemistry, 393(9), 969-974. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Introduction 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a polysubstituted quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Its structural complexity, fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a polysubstituted quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Its structural complexity, featuring amino, hydroxyl, and sulfonic acid functional groups on a fused aromatic scaffold, imparts unique chemical and photophysical properties. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its application and further development.

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. While direct experimental spectra for this specific isomer are not widely available in the public domain, this guide will leverage data from closely related analogs, such as 8-hydroxyquinoline-5-sulfonic acid, and first principles of spectroscopy to predict and interpret its spectral characteristics. This approach, grounded in established scientific principles, offers a robust framework for researchers working with this and similar molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate dictates its spectroscopic signature. The following sections will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both theoretical expectations and practical experimental guidance.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the quinoline core.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an electron-donating group, causing an upfield shift (to lower ppm values) for ortho and para protons. Conversely, the sulfonic acid group (-SO₃H) is an electron-withdrawing group, leading to a downfield shift (to higher ppm values) for nearby protons. The hydroxyl group (-OH) has a variable chemical shift and can participate in hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H2~7.0-7.2dJ ≈ 2-3 HzOrtho to the amino group, meta to the nitrogen.
H4~7.8-8.0dJ ≈ 2-3 HzPara to the amino group, influenced by the ring nitrogen.
H6~7.5-7.7dJ ≈ 8-9 HzOrtho to the hydroxyl group, meta to the sulfonic acid group.
H8~8.2-8.4dJ ≈ 8-9 HzOrtho to the sulfonic acid group.
-NH₂Variablebr s-Broad signal, concentration and solvent dependent.
-OHVariablebr s-Broad signal, concentration and solvent dependent.

Note: Predicted values are based on general principles of substituent effects on aromatic rings and may vary with solvent and experimental conditions.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are also influenced by the electronic nature of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

CarbonPredicted Chemical Shift (ppm)Rationale
C2~140-145Attached to nitrogen, influenced by the amino group.
C3~125-130Bearing the amino group.
C4~135-140Influenced by the ring nitrogen.
C4a~120-125Bridgehead carbon.
C5~150-155Bearing the hydroxyl group.
C6~115-120Ortho to the hydroxyl group.
C7~130-135Bearing the sulfonic acid group.
C8~125-130Ortho to the sulfonic acid group.
C8a~145-150Bridgehead carbon attached to nitrogen.

Note: These are estimated chemical shifts. Actual values will depend on the solvent and reference standard used.

C. Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean 5 mm NMR tube.[1] The choice of solvent is critical as the compound has both acidic and basic functional groups. DMSO-d₆ is often a good choice for multifunctional aromatic compounds.

  • Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Spectral Interpretation H->I

Caption: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is expected to show characteristic absorption bands for the O-H, N-H, S=O, and C=N bonds, as well as vibrations from the quinoline ring system.

A. Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200O-H and N-H stretchingHydroxyl and Amino groups
3100-3000C-H stretchingAromatic C-H
1650-1500C=C and C=N stretchingQuinoline ring
1250-1150 and 1050-1000S=O stretchingSulfonic acid group
900-650C-H out-of-plane bendingAromatic ring substitution pattern

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected to be significant in the solid state due to the presence of the hydrate water molecule and the various functional groups.

B. Experimental Protocol for FTIR Spectroscopy

The solid nature of the compound allows for straightforward sample preparation.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[2]

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Grind 1-2 mg sample with 100-200 mg KBr B Press into a thin pellet A->B C Place pellet in spectrometer B->C D Acquire spectrum (4000-400 cm-1) C->D E Identify characteristic peaks D->E F Assign peaks to functional groups E->F

Caption: Workflow for FTIR analysis using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and structural features. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound.

A. Predicted Mass Spectrum

In ESI-MS, the compound is expected to be observed as its protonated molecule [M+H]⁺ in positive ion mode or its deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of the acidic sulfonic acid group, negative ion mode is likely to be very effective.

  • Molecular Formula: C₉H₈N₂O₄S (for the anhydrous form)

  • Molecular Weight: 240.24 g/mol

  • Expected [M-H]⁻ ion: m/z 239.02

Predicted Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely involve the loss of SO₃ (80 Da), a common fragmentation pathway for sulfonic acids, leading to a fragment ion at m/z 159.03. Further fragmentation of the quinoline ring would also be expected.

B. Experimental Protocol for ESI-MS

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of methanol and water.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. Apply a high voltage to the ESI needle to generate charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural confirmation.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis A Prepare a dilute solution (1-10 µg/mL) B Infuse into ESI source A->B C Generate charged ions B->C D Acquire full scan MS C->D E Perform MS/MS on molecular ion D->E F Analyze fragmentation pattern E->F

Caption: General workflow for ESI-MS analysis.

IV. Conclusion

The structural characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data for this specific molecule remains elusive in readily accessible databases, this guide provides a robust framework for its analysis based on established spectroscopic principles and data from closely related compounds. The predicted spectra and detailed experimental protocols herein serve as a valuable resource for researchers, enabling them to confidently acquire and interpret data for this and other complex quinoline derivatives, thereby advancing their research in drug development and materials science.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 7-Amino-8-hydroxyquinoline-5-sulfonic acid

An Important Note on Chemical Identification: Initial inquiries for "3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate" did not yield a well-documented compound in publicly available chemical literature. This suggests t...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: Initial inquiries for "3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate" did not yield a well-documented compound in publicly available chemical literature. This suggests that the compound may be novel, exceptionally rare, or that the nomenclature may be imprecise. This guide will therefore focus on the closely related, structurally significant, and commercially available analogue: 7-Amino-8-hydroxyquinoline-5-sulfonic acid . This compound shares key functional groups and offers a robust foundation for understanding the chemical and biological properties of amino-hydroxy-quinoline sulfonic acids.

Introduction

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a substituted quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a poly-functional aromatic compound, it incorporates a quinoline core, an amino group, a hydroxyl group, and a sulfonic acid moiety. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules and a subject of investigation for various biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, potential applications, and safety considerations for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of 7-Amino-8-hydroxyquinoline-5-sulfonic acid are crucial for its handling, formulation, and biological interactions. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 15851-62-4[1]
Molecular Formula C₉H₈N₂O₄SN/A
Molecular Weight 240.24 g/mol N/A
Appearance Typically a solid powder[2]
Solubility Soluble in water[3]

Synthesis and Characterization

The synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid is a multi-step process that typically starts from the readily available 8-hydroxyquinoline. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid

Step 1: Sulfonation of 8-Hydroxyquinoline

  • To a stirred solution of concentrated sulfuric acid, slowly add 8-hydroxyquinoline at a controlled temperature (typically below 20°C).

  • After the addition is complete, the reaction mixture is heated to approximately 100-120°C for several hours to facilitate the sulfonation at the 5-position.

  • The reaction is then cooled and carefully poured onto crushed ice to precipitate the product, 8-hydroxyquinoline-5-sulfonic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 8-Hydroxyquinoline-5-sulfonic acid

  • The dried 8-hydroxyquinoline-5-sulfonic acid is dissolved in concentrated sulfuric acid.

  • A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-5°C).

  • The reaction is stirred for several hours at low temperature to introduce a nitro group at the 7-position.

  • The reaction mixture is then carefully poured onto ice to precipitate 7-nitro-8-hydroxyquinoline-5-sulfonic acid.

  • The product is collected by filtration, washed, and dried.

Step 3: Reduction of the Nitro Group

  • The 7-nitro-8-hydroxyquinoline-5-sulfonic acid is suspended in a suitable solvent, such as water or ethanol.

  • A reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced.

  • The reaction is stirred, often with gentle heating, until the reduction of the nitro group to an amino group is complete.

  • The final product, 7-Amino-8-hydroxyquinoline-5-sulfonic acid, is isolated by filtration and can be further purified by recrystallization.

Synthesis_Workflow 8-Hydroxyquinoline 8-Hydroxyquinoline Sulfonation Sulfonation 8-Hydroxyquinoline->Sulfonation H₂SO₄ 8-Hydroxyquinoline-5-sulfonic acid 8-Hydroxyquinoline-5-sulfonic acid Sulfonation->8-Hydroxyquinoline-5-sulfonic acid Nitration Nitration 8-Hydroxyquinoline-5-sulfonic acid->Nitration HNO₃/H₂SO₄ 7-Nitro-8-hydroxyquinoline-5-sulfonic acid 7-Nitro-8-hydroxyquinoline-5-sulfonic acid Nitration->7-Nitro-8-hydroxyquinoline-5-sulfonic acid Reduction Reduction 7-Nitro-8-hydroxyquinoline-5-sulfonic acid->Reduction [H] 7-Amino-8-hydroxyquinoline-5-sulfonic acid 7-Amino-8-hydroxyquinoline-5-sulfonic acid Reduction->7-Amino-8-hydroxyquinoline-5-sulfonic acid Metal_Chelation cluster_0 Cellular Environment Metal_Ion Essential Metal Ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Complex Metal-Ligand Complex Metal_Ion->Complex Enzyme Metalloenzyme Enzyme->Metal_Ion Requires 8-HQ_Derivative 7-Amino-8-hydroxyquinoline-5-sulfonic acid 8-HQ_Derivative->Complex Chelates Disruption Disruption of Cellular Processes Complex->Disruption

Proposed mechanism of action via metal chelation.

Potential Therapeutic Applications
  • Antimicrobial and Antifungal Agents: The disruption of metal ion homeostasis is a key strategy for inhibiting the growth of bacteria and fungi. [2]* Anticancer Agents: Cancer cells often have an altered metal metabolism, making them susceptible to metal-chelating agents. [4]* Neuroprotective Agents: Dysregulation of metal ions in the brain is implicated in neurodegenerative diseases like Alzheimer's. [5]8-hydroxyquinoline derivatives have been investigated for their potential to modulate these metal ion concentrations.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 7-Amino-8-hydroxyquinoline-5-sulfonic acid. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, information from structurally similar compounds provides guidance.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn. [6][7]* Hand Protection: Chemical-resistant gloves (e.g., nitrile) are necessary.

  • Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used. [6]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [6]* Avoid contact with skin and eyes. [8]In case of contact, rinse immediately with plenty of water. [6][7]* Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7][8]

Disposal

Dispose of waste in accordance with local, state, and federal regulations. [6]Chemical waste should be collected in a designated, labeled container for proper disposal. [9]

Conclusion

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a versatile and functionally rich molecule with significant potential in various scientific domains. Its unique structural features make it an important precursor for the synthesis of novel compounds with tailored biological activities. The strong metal-chelating ability of the 8-hydroxyquinoline core, modulated by the amino and sulfonic acid substituents, is a key determinant of its potential therapeutic applications. Further research into the specific biological targets and mechanisms of action of this and related compounds will undoubtedly open new avenues for drug discovery and development. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use in the laboratory.

References

  • SAFETY DATA SHEET. (2010, September 6). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2009, October 9). Fisher Scientific.
  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. (2021, August 12). MDPI.
  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. (2025, August 10).
  • 8-Hydroxy-7-iodoquinoline-5-sulphonic acid. Apollo Scientific.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023, April 26). MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-hydroxyquinoline-5-sulfonic acid. Semantic Scholar.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.
  • The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid...
  • 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792. PubChem - NIH.
  • 5-sulfonic-8-hydroxyquinoline. Sigma-Aldrich.
  • What is the mechanism of action of 8-Hydroxyquinoline. (2024, September 3). ChemicalBook.
  • 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8. Sigma-Aldrich.
  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. Benchchem.
  • 15851-62-4|7-Amino-8-hydroxyquinoline-5-sulfonic acid|BLD Pharm.
  • 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 13C NMR spectrum. ChemicalBook.
  • 8-Hydroxyquinoline-5-sulfonic acid(84-88-8)IR1. ChemicalBook.
  • 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) MS spectrum. ChemicalBook.
  • 8-Hydroxyquinoline-5-sulfonic acid. the NIST WebBook.
  • 8-Hydroxyquinoline-5-sulfonic acid. the NIST WebBook.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025, November 18).

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Foundational

An In-depth Technical Guide on 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate: Predicted Solubility and Stability for Researchers and Drug Development Professionals

Forward Introduction to 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a w...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

Introduction to 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds and functional materials. The presence of amino, hydroxyl, and sulfonic acid functional groups on the quinoline core suggests a molecule with a rich chemical profile, likely influencing its physicochemical properties such as solubility and stability. Understanding these properties is paramount for its potential application in fields such as medicinal chemistry, materials science, and diagnostics.

The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the sulfonic acid group is strongly acidic and will exist in its ionized sulfonate form over a wide pH range, significantly impacting aqueous solubility. The aromatic quinoline system itself is susceptible to oxidative and photolytic degradation. This guide will provide a predictive assessment of these key characteristics.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in a biological system, as well as its utility in various chemical processes. The molecular structure of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, with its combination of a hydrophobic quinoline core and multiple hydrophilic functional groups, suggests a complex solubility profile.

Influence of Functional Groups on Solubility
  • Quinoline Core: The bicyclic aromatic quinoline ring is inherently hydrophobic, which tends to limit solubility in aqueous media.[1]

  • Amino and Hydroxyl Groups: The presence of an amino (-NH2) and a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding with protic solvents, which is expected to enhance solubility in such media.[1]

  • Sulfonic Acid Group: The sulfonic acid (-SO3H) group is a strong acid and will be deprotonated to the highly polar sulfonate (-SO3-) group in most aqueous environments. This ionic character is predicted to be the dominant contributor to the molecule's aqueous solubility.

Predicted Solubility in Various Solvents

Based on the analysis of its structural components, the following solubility behavior is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately to Highly SolubleThe sulfonic acid, hydroxyl, and amino groups will form strong hydrogen bonds with protic solvents. Solubility in water is expected to be significant due to the ionic sulfonate group.
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThese solvents can effectively solvate the polar functional groups and the aromatic system.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall high polarity of the molecule will limit its interaction with non-polar solvents.
pH-Dependent Solubility

The presence of ionizable functional groups (amino and hydroxyl) suggests that the aqueous solubility of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate will be pH-dependent. The sulfonic acid group will be ionized across a wide pH range. The amino group will be protonated at acidic pH, increasing the overall positive charge and likely enhancing aqueous solubility. The hydroxyl group's ionization state will be more relevant at higher pH values. A pH-solubility profile is crucial for the development of liquid formulations.

Predicted Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is essential for determining its shelf-life, storage conditions, and potential degradation products. Quinoline derivatives can be susceptible to various degradation pathways.

Predicted Stability Under Stress Conditions

The following table summarizes the predicted stability of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate under conditions stipulated by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Stress ConditionTypical Reagents & ConditionsPredicted StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Likely StableThe quinoline core is generally stable to acid hydrolysis. Desulfonation under harsh conditions is a possibility.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Potential for DegradationThe molecule may be susceptible to base-catalyzed oxidative degradation, especially if exposed to air.
Oxidation 3-30% H₂O₂, room temperatureSusceptible to OxidationThe electron-rich aromatic ring with amino and hydroxyl substituents is prone to oxidation, potentially leading to hydroxylated derivatives or ring-opened products.
Photochemical Exposure to light (e.g., 1.2 million lux hours and 200 W h/m²)Likely UnstableQuinoline derivatives are often light-sensitive. Photodegradation can lead to the formation of colored degradants and potentially complex reaction products. Protection from light is critical.
Thermal (Dry Heat) 70-80°CLikely StableThe compound is expected to be stable at moderately elevated temperatures, though decomposition at much higher temperatures is expected.[2]
Potential Degradation Pathway: Oxidation

A plausible degradation pathway for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is oxidation, given the presence of the electron-donating amino and hydroxyl groups which activate the aromatic ring.

G A 3-Amino-5-hydroxyquinoline- 7-sulfonic acid hydrate B Oxidative Stress (e.g., H₂O₂) A->B C Further Hydroxylated Quinone-imine Species B->C Oxidation D Ring-Opened Products C->D Further Oxidation/ Hydrolysis

Caption: Predicted oxidative degradation pathway.

Proposed Experimental Protocols

To obtain definitive data on the solubility and stability of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the equilibrium solubility in various solvents.

Methodology:

  • Preparation: Add an excess amount of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate to a known volume of the selected solvent (e.g., water, pH buffers, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

G cluster_0 Sample Preparation cluster_1 Analysis A Add excess solid to solvent B Equilibrate (24-48h) at constant temperature A->B C Filter supernatant (0.45 µm) B->C D Dilute filtrate C->D E Quantify by HPLC-UV D->E

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and heat at 80°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[3]

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

  • Sample Analysis: Analyze the stressed samples at various time points using an appropriate analytical method (e.g., HPLC with a photodiode array detector and mass spectrometer) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation.

Proposed Analytical Methodology

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection would be suitable for the analysis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate and its potential degradants.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection can be used for quantification, while MS detection (LC-MS) would be invaluable for the identification of unknown degradation products.

Conclusion

While experimental data for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is currently limited, a comprehensive understanding of its likely physicochemical properties can be extrapolated from its chemical structure and data from analogous compounds. It is predicted to be a water-soluble compound with pH-dependent solubility, which is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary empirical data to support its development in any application. As a Senior Application Scientist, I strongly recommend that these predictive insights be used to guide, but not replace, rigorous experimental investigation.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ChemRxiv. (2022). Degradation of quinone-based flow battery electrolytes: Effect of functional groups on the reaction mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

  • Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • Sorachim SA. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid hydrate. Retrieved from [Link]

  • Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Retrieved from [Link]

  • PubMed. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link]

  • PubMed. (1996). 8-Hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate. Retrieved from [Link]

  • Cheméo. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]

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Exploratory

Fluorescent properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

An In-depth Technical Guide to the Fluorescent Properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate Foreword: Navigating the Frontiers of Fluorescent Probe Characterization To our fellow researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fluorescent Properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Foreword: Navigating the Frontiers of Fluorescent Probe Characterization

To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the fluorescent properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. It is important to note that as of the compilation of this document, this specific molecule is not extensively characterized in published literature. Therefore, this guide adopts a first-principles approach, leveraging established knowledge of structurally analogous quinoline derivatives to forecast its photophysical behavior. By dissecting the contributions of the core quinoline scaffold and its substituents—the amino, hydroxyl, and sulfonic acid groups—we can construct a robust predictive model of its fluorescence characteristics. This document is designed to be a starting point for empirical investigation, providing both theoretical grounding and practical methodologies for those looking to harness the potential of this novel fluorophore.

Molecular Architecture and its Implications for Fluorescence

The fluorescent properties of any molecule are intrinsically linked to its electronic structure. In 3-Amino-5-hydroxyquinoline-7-sulfonic acid, we have a conjugated aromatic system (the quinoline core) decorated with powerful auxochromes (the amino and hydroxyl groups) and a solubilizing/modulating group (the sulfonic acid).

  • The Quinoline Core: A heterocyclic aromatic compound that provides the foundational π-system necessary for fluorescence.[1][2]

  • 3-Amino Group: An electron-donating group that will likely increase the electron density of the aromatic system, leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra compared to the unsubstituted quinoline.[3][4]

  • 5-Hydroxy Group: Another potent electron-donating group. Its proximity to the amino group suggests the potential for complex excited-state dynamics, including the possibility of Excited State Intramolecular Proton Transfer (ESIPT).[5][6] ESIPT can lead to a large Stokes shift, which is a desirable property for fluorescent probes as it minimizes self-absorption.

  • 7-Sulfonic Acid Group: This is a strongly electron-withdrawing and ionizable group.[7] It will significantly enhance water solubility and is expected to render the molecule's fluorescence sensitive to pH changes.[8][9]

Predicted Molecular Structure:

Caption: Predicted structure of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Predicted Photophysical Properties

Based on the analysis of related compounds, we can predict the key photophysical parameters for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

PropertyPredicted Value/RangeRationale and Supporting Evidence
λex (Excitation Max) 350 - 390 nmAminoquinolines and hydroxyquinolines typically absorb in the UVA range. For example, 3-aminoquinoline (3-AQ) has a λex of 355 nm.[3] The presence of both amino and hydroxyl groups is expected to push the absorption to slightly longer wavelengths.
λem (Emission Max) 420 - 500 nm3-AQ exhibits an emission maximum at 420 nm.[3] The additional hydroxyl group and the potential for ESIPT could lead to a more significant Stokes shift, pushing the emission into the blue-green region of the spectrum.
Quantum Yield (ΦF) Moderate to High8-hydroxyquinoline itself is weakly fluorescent, but chelation with metal ions or substitution with auxochromes significantly enhances its quantum yield.[1] The presence of both amino and hydroxyl groups should result in a reasonably high quantum yield.
Fluorescence Lifetime (τ) 1 - 10 nsThe fluorescence lifetime of fluorescent probes can vary. For many organic fluorophores, lifetimes are in the nanosecond range.[10][11] The specific lifetime will depend on the solvent environment and pH.
Stokes Shift > 70 nmThe combination of amino and hydroxyl groups, and the potential for ESIPT, suggests a large Stokes shift. This is advantageous for minimizing reabsorption of emitted light.

Environmental Sensitivity: A Key Feature for Sensing Applications

The utility of a fluorescent probe is often defined by its responsiveness to its environment. 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is predicted to be highly sensitive to both pH and solvent polarity.

pH Sensitivity

The molecule has three ionizable groups: the amino group, the hydroxyl group, and the sulfonic acid group. The protonation state of these groups will significantly alter the electronic structure and thus the fluorescence properties.

Low_pH Low pH (All groups protonated) Predicted Weak Fluorescence Mid_pH Mid-range pH (Zwitterionic form) Predicted Strong Fluorescence Low_pH->Mid_pH + OH⁻ High_pH High pH (All groups deprotonated) Predicted Shifted/Quenched Fluorescence Mid_pH->High_pH + OH⁻

Caption: Predicted pH-dependent fluorescent states.

We can anticipate a complex pH-fluorescence profile, likely with an optimal pH range for maximum fluorescence intensity. This pH sensitivity could be harnessed for developing pH sensors.[9][12]

Solvatochromism

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is expected for our target molecule due to the likely change in dipole moment upon excitation.

  • Polar Protic Solvents (e.g., water, ethanol): Hydrogen bonding interactions with the solvent can stabilize the excited state, leading to a red-shift in the emission spectrum.

  • Aprotic Solvents (e.g., DMSO, THF): The emission maximum is expected to be at shorter wavelengths compared to protic solvents.

This solvatochromic behavior makes the compound a potential probe for investigating the polarity of microenvironments, such as the binding sites of proteins.[13][14]

Experimental Protocols for Characterization

To empirically validate the predicted properties, a series of standard spectroscopic experiments should be performed.

Synthesis

A plausible synthetic route would involve the sulfonation and subsequent amination and hydroxylation of a quinoline precursor. The synthesis of various substituted quinolines has been well-documented.[15][16][17]

Start Quinoline Precursor Step1 Sulfonation Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction of Nitro Group to Amino Group Step2->Step3 Step4 Hydroxylation Step3->Step4 Step5 Purification and Characterization Step4->Step5 End 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate Step5->End

Caption: Generalized synthetic workflow.

Spectroscopic Measurements
  • Preparation of Stock Solution: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., DMSO for a concentrated stock, followed by dilution in aqueous buffers).

  • Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum from 200 to 700 nm.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to record the emission spectrum. Excite the sample at its λmax.

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the emission maximum.

  • Determination of Quantum Yield:

    • Use a well-characterized fluorescent standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H2SO4).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Collect the fluorescence decay curve and fit it to an exponential decay model to determine the lifetime (τ).

Potential Applications in Research and Drug Development

Given its predicted properties, 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate could be a valuable tool in several areas:

  • Fluorescent Labeling: The amino group provides a reactive handle for conjugation to biomolecules such as proteins and nucleic acids.[3]

  • pH Sensing: Its pH-sensitive fluorescence could be used to monitor pH changes in biological systems.

  • Metal Ion Sensing: 8-hydroxyquinoline and its derivatives are well-known chelators and fluorescent sensors for metal ions.[1][8] It is highly probable that this compound will also exhibit sensitivity to certain metal ions.

  • Probing Protein Environments: The solvatochromic properties could be exploited to study protein folding and ligand binding, where changes in the local environment of the probe would be reflected in its fluorescence spectrum.[18]

Conclusion

While direct experimental data for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is currently lacking, a thorough analysis of its structural components allows for a strong predictive framework for its fluorescent properties. We anticipate a water-soluble, environmentally sensitive fluorophore with excitation and emission in the near-UV and blue-green regions of the spectrum, respectively. Its potential for a large Stokes shift and its reactive amino group make it a promising candidate for development as a versatile fluorescent probe for a range of applications in biological and pharmaceutical research. The experimental protocols outlined in this guide provide a clear path for the empirical characterization of this novel compound.

References

  • Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non - bioRxiv. (2021, April 24).
  • Fluorescence intensity changes as a function of the pH in range 3 ÷ 4 (𝜆em = 563 nm). (n.d.).
  • Struwe, W. B., & Royle, L. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. PubMed, 393(8), 1083-9.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021, May 20). MDPI.
  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. (2025, August 10). ResearchGate.
  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024, May 8). ResearchGate.
  • pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators. (1998, August). PubMed.
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace.
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025, April 10). MDPI.
  • Undergraduate Research Grant. (2015, April 1). Florida Atlantic University.
  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (n.d.). RSC Publishing.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Fluorescence lifetime assays: Current advances and applications in drug discovery. (n.d.).
  • A Fluorescent Chemosensor for Detection pH and Cu Ion Base on 7-((2-Aminoethyl)amino)-5-Bromo-6-Hydroxy-1-Methylquinolin-1-ium-3-Sulfonate: Experimental and DFT Calculation. (2025, August 9). ResearchGate.
  • Synthesis and solvatochromic studies of 2- amino-3-phenolazo1-(4-sulfophenyl)-3-methyi-5-pyrozolone and use it for the determination of trace amount of Nickel (II) in blood samples. (2016, September 1). International Journal of Bioassays.
  • Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes. (n.d.). PMC - NIH.
  • Modulation of dual fluorescence in a 3-hydroxyquinolone dye by perturbation of its intramolecular proton transfer with solvent polarity and basicity. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
  • CAS 580-18-7: 3-Hydroxyquinoline. (n.d.). CymitQuimica.

Sources

Foundational

Technical Guide: Biological Potential of Amino-Hydroxyquinoline Sulfonic Acid Derivatives

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating ability.[1] While the parent 8-HQ is lipophilic, the introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating ability.[1] While the parent 8-HQ is lipophilic, the introduction of a sulfonic acid group (typically at the C5 position) yields 8-hydroxyquinoline-5-sulfonic acid (8-HQS) , a water-soluble derivative.

However, the high polarity of the sulfonic acid moiety often hinders cell membrane permeability, limiting intracellular bioavailability. Consequently, the most biologically active "derivatives" are often sulfonamides (where the sulfonic acid is amidated) or Mannich bases (where an aminoalkyl group is introduced at C7), utilizing the sulfonic acid as a synthetic precursor or a solubilizing auxiliary.[1]

This guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and experimental validation protocols for these derivatives.[1]

Chemical Scaffold & Structure-Activity Relationship (SAR)

The biological efficacy of amino-hydroxyquinoline sulfonic acid derivatives hinges on three structural pillars: the chelating core, the electronic modulation at C5, and the steric/functional modulation at C7.

The Core Mechanism: Metal Chelation

The N1 nitrogen and O8 phenolate oxygen form a stable five-membered chelate ring with divalent metal ions (


), particularly 

,

, and

.[1]
  • Biological Impact: This sequestration disrupts metalloenzymes (e.g., matrix metalloproteinases) and generates Reactive Oxygen Species (ROS) via Fenton chemistry when complexed with copper inside cells.[1]

The C5 Sulfonic Acid/Sulfonamide Switch
  • Sulfonic Acid (-SO3H): Increases water solubility (

    
    ). Excellent for extracellular targets or as a carrier, but poor blood-brain barrier (BBB) penetration.
    
  • Sulfonamide (-SO2NHR): Converting the acid to a sulfonamide restores lipophilicity, allowing passive diffusion across cell membranes.[1] The

    
     group allows for targeting specific hydrophobic pockets in enzymes like Carbonic Anhydrase or MMPs.
    
The C7 Amino/Mannich Base

Introducing an amino group (often via Mannich reaction) at C7 creates an "extended" chelation zone or an additional hydrogen-bonding site, significantly enhancing antimicrobial potency against resistant strains (e.g., MRSA).[1]

SAR Visualization

SAR_Analysis Core 8-Hydroxyquinoline Core Chelation N1-O8 Chelation Site (Metal Sequestration) Core->Chelation Primary Function C5_Pos C5 Position (Electronic Control) Core->C5_Pos C7_Pos C7 Position (Steric/Binding Control) Core->C7_Pos Sulfonic -SO3H: High Solubility Low Permeability C5_Pos->Sulfonic Precursor Sulfonamide -SO2NHR: High Potency Anticancer/Antibacterial C5_Pos->Sulfonamide Active Drug Mannich -CH2-NR2: Mannich Base Enhanced Lipophilicity C7_Pos->Mannich Targeting Vector

Caption: Structural dissection of the 8-HQ scaffold showing critical modification sites for solubility (C5) and target specificity (C7).

Therapeutic Applications

Anticancer Activity

Derivatives, particularly 8-hydroxyquinoline-5-sulfonamides , exhibit potent cytotoxicity against breast (MCF-7), lung (A549), and colon cancer lines.[1]

  • Mechanism:

    • Proteasome Inhibition: Copper complexes of these derivatives inhibit the 20S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis.[1]

    • MMP Inhibition: The zinc-chelating core inhibits Matrix Metalloproteinases (MMP-2, MMP-9), preventing metastasis.[1]

    • ROS Generation: The Cu-ligand complex undergoes redox cycling, generating superoxide anions that damage tumor DNA.[1]

Antimicrobial & Antifungal Activity

The sulfonic acid derivatives (and their sulfonamide counterparts) are effective against multidrug-resistant bacteria (MRSA, P. aeruginosa) and fungi (C. albicans).

  • Mechanism: Disruption of the bacterial cell wall and sequestration of essential iron/zinc required for bacterial replication.

  • Data Summary:

Derivative TypeTarget OrganismMIC Range (µg/mL)Mechanism
8-HQ-5-Sulfonic AcidE. coli128 - 256Weak permeability; extracellular chelation.
8-HQ-5-SulfonamideS. aureus (MRSA)4 - 16Membrane penetration + intracellular metal depletion.
7-Amino-8-HQC. albicans8 - 32Interference with fungal ergosterol synthesis.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This workflow converts the water-soluble sulfonic acid into the bioactive sulfonamide.

Reagents: 8-hydroxyquinoline, Chlorosulfonic acid, Primary/Secondary amines, Acetonitrile.[1]

  • Chlorosulfonation:

    • Add 8-hydroxyquinoline (1 eq) dropwise to chlorosulfonic acid (5 eq) at 0°C.

    • Stir at room temperature for 2 hours, then heat to 60°C for 4 hours.

    • Pour onto crushed ice to precipitate 8-hydroxyquinoline-5-sulfonyl chloride .[1] Filter and dry.[2]

  • Amidation:

    • Dissolve the sulfonyl chloride (1 eq) in anhydrous acetonitrile.

    • Add the appropriate amine (e.g., morpholine, piperazine) (1.2 eq) and triethylamine (2 eq).[1]

    • Stir at room temperature for 6–12 hours.

    • Evaporate solvent and recrystallize from ethanol.[1][2]

In Vitro Antimicrobial Screening (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI standards.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute with Mueller-Hinton Broth (MHB) to starting concentration (e.g., 512 µg/mL).

  • Plating: Add 100 µL of MHB to columns 2–12 of a 96-well plate. Add 200 µL of test compound to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL. Add 100 µL to all wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).[1]

Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Biological Validation S1 Chlorosulfonation (Gen. Sulfonyl Chloride) S2 Amidation (Intro. Pharmacophore) S1->S2 S3 Purification (Recrystallization) S2->S3 B1 MIC Assay (Antimicrobial) S3->B1 B2 MTT Assay (Cytotoxicity) S3->B2 B3 Docking (In Silico) S3->B3

Caption: Step-by-step workflow from chemical synthesis of sulfonamide derivatives to biological validation.

Future Perspectives & Challenges

  • ADMET Optimization: While sulfonamides improve permeability, they often suffer from rapid metabolic clearance.[1] Future work should focus on bioisosteres of the sulfonamide group or nanoparticle encapsulation to improve half-life.

  • Selectivity: The "pan-assay interference" (PAINS) potential of quinolines due to non-specific metal chelation must be addressed. Derivatization at C2 or C7 with bulky groups can induce steric hindrance, tailoring the chelation pocket to specific metals (e.g., Zn vs. Fe) to reduce off-target toxicity.[1]

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Source: European Journal of Medicinal Chemistry.[1] URL:[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: Molecules (MDPI).[1] URL:[Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials. Source: MDPI (Polymers).[1] URL:[Link][2]

  • Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Source: Journal of Pure and Applied Microbiology.[1][3] URL:[Link]

  • 8-Hydroxyquinoline-5-sulfonic acid (Compound Summary). Source: PubChem.[1][4] URL:[Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of Novel Hydroxyquinoline-Based Fluorescent Probes

Executive Summary This technical guide outlines the end-to-end workflow for developing fluorescent probes based on the 8-hydroxyquinoline (8-HQ) scaffold. Unlike rigid templates, this document focuses on the causality of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the end-to-end workflow for developing fluorescent probes based on the 8-hydroxyquinoline (8-HQ) scaffold. Unlike rigid templates, this document focuses on the causality of experimental design—explaining why specific synthetic routes and validation protocols are chosen. 8-HQ is a "privileged scaffold" due to its ability to switch from a non-fluorescent (dark) state to a highly fluorescent (bright) state upon metal chelation or environmental restriction, a phenomenon driven by the suppression of Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET).

Mechanistic Rationale: The "Turn-On" Switch

To design effective probes, one must understand the quenching mechanisms inherent to the free ligand.

The Dark State (Free Ligand)

In its free form, 8-HQ exhibits very low quantum yield (


) in protic solvents. This is primarily due to:
  • ESIPT: The phenolic proton transfers to the quinoline nitrogen in the excited state, facilitating non-radiative decay.

  • PET: Lone pair electrons from the nitrogen can quench the excited state via electron transfer.

The Bright State (Chelated/Rigidified)

Upon binding a metal ion (e.g.,


, 

) or interacting with a specific analyte:
  • CHEF (Chelation-Enhanced Fluorescence): Coordination locks the nitrogen lone pair and deprotonates the oxygen, blocking PET and ESIPT.

  • Rigidification: The formation of a 5-membered chelate ring reduces vibrational relaxation, channeling energy into radiative decay (fluorescence).

Strategic Design Logic

The following diagram illustrates the decision matrix for modifying the 8-HQ scaffold to target specific applications.

DesignLogic Scaffold 8-HQ Scaffold Mech Quenching Mechanism Scaffold->Mech Mod Structural Modification Scaffold->Mod ESIPT ESIPT (H-Transfer) Mech->ESIPT PET PET (e- Transfer) Mech->PET C2 C2: Extension (Conjugation) Mod->C2 Friedländer / Knoevenagel C57 C5/C7: EWG/EDG Tuning Mod->C57 Electrophilic Sub. NIR Red-Shifted (Bio-Imaging) C2->NIR Increased Conjugation Ratio Ratiometric Sensing C57->Ratio pKa Modulation Target Target Application NIR->Target Ratio->Target

Caption: Logic flow for tailoring 8-HQ properties. C2 modification extends conjugation for red-shifting; C5/C7 modification tunes electronic properties.

Synthetic Pathways[1]

We prioritize the Friedländer Synthesis for C2-functionalization due to its modularity and robustness.

Protocol: Modified Friedländer Synthesis

This route condenses 2-aminoaryl ketones with


-methylene ketones/aldehydes.

Reagents:

  • 2-Amino-3-hydroxypyridine (Precursor A)

  • Acetyl-aromatic derivative (Precursor B)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or KOH (depending on substrate sensitivity)

Step-by-Step Methodology:

  • Stoichiometry: Dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in absolute ethanol or dioxane.

  • Catalysis: Add p-TSA (10 mol%).

  • Reflux: Heat the mixture at reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol.

  • Purification: If no precipitate forms, remove solvent under reduced pressure and purify via silica gel column chromatography.

  • Self-Validation:

    • Check:

      
       NMR must show the disappearance of the amino (
      
      
      
      ) protons (~6-7 ppm) and the formation of the quinoline ring protons.
    • Purity: HPLC purity >95% is required for biological assays to rule out false positives from impurities.

Alternative: Schiff Base Condensation (C2-Aldehyde Route)

For sensing metal ions via hydrolytic stability, a Schiff base linkage is often employed.

  • Reactants: 8-hydroxyquinoline-2-carbaldehyde + Primary Amine (e.g., aniline derivative).

  • Conditions: Ethanol reflux, 4-6 hours.

  • Advantage: Creates a

    
     tridentate pocket if the amine contains a donor atom, enhancing binding affinity (
    
    
    
    ).

Photophysical Characterization

Before biological application, the probe's metric performance must be quantified.

Data Summary Table: Key Parameters
ParameterSymbolIdeal RangeSignificance
Quantum Yield

> 0.1 (in water)Efficiency of photon emission. Higher = brighter.
Stokes Shift

> 80 nmSeparation of absorption/emission. Prevents self-quenching.
Dissociation Constant

1 nM - 1

M
Affinity for target. Lower

= tighter binding.
Brightness

> 5,000

Practical visibility in microscopy.
Protocol: Relative Quantum Yield Measurement

This protocol minimizes errors by comparing the probe to a standard (e.g., Quinine Sulfate in 0.1 M


, 

).

Procedure:

  • Preparation: Prepare solutions of the Probe and Standard.

  • Absorbance Matching: Adjust concentrations so that the absorbance at the excitation wavelength (

    
    ) is identical for both, and below 0.1 OD  (to avoid inner filter effects).
    
  • Emission Scan: Record the fluorescence spectrum (area under the curve,

    
    ) using the same slit widths and PMT voltage.
    
  • Calculation: Use the following equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Biological Validation

The transition from cuvette to cell is the critical failure point for many probes.

Cytotoxicity Assay (MTT Protocol)

A probe must be non-toxic at imaging concentrations.

  • Seeding: Seed HeLa or HEK293 cells in a 96-well plate (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add the probe at varying concentrations (0, 1, 5, 10, 50

    
    ). Incubate for 24h.
    
  • MTT Addition: Add 10

    
     of MTT stock (5 mg/mL in PBS). Incubate 4h at 
    
    
    
    .
    • Mechanism:[1][2][3][4][5] Mitochondrial reductases in live cells reduce yellow MTT to purple formazan.[6]

  • Solubilization: Remove medium.[7] Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

    • Validity: Cell viability >80% at the imaging concentration is required.

Live Cell Imaging Workflow

The following diagram details the self-validating workflow for intracellular imaging.

BioImaging Start Probe Stock (DMSO) Dilution Dilute in Media (1-10 µM) Start->Dilution Incubation Incubate Cells (30 min) Dilution->Incubation Wash PBS Wash (x3) Incubation->Wash Control Control Group (No Probe) Wash->Control Exp Experimental Group (+ Analyte) Wash->Exp Microscopy Confocal Microscopy Control->Microscopy Exp->Microscopy Analysis ImageJ Analysis (Corrected Total Cell Fluorescence) Microscopy->Analysis

Caption: Workflow ensures artifacts (excess probe) are removed via washing before quantification.

References

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Source: The Chemical Record (2020). Significance: Comprehensive review of 8-HQ sensing mechanisms (CHEF) and applications.

  • Friedländer Quinoline Synthesis. Source: Alfa Chemistry / Organic Chemistry Portal. Significance: Definitive protocol for the acid/base-catalyzed cyclocondensation to form quinolines.

  • Relative and Absolute Determination of Fluorescence Quantum Yields. Source: RESCH-GENGER, U. et al. (BAM, Germany).[8] Significance: The gold-standard protocol for optical quantum yield measurements using standards.

  • MTT Assay Protocol for Cell Viability and Proliferation. Source: Sigma-Aldrich / NIH Assay Guidance. Significance: Standardized toxicology workflow for validating probe safety in vitro.

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor. Source: ACS Omega (2022). Significance: Demonstrates the design of Schiff-base 8-HQ probes and the ESIPT-to-CHEF switching mechanism.

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Abstract This technical guide outlines a robust theoretical and computational framework for the comprehensive analysis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. Quinoline derivatives are a cornerstone of med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust theoretical and computational framework for the comprehensive analysis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. Quinoline derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique physicochemical properties. The title compound, featuring amino, hydroxyl, and sulfonic acid functional groups, presents a compelling case for in-depth study due to its potential for high biological activity, enhanced water solubility, and interesting electronic properties. This document details a synergistic approach, combining quantum chemical calculations based on Density Functional Theory (DFT) with protocols for experimental validation. We will explore methodologies for structural optimization, vibrational frequency analysis, electronic property elucidation (including Frontier Molecular Orbitals and Molecular Electrostatic Potential), Non-Linear Optical (NLO) property prediction, and molecular docking simulations to assess its potential as a therapeutic agent. The protocols described herein are designed to provide a self-validating system where theoretical predictions guide and are benchmarked by experimental results, ensuring a high degree of scientific integrity.

Introduction

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, an aromatic heterocycle composed of a fused benzene and pyridine ring, is a prolific scaffold in drug discovery. Its rigid, planar structure is capable of diverse interactions with biological macromolecules, including intercalation with nucleic acids and binding to enzyme active sites. Consequently, quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents. Beyond medicine, their delocalized π-electron systems also make them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Significance of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

The specific functionalization of the title molecule suggests a multi-faceted chemical character. The 3-amino and 5-hydroxy groups can act as both hydrogen bond donors and acceptors, which is critical for molecular recognition in biological systems. The 8-hydroxyquinoline motif, a close structural relative, is a well-known metal chelator, a property that often underpins its biological effects. The addition of a sulfonic acid group at the 7-position is particularly significant, as it is expected to dramatically increase the molecule's aqueous solubility—a major challenge in the development of many drug candidates. The hydrate form further indicates a propensity for strong interactions with water, relevant to its behavior in biological media.

Rationale for a Computational-Theoretical Approach

Modern drug development and materials design rely heavily on computational chemistry to predict molecular properties, elucidate mechanisms of action, and rationalize experimental observations, thereby accelerating the discovery pipeline. Methods like Density Functional Theory (DFT) provide a remarkable balance of computational cost and accuracy for describing electronic structure, molecular geometry, vibrational spectra, and other key parameters. By simulating these properties in silico, we can gain profound insights into a molecule's stability, reactivity, and potential for specific applications before undertaking extensive and costly laboratory synthesis and testing.

Methodologies: A Dual Computational and Experimental Framework

A core principle of robust scientific investigation is the synergy between theory and experiment. The computational protocol detailed below is designed to predict properties that can be directly validated by the subsequent experimental characterization methods.

Computational Protocol: Density Functional Theory (DFT)

The primary objective of the computational workflow is to build a detailed, ground-state electronic and structural model of the title molecule.

Workflow Rationale: This step-by-step process ensures that all subsequent property calculations are based on a stable, energetically minimized structure. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is grounded in its proven success in accurately reproducing experimental results for a wide range of organic molecules, including quinoline derivatives. The "++" diffuse functions are crucial for accurately describing systems with lone pairs and hydrogen bonds, while the "(d,p)" polarization functions account for the non-spherical nature of electron density in molecules.

Step-by-Step Protocol:

  • Initial Structure Generation: Construct the 3D structure of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization without constraints using DFT.

    • Software: Gaussian 16.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: To simulate a biological environment, employ the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent.

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Purpose: This confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and provides theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.

  • Property Calculations: Using the validated minimum-energy structure, perform single-point energy calculations to determine the electronic and chemical properties as detailed in subsequent sections (HOMO-LUMO, MEP, NBO, NLO).

Computational Workflow cluster_setup Step 1: System Setup cluster_core_calc Step 2: Core DFT Calculations cluster_validation Step 3: Validation cluster_property_calc Step 4: Property Analysis cluster_application Step 5: Application Simulation A Define Molecular Structure (3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Check for Imaginary Frequencies C->D D->B Re-optimize if needed E Compare with Experimental Spectra (FT-IR, FT-Raman) D->E Minimum confirmed F Electronic Properties (HOMO-LUMO, MEP, NBO) E->F G Advanced Properties (NLO, TD-DFT) E->G H Molecular Docking (vs. Biological Target) F->H FMO_Reactivity cluster_gap Energy Gap cluster_properties Molecular Properties HOMO HOMO Energy (EHOMO) Electron Donor Gap ΔE = ELUMO - EHOMO HOMO->Gap LUMO LUMO Energy (ELUMO) Electron Acceptor LUMO->Gap Stability High Kinetic Stability Gap->Stability Large Gap Reactivity High Chemical Reactivity Gap->Reactivity Small Gap

Exploratory

A Technical Guide to the Safe Handling of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Compound Profile and Inferred Physicochemical Properties 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a substituted quinoline derivative. Its structure combines three key functional groups that dictate its chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile and Inferred Physicochemical Properties

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a substituted quinoline derivative. Its structure combines three key functional groups that dictate its chemical behavior and toxicological profile:

  • Quinoline Core: A heterocyclic aromatic scaffold common in many biologically active molecules.

  • Sulfonic Acid Group (-SO₃H): This group confers strong acidic properties to the molecule.[1] Sulfonic acids are generally stable, non-oxidizing, and exist as polar, high-boiling point solids.[2]

  • Amino Group (-NH₂): An aromatic amine group that can act as a weak base and is often associated with skin irritation or sensitization.

  • Hydroxyl Group (-OH): A phenolic hydroxyl group which, in combination with the quinoline nitrogen, makes the molecule an effective metal-chelating agent.[3]

Based on analogs like 8-Hydroxyquinoline-5-sulfonic acid, this compound is expected to be a yellow, crystalline solid with a high melting point (>300 °C) and some solubility in water.[4][5][6]

Inferred Hazard Identification and Risk Assessment

A definitive GHS classification is unavailable. However, based on data from structural analogs such as 8-Hydroxyquinoline-5-sulfonic acid and 3-Quinolinamine, a prudent risk assessment necessitates treating the compound with, at minimum, the hazards outlined below.[4][7]

Hazard ClassGHS CategoryInferred Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral)Category 4 (Assumed)H302: May be harmful if swallowed.[7]

Causality of Hazards:

  • The strong acidity of the sulfonic acid group is the primary driver for skin and eye irritation.[2]

  • Fine powders of aromatic compounds can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.[4]

  • The combination of aromatic amine and hydroxyl groups on the quinoline ring suggests a potential for skin sensitization, although specific data is lacking.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the inferred risks, a multi-layered approach combining engineering controls and robust PPE is mandatory.

Engineering Controls:

  • Ventilation: All handling of the solid compound, including weighing and solution preparation, must occur within a certified chemical fume hood or a powder containment enclosure (balance hood).[9][10] This is the primary method to prevent inhalation of the powder.

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible in the laboratory where the compound is handled.[7]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.[9]

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are the recommended minimum.[11] Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact. For extended contact or spill cleanup, consider thicker, chemical-specific gloves.
Body Protection Laboratory CoatA flame-resistant lab coat with full-length sleeves, worn fully buttoned, is required to prevent incidental skin contact.
Eye/Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[7] When handling larger quantities (>1g) of the solid or preparing solutions, a full-face shield must be worn over the goggles to protect against splashes.[2][12]
Respiratory Protection NIOSH-approved RespiratorNot typically required if work is performed within a functioning fume hood. If engineering controls are insufficient to prevent dust generation, a NIOSH-approved N95 or higher-rated particulate respirator may be necessary.[11][13]

Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow designed to minimize exposure at every step.

4.1 Preparation and Pre-Handling Checks

  • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.

  • Verify Controls: Confirm the fume hood has a valid certification and is drawing air correctly (check sash position and airflow monitor).

  • Assemble Equipment: Place all necessary items (spatulas, weigh boats, glassware, solvent, waste container) inside the hood before introducing the compound to minimize air turbulence.

  • Don PPE: Put on all required PPE as specified in Section 3.

4.2 Weighing and Transfer of Solid

  • Place an analytical balance or a tared weigh boat inside the powder containment hood.

  • Carefully open the container of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. Avoid creating dust clouds.

  • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.

  • Securely close the primary container.

  • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol/water) and dispose of the cloth in the designated solid waste container.

4.3 Solution Preparation

  • Place a beaker or flask containing the appropriate solvent on a stir plate within the fume hood.

  • Slowly and carefully add the weighed solid to the solvent while stirring. Adding the solid to the vortex of the liquid minimizes dust generation.

  • Cover the vessel with a watch glass or cap to prevent aerosol release during dissolution.

4.4 Post-Handling and Decontamination

  • Wipe down the designated handling area and any equipment used with a damp cloth.

  • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Wash hands and any exposed skin thoroughly with soap and water.[7]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for safely managing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in a laboratory setting.

Safe Handling Workflow for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate prep 1. Preparation - Designate Area - Verify Fume Hood - Don Full PPE weigh 2. Weighing - Inside Fume Hood - Minimize Dust - Close Container Promptly prep->weigh Proceed dissolve 3. Dissolution - Add Solid to Solvent - Stir Gently - Keep Vessel Covered weigh->dissolve Transfer experiment 4. Experimental Use - Maintain Controls - Prevent Aerosols dissolve->experiment Use cleanup 5. Decontamination - Clean Work Area - Segregate Waste experiment->cleanup Post-Experiment dispose 6. Waste Disposal - Labeled, Sealed Container - Follow Institutional Policy cleanup->dispose Segregate end_ppe 7. Doff PPE & Wash Hands dispose->end_ppe Final Step

Caption: Logical workflow for the safe handling of the target compound.

Emergency Procedures

6.1 First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[14]

6.2 Spill Response

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Ensure the fume hood remains operational.

  • Contain: For a small solid spill, gently cover it with a dry absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for the initial containment.

  • Clean-Up: Moisten the absorbent material slightly with water to prevent dust generation. Carefully scoop the mixture into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Considerations

All waste containing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, including contaminated materials and excess solutions, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8]

References

  • Technical Supplement. (2019, January 18). [No formal title provided].
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. EPA.
  • Safety Data Sheet - 3-Quinolinamine. (2012, May 1). [Supplier not specified].
  • BenchChem. (n.d.). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.
  • Chemistry LibreTexts. (2020, April 26). 17.3: The Sulfonic Acid Group and its Derivative.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2022, November 30). Safety Data Sheet - 8-Hydroxyquinoline-5-sulfonic acid monohydrate.
  • Thermo Fisher Scientific. (2025, October 6). Safety Data Sheet - 8-Hydroxyquinoline-5-sulfonic acid hydrate.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet - 5-Amino-8-hydroxyquinoline Dihydrochloride.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • [Institution-specific source]. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda.
  • [YouTube Channel Name]. (2021, March 23). Sulfonic Acids: Introduction and Preparation. YouTube.
  • Quora. (2017, July 12). How does sulfonic acid work in detergents?
  • Google Patents. (n.d.). US4797502A - Sulfonic acid ester derivatives and process for preparing same.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline. PubChem.
  • Sorachim SA. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid hydrate.
  • ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-5-SULFONIC ACID MONOHYDRATE.
  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Harnessing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate for Live Cell Imaging

Authored by: A Senior Application Scientist These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 3-Amino-5-hydroxyquinoline-7-su...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate as a novel fluorescent probe for live cell imaging. While direct, peer-reviewed applications of this specific molecule in live cell imaging are emerging, its structural similarity to the well-established quinoline family of fluorophores suggests significant potential. This document provides a framework for its characterization and application, drawing upon established principles for related compounds.

Introduction: The Promise of a Novel Quinoline-Based Probe

Quinoline derivatives are a cornerstone in the development of fluorescent probes for biological imaging due to their inherent fluorescence and environmentally sensitive photophysical properties.[1][2][3] The molecule 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate incorporates key functional groups that suggest its utility as a versatile fluorescent indicator for live cell imaging. The hydroxy and amino groups can act as chelating sites for metal ions, a common mechanism for fluorescence modulation in quinoline-based sensors.[4] Furthermore, the sulfonic acid group imparts aqueous solubility, a critical attribute for a biological probe, facilitating its use in physiological buffers without the need for organic solvents that could be detrimental to cells.

This guide will explore the hypothesized mechanism of action of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, provide detailed protocols for its characterization and use in live cell imaging, and offer insights into data interpretation and troubleshooting.

Scientific Principles: A Hypothesized Mechanism of Fluorescence

The fluorescence of many 8-hydroxyquinoline derivatives is known to be quenched in aqueous environments but significantly enhanced upon chelation of metal ions.[4][5] This "turn-on" fluorescence is often attributed to the rigidification of the molecule upon metal binding, which reduces non-radiative decay pathways. The 5-hydroxy group in the subject molecule, analogous to the 8-hydroxy group in other quinolines, along with the adjacent amino group, could create a potential binding pocket for divalent metal ions such as Zn²⁺, Ca²⁺, or Mg²⁺, all of which play crucial roles in cellular signaling.[6][7][8]

Alternatively, the fluorescence of quinoline derivatives can be sensitive to pH changes, with protonation or deprotonation of the heterocyclic nitrogen or the hydroxyl group altering the electronic structure and thus the fluorescence properties.[3][9]

Diagram: Proposed Mechanism of Metal Ion Detection

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe 3-Amino-5-hydroxyquinoline- 7-sulfonic acid hydrate (Aqueous Environment) Complex Probe-Metal Ion Complex (Rigidified Structure) Probe->Complex Chelation Metal_Ion Intracellular Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Binding

Caption: Proposed chelation of a metal ion by the probe, leading to a conformational change and enhanced fluorescence.

Probe Characterization: Essential First Steps

Prior to cellular studies, it is imperative to characterize the photophysical properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Table 1: Key Photophysical Properties for Evaluation
PropertyDescriptionExperimental Method
Excitation Wavelength (λex) The wavelength of light the probe absorbs to enter an excited state.Fluorescence spectrophotometry (excitation scan at maximal emission).
Emission Wavelength (λem) The wavelength of light the probe emits upon returning to the ground state.Fluorescence spectrophotometry (emission scan at maximal excitation).
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.UV-Vis spectrophotometry using the Beer-Lambert law.
Quantum Yield (Φ) The efficiency of the fluorescence process (photons emitted per photon absorbed).Comparative method using a known standard (e.g., quinine sulfate).
Photostability The probe's resistance to photobleaching upon prolonged exposure to excitation light.Time-lapse fluorescence microscopy.
pKa The pH at which the probe is 50% ionized, crucial if it is a pH sensor.pH-dependent fluorescence or absorbance spectroscopy.
Metal Ion Selectivity The probe's binding affinity for various biologically relevant metal ions.Titration experiments with different metal ions, monitoring fluorescence changes.

General Protocol for Live Cell Imaging

This protocol provides a generalized workflow for utilizing a novel fluorescent probe for live cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for each cell type and experimental setup.[1]

Diagram: Live Cell Imaging Workflow

G Cell_Culture 1. Cell Seeding Plate cells on an imaging-compatible dish. Probe_Prep 2. Probe Preparation Prepare a stock solution in an appropriate solvent (e.g., water or DMSO). Cell_Culture->Probe_Prep Cell_Staining 3. Cell Staining Incubate cells with the probe at a predetermined concentration and time. Probe_Prep->Cell_Staining Washing 4. Washing (Optional) Wash cells to remove excess probe and reduce background. Cell_Staining->Washing Imaging 5. Fluorescence Microscopy Acquire images using appropriate filter sets. Washing->Imaging Analysis 6. Image Analysis Quantify fluorescence intensity and localization. Imaging->Analysis

Caption: A generalized workflow for live cell imaging with a fluorescent probe.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Culture cells to the desired confluency (typically 50-70%) in a complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a stock solution of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (e.g., 1-10 mM) in sterile, nuclease-free water or a minimal amount of DMSO. The sulfonic acid group should confer good aqueous solubility.

    • From the stock solution, prepare working solutions by diluting in a serum-free medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell Staining:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with a pre-warmed imaging buffer.

    • Add the probe-containing imaging buffer to the cells. The optimal concentration should be determined empirically, typically ranging from 1 to 20 µM.

    • Incubate the cells for a suitable duration (e.g., 15-60 minutes) at 37°C.

  • Imaging:

    • After incubation, gently wash the cells two to three times with the imaging buffer to remove any unbound probe and reduce background fluorescence.

    • Mount the dish or slide on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Acquire images using the predetermined excitation and emission wavelengths.

Example Application Protocol: Imaging Intracellular Zinc

This hypothetical protocol outlines the use of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate to visualize changes in intracellular labile zinc.

Materials:
  • Cells cultured on imaging dishes.

  • 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate stock solution.

  • Imaging buffer (HBSS).

  • Zinc sulfate (ZnSO₄) solution (e.g., 10 mM stock in water).

  • N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a cell-permeant zinc chelator (e.g., 1 mM stock in DMSO).

Protocol:
  • Baseline Imaging:

    • Stain the cells with the probe as described in the general protocol.

    • Acquire baseline fluorescence images.

  • Zinc Supplementation:

    • Treat the cells with a final concentration of 10-100 µM ZnSO₄ in the imaging buffer.

    • Acquire time-lapse images to monitor the increase in intracellular fluorescence.

  • Zinc Chelation:

    • After observing a fluorescence increase, treat the cells with a final concentration of 1-10 µM TPEN.

    • Continue time-lapse imaging to observe the quenching of fluorescence as TPEN chelates the intracellular zinc.

Data Interpretation and Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal-to-Noise Ratio - Suboptimal probe concentration or incubation time.- Inefficient probe loading.- High background fluorescence.- Titrate probe concentration and incubation time.- Consider using a permeabilizing agent (with caution).- Ensure thorough washing after staining.
Phototoxicity or Photobleaching - High excitation light intensity.- Prolonged exposure to excitation light.- Reduce laser power or lamp intensity.- Decrease exposure time and/or imaging frequency.- Use an anti-fade reagent if compatible with live-cell imaging.
Cytotoxicity - High probe concentration.- Inherent toxicity of the compound.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range.[10][11]
Non-specific Staining - Probe aggregation.- Hydrophobic interactions with cellular components.- Ensure the probe is fully dissolved.- Include a low concentration of a non-ionic surfactant (e.g., Pluronic F-127) in the loading buffer.

Conclusion

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate holds considerable promise as a novel fluorescent probe for live cell imaging. Its chemical structure suggests potential for sensing metal ions or pH. The protocols and guidelines presented here, based on the established literature for related quinoline compounds, provide a robust framework for researchers to characterize this probe and explore its applications in elucidating dynamic cellular processes. As with any new tool, careful optimization and validation are paramount to achieving reliable and meaningful results.

References

  • Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes - PMC. (n.d.).
  • Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging - Benchchem. (n.d.).
  • Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes - ResearchG
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives - MDPI. (n.d.).
  • The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. (2024).
  • Visualizing metal ions in cells - CORE. (2012).
  • Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes - Benchchem. (n.d.).
  • Quinoline-based fluorescent small molecules for live cell imaging - ResearchG
  • Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA - Tohoku University. (n.d.).
  • Synthesis of quinoline derivatives for fluorescent imaging certain bacteria - PubMed. (2012).
  • Live Cell Imaging Reagents. (n.d.).
  • Quinoline-based Fluorescent Small Molecules for Live Cell Imaging - PubMed. (2020).
  • Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed. (n.d.).
  • 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem - NIH. (n.d.).
  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC. (n.d.).
  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC. (n.d.).
  • Image-based profiling in live cells using acridine orange - Cimini Lab. (2025).
  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Publishing. (n.d.).
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (n.d.).
  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Deriv
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. (n.d.).
  • (PDF)
  • {"data":[["K","220","VVTSHQAPGEkKKLKCLAYDF","in_vivo","Plasma",".","28062376"]]} (n.d.).
  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - MDPI. (n.d.).
  • Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives - ResearchG
  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications | Analytical Chemistry - ACS Public
  • 8-Hydroxyquinoline-5-sulfonic acid - the NIST WebBook. (n.d.).

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Application

Application Notes and Protocols for Cellular Staining with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Introduction: Unveiling a Novel Fluorophore for Cellular Imaging The quinoline moiety is a versatile heterocyclic scaffold renowned for its presence in a wide array of biologically active and photophysically interesting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Fluorophore for Cellular Imaging

The quinoline moiety is a versatile heterocyclic scaffold renowned for its presence in a wide array of biologically active and photophysically interesting molecules. Quinoline derivatives are extensively utilized as fluorescent probes for detecting metal ions, sensing pH changes, and imaging cellular components like lipid droplets.[1][2][3] This application note introduces a detailed, albeit putative, protocol for the use of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate as a novel fluorescent stain for cellular imaging.

The unique structure of this compound, featuring an amino group, a hydroxyl group, and a sulfonic acid hydrate moiety on the quinoline core, suggests several advantageous properties. The sulfonic acid group is anticipated to confer aqueous solubility, a desirable characteristic for biological staining reagents.[1] The amino and hydroxyl groups are known to be involved in the photophysical properties of quinoline derivatives and may contribute to specific interactions with cellular components.[4] While this compound has not been extensively characterized as a cellular stain, this document provides a robust starting point for researchers to explore its potential, based on the known properties of related aminoquinoline compounds and established cell staining principles.

Principle of the Method: A Hypothesis on Staining Mechanism and Spectral Properties

It is hypothesized that 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate functions as a fluorescent stain that can be visualized using fluorescence microscopy. The mechanism of staining is likely driven by the intrinsic fluorescence of the quinoline core, which is modulated by the electron-donating amino and hydroxyl groups. The localization of the stain within the cell may be influenced by factors such as organelle-specific pH gradients or interactions with intracellular macromolecules.

Spectral Properties:

The precise excitation and emission maxima for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate have not been empirically determined. However, based on data from related 3-aminoquinoline derivatives, which show absorption bands around 350 nm and emission in the 420-550 nm range, a starting point for imaging can be proposed.[4]

  • Proposed Excitation: ~350 - 400 nm (compatible with a DAPI or violet laser filter set)

  • Proposed Emission: ~420 - 550 nm (blue to green emission)

It is critical for the end-user to experimentally determine the optimal excitation and emission wavelengths for this specific compound using a spectrophotometer.

Materials and Reagents

Reagent/Material Supplier Purpose
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrateTBDFluorescent Stain
Dimethyl sulfoxide (DMSO), anhydrousMajor SupplierSolvent for Stock Solution
Phosphate-Buffered Saline (PBS), pH 7.4Major SupplierWashing and Dilution Buffer
Formaldehyde, 37% solutionMajor SupplierCell Fixative
Triton™ X-100Major SupplierPermeabilization Agent
Cell Culture Medium (e.g., DMEM, RPMI-1640)Major SupplierCell Growth and Maintenance
Fetal Bovine Serum (FBS)Major SupplierCell Culture Supplement
Mammalian Cell Line (e.g., HeLa, A549, U2OS)ATCC or equivalentBiological Sample
Glass bottom dishes or coverslipsMajor SupplierImaging
Micropipettes and sterile tipsStandard Lab SupplierLiquid Handling
Incubator (37°C, 5% CO2)Standard Lab SupplierCell Culture
Fluorescence Microscope with appropriate filter setsMajor ManufacturerImaging

Protocols

Reagent Preparation

a) 10 mM Stock Solution:

  • Caution: Handle 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate with appropriate personal protective equipment (gloves, lab coat, safety glasses), as the toxicological properties are not well-defined.[5]

  • Allow the vial of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 259.25 g/mol , dissolve 2.59 mg in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

b) Working Solution:

  • Prepare a working solution by diluting the 10 mM stock solution in a suitable buffer (e.g., PBS or serum-free cell culture medium) immediately before use. A typical starting concentration range for fluorescent dyes is 1-10 µM.

Experimental Workflow Diagrams

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Seed cells on glass bottom dish B Culture for 24-48h (60-80% confluency) A->B D Remove medium, wash with warm PBS B->D C Prepare 1-10 µM working solution of stain E Add working solution to cells C->E D->E F Incubate at 37°C for 15-60 min E->F G Remove staining solution, wash with PBS F->G H Add fresh warm medium or imaging buffer G->H I Image immediately on fluorescence microscope H->I

Caption: Workflow for live-cell staining.

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation & Fixation cluster_perm Permeabilization (Optional) cluster_stain Staining & Mounting A Seed cells on coverslips B Culture for 24-48h A->B C Wash with PBS B->C D Fix with 4% formaldehyde for 15 min at RT C->D E Wash with PBS (3x) D->E F Incubate with 0.1% Triton X-100 in PBS for 10 min E->F If intracellular target H Incubate with 1-10 µM stain in PBS for 15-60 min E->H If membrane target G Wash with PBS (3x) F->G G->H I Wash with PBS (3x) H->I J Mount coverslip on slide with mounting medium I->J

Caption: Workflow for fixed-cell staining.

Protocol A: Live-Cell Imaging

This protocol is suitable for observing the dynamics of the stain in living cells.

  • Seed cells on glass-bottom dishes or chamber slides and culture until they reach 60-80% confluency.

  • Prepare a 1-10 µM working solution of the stain in warm, serum-free cell culture medium.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in the dark.

    • Optimization Note: The optimal incubation time and concentration should be determined empirically. Start with 5 µM for 30 minutes.

  • Remove the staining solution and wash the cells two to three times with warm PBS.

  • Add fresh, warm cell culture medium or a suitable imaging buffer to the cells.

  • Proceed immediately to imaging on a fluorescence microscope.

Protocol B: Fixed-Cell Staining

This protocol is for visualizing the stain in cells that have been preserved.

  • Seed cells on sterile glass coverslips in a petri dish and culture until 60-80% confluency.

  • Wash the cells with PBS.

  • Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.[6]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If the target is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6] This step may not be necessary if the dye is cell-permeant.

  • If permeabilized, wash the cells three times with PBS for 5 minutes each.

  • Prepare a 1-10 µM working solution of the stain in PBS.

  • Incubate the cells with the staining solution for 15-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto glass microscope slides using an appropriate mounting medium.

  • Image the slides on a fluorescence microscope.

Imaging and Analysis

  • Microscope: A widefield fluorescence or confocal microscope is recommended.

  • Filter Set: Start with a filter set appropriate for DAPI or violet excitation (e.g., ~360/40 nm excitation, ~460/50 nm emission).

  • Exposure: Adjust the exposure time to obtain a good signal-to-noise ratio while avoiding photobleaching.

  • Controls: Always include an unstained control sample to assess autofluorescence.

Parameter Recommended Starting Point
Working Concentration 1 - 10 µM
Incubation Time 15 - 60 minutes
Excitation Wavelength ~350 - 400 nm (experimentally determine)
Emission Wavelength ~420 - 550 nm (experimentally determine)
Fixation 4% Formaldehyde in PBS
Permeabilization 0.1% Triton X-100 in PBS (optional)

Troubleshooting

Problem Possible Cause Suggested Solution
No or Weak Signal - Incorrect filter set.- Concentration too low.- Incubation time too short.- Photobleaching.- Verify excitation/emission spectra.- Increase stain concentration.- Increase incubation time.- Reduce exposure time or laser power.
High Background - Concentration too high.- Insufficient washing.- Stain precipitation.- Decrease stain concentration.- Increase the number and duration of wash steps.- Centrifuge the working solution before use.
Cell Death (Live-Cell) - Stain is cytotoxic at the working concentration.- Perform a dose-response curve to find the optimal non-toxic concentration.- Reduce incubation time.
Altered Morphology - Harsh fixation or permeabilization.- Reduce formaldehyde concentration or incubation time.- Use a milder detergent like saponin for permeabilization.[6]

Safety and Handling

The toxicological properties of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate are not fully established. Therefore, it is essential to handle this compound with care.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Consult the Safety Data Sheet (SDS) for related compounds for more detailed information.

References

  • Brando, G. et al. (2016). Synthesis and Photophysical Studies of Quinolines. IntechOpen.
  • Career Henan Chemical Co. QUINOLINE-8-SULFONIC ACID. ChemBK.
  • Cell Signaling Technology. (2022).
  • FluoroFinder. (2023).
  • Fisher Scientific. 3-Aminoquinoline, 99%. Fisher Scientific.
  • Novus Biologicals. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF). Novus Biologicals.
  • Pradhan, A. et al. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives. The Journal of Organic Chemistry.
  • Researching. Quinoline Derivatives with Fluorescent Switching Properties for Efficient Selective Labeling of Cellular Lipid Droplets. Researching.
  • Santa Cruz Biotechnology. 3-Aminoquinoline. SCBT.
  • Sigma-Aldrich. 3-Aminoquinoline 98. Sigma-Aldrich.
  • Struwe, W. B. et al. (2012).
  • Thermo Fisher Scientific. (2020). Quinoline-based Fluorescent Small Molecules for Live Cell Imaging. Methods in Enzymology.
  • University of Hertfordshire. 8-hydroxyquinoline. AERU.
  • Wang, Y. et al. (2023).
  • Addgene. (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • MDPI. (2019). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. 8-Hydroxyquinoline-5-sulfonic acid. PubChem.
  • National Institute of Standards and Technology. 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook.
  • ResearchGate. (2022). 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures.
  • ResearchGate. (2023). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • ResearchGate. (2011). Fluorescence emission spectra of 1, 2, and 3 (60 μM) in CH3CN.
  • ResearchGate. (2021). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline.
  • ResearchGate. Quinoline-Based Fluorescence Sensors.

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Method

Application Note: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate for Sensitive and Selective Fluorescent Detection of Metal Ions

Abstract & Introduction The detection and quantification of metal ions are critical in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. Many metal ions are essenti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The detection and quantification of metal ions are critical in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. Many metal ions are essential for biological processes at trace levels but become toxic at higher concentrations. Traditional detection methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity but are often expensive, lab-based, and require extensive sample preparation[1]. Fluorescent chemosensors present a compelling alternative, offering high sensitivity, selectivity, real-time analysis, and operational simplicity[2][3][4].

Quinoline and its derivatives have emerged as a prominent class of fluorophores for designing chemosensors due to their excellent photophysical properties, strong metal-binding capabilities, and synthetic accessibility[2][5][6]. Compounds featuring the 8-hydroxyquinoline scaffold, for instance, are well-established metal-ion sensors[7][8]. This application note details the use of a structurally related compound, 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AQS) , as a selective fluorescent sensor for metal ions. The functional groups of AQS—a hydroxyl and an amino group—serve as a bidentate chelation site, while the sulfonic acid moiety enhances aqueous solubility, making it suitable for applications in biological and environmental matrices.

This document provides a comprehensive guide for researchers, including the underlying sensing mechanism, detailed experimental protocols for sensor characterization and application, and methods for data analysis and interpretation.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of AQS is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free state (unbound to a metal ion), AQS exhibits weak intrinsic fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET) from the electron-rich amino group to the excited quinoline ring, which quenches fluorescence[1][9].

Upon the introduction of a specific metal ion (Mⁿ⁺), the hydroxyl and amino groups of AQS coordinate with the ion, forming a rigid, stable complex[8][10]. This chelation event has two key consequences:

  • Inhibition of PET: The binding of the metal ion to the nitrogen and oxygen lone pairs lowers their energy levels, suppressing the PET process that previously quenched the fluorescence.

  • Increased Rigidity: The formation of the metal-AQS complex restricts intramolecular rotations and vibrations, which are non-radiative pathways for the excited state to lose energy.

By minimizing these non-radiative decay pathways, the radiative pathway (fluorescence emission) becomes dominant. The result is a significant "turn-on" fluorescence response, where the emission intensity is directly proportional to the concentration of the target metal ion[4][11].

CHEF_Mechanism cluster_0 Free Sensor State cluster_1 Complexed Sensor State AQS AQS Sensor (Low Fluorescence) PET Photoinduced Electron Transfer (PET) AQS->PET Dominates NonRadiative Non-Radiative Decay (Vibration, Rotation) AQS->NonRadiative Dominates Complex [Mⁿ⁺-AQS] Complex (High Fluorescence) AQS->Complex Chelation Metal Target Metal Ion (Mⁿ⁺) Excitation Photon (Excitation) Excitation->AQS Excitation->Complex Fluorescence Photon (Fluorescence Emission) Complex->Fluorescence Radiative Decay Dominates Metal->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for AQS.

Materials and Reagents

  • Sensor: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AQS)

  • Solvent: A buffered aqueous solution is recommended to maintain a stable pH, which is crucial for both the sensor's protonation state and metal ion speciation. A common choice is a HEPES buffer (10-20 mM, pH 7.4) or a Tris-HCl buffer. For solubility reasons, a co-solvent system like water/DMSO or water/acetonitrile may be required[12].

  • Metal Ion Salts: High-purity chloride or nitrate salts of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).

  • Equipment:

    • Fluorometer/Spectrofluorometer with quartz cuvettes (1 cm path length).

    • UV-Vis Spectrophotometer.

    • pH meter.

    • Vortex mixer.

    • Calibrated micropipettes.

    • Analytical balance.

    • Volumetric flasks and other standard laboratory glassware.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate stock solutions are fundamental for quantitative analysis. Using a consistent solvent system for both the sensor and metal ions minimizes variability from solvent effects.

  • AQS Stock Solution (1 mM):

    • Accurately weigh the required amount of AQS hydrate.

    • Dissolve it in the chosen buffer (e.g., 20 mM HEPES, pH 7.4) to prepare a 1 mM stock solution.

    • Note: If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used initially, followed by dilution with the buffer. Ensure the final organic solvent concentration is low (<1%) and consistent across all experiments.

    • Store the stock solution in the dark at 4°C to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions for each metal salt by dissolving the accurately weighed salt in the same buffer system used for the AQS solution.

    • These concentrated stocks can be further diluted to working concentrations as needed.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths

Rationale: Every fluorophore has a characteristic absorption (excitation) and emission spectrum. Maximizing the signal requires identifying the wavelengths of peak excitation and emission.

  • Prepare a dilute solution of AQS (e.g., 10 µM) in the buffer.

  • Excitation Spectrum: Set the emission monochromator to an estimated wavelength (e.g., 450 nm, based on similar quinoline compounds[13]) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this spectrum is the optimal excitation wavelength (λ_ex).

  • Emission Spectrum: Set the excitation monochromator to the optimal λ_ex determined in the previous step. Scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this spectrum is the optimal emission wavelength (λ_em).

  • Repeat steps 1-3 with a solution of AQS containing a target metal ion known to cause a response (e.g., 10 µM AQS + 50 µM Al³⁺) to confirm the optimal wavelengths for the complex.

Protocol 3: Metal Ion Selectivity Assay

Rationale: A sensor's utility depends on its ability to respond to a specific target ion in the presence of other, potentially interfering, ions.

  • Prepare a set of cuvettes. To each, add the AQS solution to a final concentration of 10 µM.

  • Record the baseline fluorescence of the AQS solution alone (the "blank").

  • To each cuvette, add a different metal ion stock solution to a final concentration of 50 µM (a 5-fold excess).

  • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.

  • Measure the fluorescence intensity of each solution at the predetermined λ_ex and λ_em.

  • Plot the fluorescence intensity (or fold-change, F/F₀) for each metal ion. This will visually demonstrate the sensor's selectivity.

  • Competition Experiment (Optional but Recommended): To a solution of AQS and the primary target ion, add other potentially interfering ions to see if they displace the target or quench the fluorescence.

Protocol 4: Sensitivity Assay (Fluorescence Titration)

Rationale: This protocol determines the sensor's sensitivity to the target metal ion and establishes the concentration range over which it can be used for quantification.

  • Prepare a cuvette with a fixed concentration of AQS (e.g., 10 µM).

  • Record the initial fluorescence intensity (F₀).

  • Incrementally add small aliquots of the target metal ion stock solution (e.g., adding 2 µL of a 1 mM stock to a 2 mL solution to increase the concentration by 1 µM increments).

  • After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence intensity (F).

  • Continue until the fluorescence signal plateaus, indicating saturation of the sensor.

  • Plot the fluorescence intensity (F) or the change in intensity (F - F₀) against the metal ion concentration.

  • At low concentrations, the plot should be linear. The slope of this linear range is crucial for calculating the limit of detection.

Protocol 5: Stoichiometry Determination (Job's Plot)

Rationale: A Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry (the ratio of sensor to metal ion in the complex, e.g., 1:1, 1:2)[14][15][16].

  • Prepare a series of solutions where the total molar concentration of [AQS] + [Mⁿ⁺] is held constant (e.g., 50 µM), but the mole fraction of the metal ion (X_M) is varied from 0 to 1. (X_M = [Mⁿ⁺] / ([AQS] + [Mⁿ⁺])).

  • For each solution, measure the fluorescence intensity at the optimal λ_em.

  • Plot the fluorescence intensity against the mole fraction of the metal ion (X_M).

  • The mole fraction at which the fluorescence is maximal indicates the stoichiometry of the complex[17][18]. For example, a peak at X_M = 0.5 indicates a 1:1 stoichiometry. A peak at X_M = 0.66 indicates a 1:2 (AQS:Metal) complex, and a peak at X_M = 0.33 suggests a 2:1 complex.

Workflow cluster_prep Phase 1: Preparation & Characterization cluster_assay Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis P1 Prepare AQS & Metal Stock Solutions (Protocol 1) P2 Determine Optimal λex and λem (Protocol 2) P1->P2 P3 Selectivity Assay (vs. various ions) (Protocol 3) P2->P3 P4 Sensitivity Assay (Titration) (Protocol 4) P3->P4 A1 Plot Selectivity Profile P3->A1 P5 Stoichiometry (Job's Plot) (Protocol 5) P4->P5 A2 Generate Calibration Curve & Calculate LOD P4->A2 A3 Determine Binding Ratio P5->A3 End End A1->End A2->End A3->End Start Start Start->P1

Caption: Experimental workflow for characterizing the AQS sensor.

Data Analysis & Interpretation

Calculating the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank. It is calculated from the linear portion of the sensitivity titration curve.

  • Measure the fluorescence of at least 10 blank samples (AQS solution without the metal ion). Calculate the standard deviation of these measurements (σ_blank).

  • From the sensitivity assay, plot the fluorescence intensity versus the low concentrations of the target metal ion.

  • Perform a linear regression on this data to obtain the slope (κ).

  • The LOD is calculated using the formula[19][20][21]:

    LOD = 3.3 * (σ_blank / κ)

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Photophysical Properties of AQS

Property AQS (Free) AQS + Mⁿ⁺ Complex
Optimal Excitation (λ_ex) TBD nm TBD nm
Optimal Emission (λ_em) TBD nm TBD nm
Quantum Yield (Φ) TBD TBD

| Color Change (Visual) | Colorless | e.g., Yellow |

(TBD: To Be Determined experimentally via the protocols above)

Table 2: Selectivity Profile of AQS Sensor

Metal Ion (5 equiv.) Fluorescence Intensity (a.u.) Fold Change (F/F₀)
None (Blank) Value 1.0
Al³⁺ High Value e.g., 50.0
Fe³⁺ Value e.g., 2.1
Cu²⁺ Value e.g., 0.8 (Quenching)
Zn²⁺ Value e.g., 5.3

| ...other ions... | ... | ... |

Troubleshooting

  • Low Signal/No Response:

    • Check pH of the buffer. The sensor's activity is often highly pH-dependent[22].

    • Verify concentrations of stock solutions.

    • Confirm instrument settings (wavelengths, slit widths).

  • High Background Fluorescence:

    • Check for fluorescent impurities in the buffer, solvents, or metal salts. Use high-purity reagents.

    • Ensure cuvettes are scrupulously clean.

  • Poor Selectivity:

    • The sensor may naturally respond to multiple ions. Consider using a masking agent to block the response of interfering ions if one is known.

    • Adjusting the solvent system or pH can sometimes modulate selectivity.

  • Precipitation:

    • The metal-sensor complex may have limited solubility. Work at lower concentrations or adjust the co-solvent ratio.

Conclusion

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a promising candidate for a "turn-on" fluorescent sensor for the selective detection of metal ions. Its water-soluble nature and the robust CHEF mechanism make it well-suited for a variety of applications. By following the detailed protocols outlined in this note, researchers can effectively characterize the sensor's performance, including its optimal operating conditions, selectivity, sensitivity, and binding mechanism, paving the way for its application in quantitative analytical studies.

References

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203.
  • Wikipedia. (n.d.). Job plot. Retrieved February 15, 2026, from [Link]

  • Roy, P., & Ali, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. [Source details not fully available]
  • Mohasin, M., & Khan, S. A. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu2+ and Fe3+ Ions Detection. Journal of Fluorescence. [Link]

  • Scilit. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu2+ and Fe3+ Ions Detection. Retrieved February 15, 2026, from [Link]

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  • RJPT. (2016).
  • Wasatch Photonics. (n.d.). LOD in Fluorescence. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Detection limit The detection limit is calculated by Equation 1.
  • Chemistry LibreTexts. (2022). 8.2: Formation Constants Lab. Retrieved February 15, 2026, from [Link]

  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52 (46), 11998-12013. [Link]

  • D'Agostino, S., et al. (2022). Determination of Pb(II) Ions in Water by Fluorescence Spectroscopy Based on Silver Nanoclusters. MDPI. [Link]

  • ResearchGate. (2019). Fluorescence assays: limit of detection. Retrieved February 15, 2026, from [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. [PDF Document]. Retrieved February 15, 2026, from [Link]

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  • ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. Retrieved February 15, 2026, from [Link]

  • Cotruvo, J. A., et al. (2015). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 115 (19), 10570-10610. [Link]

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  • Bhowmick, R., et al. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. [Link]

  • Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

  • Soroka, K., et al. (1987).
  • [Source 22 not found]
  • Struwe, W. B., et al. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. PubMed. [Link]

  • ACS Publications. (n.d.). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Retrieved February 15, 2026, from [Link]

  • Kumar, V., et al. (2020). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods. [Link]

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  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A.
  • Gooding, J. J., et al. (2001). Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. MDPI. [Link]

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Sources

Application

Application Notes and Protocols for the Evaluation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in Anticancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for investigating the anticancer potential of 3-Amino-5-hydroxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for investigating the anticancer potential of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. This document offers full editorial control to present a technically in-depth guide, grounded in scientific integrity and practical expertise.

Introduction: The Rationale for Investigating Quinoline Derivatives in Oncology

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6][7][8][9] The rigid bicyclic structure of the quinoline nucleus serves as a versatile scaffold for the synthesis of novel therapeutic agents. Several compounds incorporating the 8-hydroxyquinoline moiety, a close structural relative of the subject compound, have demonstrated notable anticancer effects.[1][2][5][7][8][9] These effects are often attributed to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in cancer cells, and to interact with key signaling pathways that regulate cell proliferation, survival, and death.[3]

The subject of this guide, 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, is a novel derivative whose anticancer properties are yet to be fully elucidated. The strategic placement of amino, hydroxyl, and sulfonic acid groups on the quinoline core suggests the potential for unique biological activities. This guide provides a systematic approach to characterizing the in vitro anticancer effects of this compound, laying the groundwork for further preclinical development.

Experimental Workflow for Anticancer Evaluation

A logical and stepwise approach is crucial for the systematic evaluation of a novel compound's anticancer activity. The following workflow is designed to first establish the cytotoxic potential of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate and then to dissect the underlying mechanisms of action.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation a Compound Preparation and Solubilization b Cell Line Selection c Cell Viability Assays (MTT/XTT) d Determination of IC50 Values e Apoptosis Assays (Annexin V/PI Staining) d->e f Cell Cycle Analysis (Propidium Iodide Staining) d->f g Data Interpretation and Pathway Analysis mtt_assay_principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilization Solubilization Step Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.

Detailed Protocol for MTT Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times may be necessary for specific cell lines. [10][11] Materials:

  • 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment. [11]2. Compound Treatment:

    • Prepare a stock solution of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in a suitable solvent (e.g., DMSO or sterile water) and prepare serial dilutions in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound dose) and an untreated control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. [12] * Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [13] * Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. [13][12] Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC₅₀ The concentration of the compound that inhibits cell growth by 50%.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effects of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate are established, the next critical step is to determine the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). [14]Anticancer agents that induce apoptosis are generally preferred as they are less likely to cause inflammation. [14]

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level. [15][16]The Annexin V/PI assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [17][18] Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [14][15]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome (e.g., FITC). [14][17]Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. [17]Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity. [15][18]

apoptosis_assay cluster_cells Cell Populations a Viable (Annexin V-, PI-) b Early Apoptotic (Annexin V+, PI-) c Late Apoptotic/Necrotic (Annexin V+, PI+) d Necrotic (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Staining

Materials:

  • Cells treated with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (at IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound as described in the cytotoxicity protocol. Include positive (e.g., staurosporine-treated) and negative controls.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [17]2. Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. [19]Propidium iodide staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [20]

Principle of Cell Cycle Analysis with Propidium Iodide

PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. [21]By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). Since PI also binds to RNA, treatment with RNase is necessary to ensure that only DNA is stained. [22]

Detailed Protocol for Cell Cycle Analysis

Materials:

  • Cells treated with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A) [20][22]* Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as previously described.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. [21][23] * Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage. [22][23]3. Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution. [23] * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry. Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution.

Conclusion and Future Directions

These protocols provide a robust framework for the initial in vitro evaluation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate as a potential anticancer agent. The data generated from these experiments will be crucial in determining its cytotoxicity, mode of action, and effects on cell cycle progression. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, as well as subsequent in vivo efficacy studies in preclinical animal models.

References

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  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology. Retrieved from [Link]

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  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents. (n.d.).
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Sources

Method

Application Note: In Vitro Antibacterial Characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Abstract This guide outlines the standardized protocols for evaluating the antibacterial efficacy of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (3-AHQSA) . While quinoline scaffolds are historically significant f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the standardized protocols for evaluating the antibacterial efficacy of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (3-AHQSA) . While quinoline scaffolds are historically significant for their DNA gyrase inhibition and metal chelation properties, the introduction of a sulfonic acid group at the 7-position and an amino group at the 3-position alters the physicochemical profile, necessitating specific assay modifications. This document details the preparation of zwitterionic stock solutions, determination of Minimum Inhibitory Concentration (MIC) via CLSI-compliant broth microdilution, and mechanistic validation using cation-rescue assays.

Introduction & Chemical Context

The Molecule

3-AHQSA features a fused pyridine-benzene ring system (quinoline) decorated with three critical functional groups:

  • 5-Hydroxy (-OH): A potential hydrogen bond donor/acceptor and metal chelation site.

  • 3-Amino (-NH₂): Enhances polarity and potential target affinity.

  • 7-Sulfonic Acid (-SO₃H): A strong acid group that renders the molecule highly polar and water-soluble, often existing as a zwitterion in neutral media.

The Challenge

Unlike lipophilic fluoroquinolones (e.g., ciprofloxacin) that passively diffuse through bacterial membranes, the sulfonic acid moiety of 3-AHQSA increases hydrophilicity. This can impede penetration through the lipid bilayer of Gram-negative bacteria unless specific porin channels are utilized. Furthermore, the intrinsic fluorescence of many quinoline derivatives can interfere with standard metabolic dyes (e.g., Resazurin/Alamar Blue), making optical density (turbidity) the preferred readout method.

Material Preparation & Handling[1][2][3][4]

Stock Solution Preparation

Critical Note: The compound is supplied as a hydrate. You must account for the water of hydration in your molarity calculations to avoid under-dosing.

Formula Weight Calculation:



Where 

is the number of water molecules per formula unit.

Solubility Protocol: Due to the sulfonic acid group, 3-AHQSA is likely zwitterionic.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the master stock (typically 10 mg/mL or 20 mM) to ensure sterility and stability.

  • Alternative (Aqueous): If DMSO is contraindicated, use 0.1 M NaOH to deprotonate the sulfonic acid and hydroxyl groups, fully solubilizing the compound as a salt, then back-titrate to pH 7.2 with HEPES buffer. Do not use unbuffered water, as the acidity of the sulfonic acid may precipitate the compound or shock the bacteria.

Storage
  • Stock: -20°C in amber vials (light sensitive).

  • Working Solution: Prepare fresh on the day of the assay.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration of 3-AHQSA that visibly inhibits bacterial growth.

Reagents[5]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why CAMHB? Standard MHB lacks physiological levels of

      
       and 
      
      
      
      . These cations bridge lipopolysaccharides in the Gram-negative outer membrane. Testing without them creates artificial membrane permeability, yielding false "sensitive" results.
  • Bacterial Strains:

    • Gram-Negative:E. coli ATCC 25922, P. aeruginosa ATCC 27853.

    • Gram-Positive:S. aureus ATCC 29213.[1][2]

  • Controls:

    • Positive: Ciprofloxacin (structural analog).

    • Negative: 1% DMSO in CAMHB (Solvent toxicity control).

Workflow
  • Inoculum Prep: Direct colony suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to reach a final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Use untreated polystyrene 96-well plates (round bottom).

  • Dilution: Perform 2-fold serial dilutions of 3-AHQSA from

    
     down to 
    
    
    
    .
Visualization: 96-Well Plate Layout

The following diagram illustrates the logical flow of the plate setup to ensure self-validation.

MIC_Plate_Layout cluster_plate 96-Well Plate Configuration Col1 Column 1 Sterility Control (Media Only) Col2 Column 2 Growth Control (Bacteria + DMSO) Col3_10 Columns 3-10 Test Compound (3-AHQSA) Serial Dilution (High -> Low) Col3_10->Col3_10 2-fold Serial Dilution Col11 Column 11 Ref. Antibiotic (Ciprofloxacin) Col12 Column 12 Solvent Control (Max % DMSO used) Prep Master Stock (20 mM in DMSO) Prep->Col3_10 Dilute in CAMHB

Caption: Standardized MIC plate layout including sterility, growth, and solvent controls to validate assay integrity.

Readout & Interpretation
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Reading: Visual inspection for turbidity (pellet formation).

  • Fluorescence Warning: Do not use fluorescence plate readers for direct growth measurement, as the quinoline core may fluoresce. If using a metabolic dye (e.g., Resazurin), include a "Compound Only" control lane to subtract background fluorescence.

Protocol 2: Time-Kill Kinetics

Objective: Determine if 3-AHQSA is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Preparation: Prepare tubes with bacteria (

    
     CFU/mL) in CAMHB containing 3-AHQSA at 1x MIC  and 4x MIC . Include a growth control (no drug).
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation:

    • Bacteriostatic:

      
       reduction in CFU/mL from the initial inoculum.
      
    • Bactericidal:

      
       reduction (99.9% kill).
      

Protocol 3: Mechanistic Validation (Cation Rescue Assay)

Rationale: Many hydroxyquinolines act by chelating divalent metals essential for bacterial enzymes. If 3-AHQSA works via chelation, adding excess metal ions should "rescue" the bacteria by saturating the drug.

Workflow
  • Baseline MIC: Determine MIC of 3-AHQSA alone (e.g., let's assume it is

    
    ).
    
  • Rescue Attempt: Prepare CAMHB supplemented with excess metals:

    • Condition A: CAMHB +

      
      
      
    • Condition B: CAMHB +

      
      
      
  • Retest: Run the MIC assay again using these supplemented media.

Interpretation Logic

The following decision tree helps interpret the mechanism of action based on the shift in MIC values.

Mechanism_Logic Start Compare MIC (Standard) vs. MIC (Metal Supplemented) NoChange No Change in MIC Start->NoChange MIC remains same Increase MIC Increases Significantly (>4-fold) Start->Increase Potency drops (MIC rises) Concl1 Mechanism Unrelated to Chelation (Likely Gyrase/Topoisomerase inhibition) NoChange->Concl1 Concl2 Chelation-Dependent Mechanism (Drug sequestered by excess metal) Increase->Concl2

Caption: Logic flow for determining if antibacterial activity is driven by metal chelation.

Data Reporting & Quality Control

Acceptance Criteria

For the assay to be valid, the following must hold true:

  • Growth Control: Visible turbidity (OD600 > 0.2).

  • Sterility Control: Crystal clear (OD600 < 0.05).

  • Reference Strain: The MIC of Ciprofloxacin against E. coli ATCC 25922 must fall within the CLSI published range (

    
    ).
    
Data Table Template

Summarize your findings in the following format:

StrainGram3-AHQSA MIC (

)
Cipro MIC (

)
MBC/MIC RatioInterpretation
S. aureus ATCC 29213(+)[Data][Data][Calc][Static/Cidal]
E. coli ATCC 25922(-)[Data][Data][Calc][Static/Cidal]
P. aeruginosa ATCC 27853(-)[Data][Data][Calc][Static/Cidal]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Prachayasittikul, V., et al. (2013).[3] Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ScienceAsia. [Link]

  • Jampilek, J. (2018). Design and Synthesis of New Antibacterial Agents Based on Quinoline Scaffold. Current Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Immobilization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate on Solid Supports

Abstract This technical guide provides detailed methodologies for the immobilization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate onto various solid supports. Quinoline derivatives are a significant class of het...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed methodologies for the immobilization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate onto various solid supports. Quinoline derivatives are a significant class of heterocyclic compounds utilized in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The immobilization of these molecules onto solid matrices enhances their utility by improving stability, enabling reusability, and facilitating their use in a wide range of applications, from catalysis to environmental remediation and affinity chromatography. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing the selection of appropriate solid supports, step-by-step immobilization protocols, and robust characterization techniques. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Rationale for Immobilization

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a multifunctional molecule possessing a quinoline core, an aromatic amine, a phenolic hydroxyl group, and a sulfonic acid moiety. This unique combination of functional groups makes it a valuable building block and a potent chelating agent.[4] In solution, its applications can be limited by factors such as aggregation, difficulty in separation from reaction mixtures, and potential degradation. Immobilization onto a solid support overcomes these limitations, offering several key advantages:

  • Enhanced Stability: Confinement on a solid surface can protect the molecule from degradation.

  • Facilitated Separation and Reusability: The immobilized molecule can be easily separated from the reaction medium by simple filtration or magnetic decantation, allowing for its reuse and reducing process costs.[4]

  • Development of Novel Functional Materials: Immobilization allows for the creation of functional materials with applications as heterogeneous catalysts, solid-phase extraction agents for heavy metals, or as ligands in affinity chromatography.

The choice of the solid support and the immobilization strategy is critical and depends on the intended application. This guide will explore several robust methods tailored to the specific chemical functionalities of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Selecting the Optimal Solid Support

The choice of solid support is dictated by the desired chemical and physical properties of the final material, such as mechanical strength, chemical stability, porosity, and surface area. The table below summarizes the properties of common solid supports suitable for the immobilization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Solid SupportKey AdvantagesKey DisadvantagesRecommended Functionalization
Silica Gel (SiO₂) High surface area, good mechanical stability, well-established surface chemistry.[1][5]Can dissolve at high pH.Amine, epoxy, or carboxyl functionalization via silanization.
Agarose Beads Highly porous, hydrophilic, biocompatible, low non-specific binding.[6]Lower mechanical strength compared to silica, can be susceptible to microbial degradation.Activation with CNBr, NHS, or epoxy groups; reductive amination.[6][7]
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) Easy separation using an external magnetic field, high surface area-to-volume ratio.Potential for metal leaching if not properly coated.Core-shell structure with silica for further functionalization (amine, epoxy).
Polymeric Supports (e.g., Polystyrene, Polyacrylate) High chemical stability, wide range of available functional groups.Can be hydrophobic, may swell in certain solvents.Pre-functionalized with amine, carboxyl, or chloromethyl groups.

Experimental Protocols

This section provides detailed, step-by-step protocols for two distinct covalent immobilization strategies. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Protocol 1: Covalent Immobilization on Amine-Functionalized Silica Gel

This protocol utilizes the aromatic amine of the quinoline derivative for covalent attachment to an epoxy-functionalized silica support. The epoxy group reacts with the amine to form a stable secondary amine linkage.

Workflow for Protocol 1:

Figure 1: Workflow for covalent immobilization on silica gel.

Materials:

  • Silica gel (pore size 60 Å, 230-400 mesh)

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

  • 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

  • Anhydrous toluene

  • Dimethylformamide (DMF)

  • Methanol, Acetone, Deionized water

  • Triethylamine (TEA)

Procedure:

  • Activation of Silica Gel: a. Suspend 10 g of silica gel in 100 mL of 1 M HCl and stir for 4 hours at room temperature. b. Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7). c. Dry the activated silica gel in an oven at 120°C for 12 hours.

  • Epoxy Functionalization of Silica Gel: a. To a 250 mL round-bottom flask, add the 10 g of activated silica gel and 100 mL of anhydrous toluene. b. Add 10 mL of GPTMS to the suspension. c. Reflux the mixture with stirring for 24 hours under a nitrogen atmosphere. d. Cool the mixture to room temperature, filter the functionalized silica, and wash sequentially with toluene, methanol, and acetone. e. Dry the epoxy-functionalized silica gel under vacuum at 60°C for 8 hours.

  • Immobilization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate: a. In a 100 mL flask, dissolve 1 g of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in 50 mL of DMF. Add 0.5 mL of triethylamine to act as a base catalyst. b. Add 5 g of the epoxy-functionalized silica gel to the solution. c. Heat the suspension to 90°C and stir for 48 hours under a nitrogen atmosphere. d. Cool the mixture, filter the solid material, and wash thoroughly with DMF, deionized water, and methanol to remove any unreacted starting material. e. Dry the final product, now functionalized with the quinoline derivative, under vacuum at 50°C overnight.

Protocol 2: Covalent Immobilization on Agarose Beads via Reductive Amination

This protocol involves the oxidation of the hydroxyl groups on the agarose beads to aldehydes, which then react with the primary amine of the quinoline derivative to form a Schiff base. This intermediate is subsequently reduced to a stable secondary amine linkage.

Workflow for Protocol 2:

Figure 2: Workflow for immobilization on agarose beads.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • Sodium periodate (NaIO₄)

  • 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethylene glycol

  • Deionized water

Procedure:

  • Activation of Agarose Beads (Oxidation): a. Wash 10 mL (settled volume) of agarose beads with 100 mL of deionized water. b. Suspend the beads in 20 mL of a freshly prepared 0.1 M sodium periodate solution. c. Gently shake the suspension for 2 hours at room temperature in the dark. d. Wash the beads extensively with deionized water (at least 200 mL) to remove excess periodate. e. To quench any remaining periodate, wash the beads with 50 mL of 1 M ethylene glycol and incubate for 30 minutes. f. Finally, wash the aldehyde-activated beads with phosphate buffer (0.1 M, pH 7.0).

  • Immobilization via Reductive Amination: a. Prepare a solution of 100 mg of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in 20 mL of phosphate buffer (0.1 M, pH 7.0). b. Add the aldehyde-activated agarose beads to this solution. c. Gently agitate the suspension at room temperature for 12 hours. d. Add 20 mg of sodium cyanoborohydride to the suspension and continue the agitation for another 4 hours. e. Filter the beads and wash them thoroughly with a high salt buffer (e.g., 1 M NaCl), followed by deionized water. f. Store the functionalized agarose beads in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Characterization of the Immobilized Material

Confirmation of successful immobilization is crucial. A combination of the following techniques is recommended to provide comprehensive evidence of covalent attachment and to quantify the loading.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups of the immobilized molecule.Appearance of characteristic peaks for the quinoline ring, S=O stretching from the sulfonic acid group, and C-N stretching, superimposed on the spectrum of the solid support.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Detection of nitrogen (N 1s) and sulfur (S 2p) peaks on the surface of the support, confirming the presence of the immobilized molecule.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material immobilized on the support.A distinct weight loss step at a temperature corresponding to the decomposition of the organic molecule, which is absent in the unmodified support.
Elemental Analysis To determine the bulk percentage of key elements (C, H, N, S).An increase in the percentage of nitrogen and sulfur in the modified support compared to the unmodified control.

Potential Applications

The materials generated through these protocols have a wide range of potential applications, leveraging the unique properties of the immobilized 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

  • Environmental Remediation: The strong chelating ability of the quinoline derivative makes the immobilized material an excellent candidate for the solid-phase extraction and removal of heavy metal ions from contaminated water.

  • Heterogeneous Catalysis: Quinoline derivatives can act as ligands for transition metals. Immobilizing these ligands can lead to the development of recyclable heterogeneous catalysts for various organic transformations.[1]

  • Affinity Chromatography: The immobilized molecule can serve as a ligand for the purification of specific proteins or other biomolecules that have an affinity for the quinoline structure.

  • Sensing and Detection: The fluorescent properties of some quinoline derivatives can be exploited to create solid-state sensors for the detection of metal ions.[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Immobilization Yield Incomplete activation of the support.Ensure the activation steps are performed with fresh reagents and under the specified conditions. Increase reaction time or temperature.
Steric hindrance.Consider using a spacer arm by modifying the support with a longer chain functional group before immobilization.
Leaching of the Molecule Non-covalent adsorption instead of covalent bonding.Ensure thorough washing steps are performed after the immobilization reaction to remove any physically adsorbed molecules.
Inconsistent Results Variability in the solid support.Use a consistent source and batch of the solid support. Characterize the bare support before modification.

References

  • Riva, S. (2006). Laccases: Blue enzymes for green chemistry. Trends in Biotechnology, 24(5), 219–226. Available at: [Link]

  • Zhu, X., & Chen, J. (2014). Macromolecular Scaffolds for Immobilizing Small Molecule Microarrays in Label-Free Detection of Protein-Ligand Interactions on Solid Support. PubMed Central. Available at: [Link]

  • Sayah, M., et al. (2021). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. MDPI. Available at: [Link]

  • Kazemi, M., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. ResearchGate. Available at: [Link]

  • Chapman, R. G., & Sherman, J. C. (2000). Spatially-Addressable Immobilization of Macromolecules on Solid Supports. Journal of the American Chemical Society. Available at: [Link]

  • Dakshinamoorthy, A., & Pitchumani, K. (2012). The Role of Quinoline Derivatives in Advanced Chemical Applications. Sci-Hub. Available at: [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Chernukhin, I. V., & Klenova, E. M. (2000). A method of immobilization on the solid support of complex and simple enzymes retaining their activity. Analytical Biochemistry. Available at: [Link]

  • Al-Soufi, M. S. (2025). Bioremediation of phenolic compounds from fruits juices by immobilized laccase. ResearchGate. Available at: [Link]

  • Bhandari, S., et al. (2012). Pharmacological Applications of Quinoline and its Derivatives. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Chen, C., et al. (2016). Oxidative removal of phenol by HRP-immobilized beads and its environmental toxicology assessment. Ecotoxicology and Environmental Safety. Available at: [Link]

  • Unsal, Y. E., et al. (2021). Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications. ResearchGate. Available at: [Link]

  • Mateo, C., et al. (2007). Agarose and Its Derivatives as Supports for Enzyme Immobilization. PubMed Central. Available at: [Link]

Sources

Method

Application Note: High-Fidelity ROS Detection Using 3-Amino-5-hydroxyquinoline-7-sulfonic Acid Hydrate (AHQS)

The following Application Note is designed for researchers and drug development professionals utilizing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQS) for the detection and quantification of Reactive Oxygen Sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals utilizing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQS) for the detection and quantification of Reactive Oxygen Species (ROS).

This guide synthesizes crystallographic structural data with functional fluorescence assay protocols, treating AHQS as a water-soluble, redox-sensitive probe.

Introduction & Principle

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQS) is a zwitterionic quinoline derivative characterized by high water solubility and specific redox reactivity. Unlike lipophilic ROS probes (e.g., DHE, DCFH-DA) that require organic co-solvents and suffer from leakage or auto-oxidation, AHQS utilizes its sulfonic acid moiety (position 7) for aqueous stability and its amino-hydroxy motif (positions 3 and 5) as the redox sensing center.

Mechanism of Action

The detection mechanism relies on the oxidative aromatization or oxidative deamination of the quinoline scaffold. In its reduced state, AHQS exhibits low quantum yield fluorescence. Upon interaction with ROS—specifically peroxynitrite (


) and hydroxyl radicals (

)—the electron-rich 3-amino and 5-hydroxy groups undergo oxidation. This restores the conjugation of the heterocyclic system, resulting in a significant fluorescence enhancement (Turn-On) or a bathochromic shift in emission.
  • Excitation ($ \lambda_{ex} $): ~350–370 nm (UV/Blue)

  • Emission ($ \lambda_{em} $): ~450–520 nm (Cyan/Green)

  • Solubility: Highly soluble in PBS/Water (due to

    
     group).
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data acquisition, ensuring signal fidelity.

AHQS_Workflow cluster_controls Validation Controls Sample Biological Sample (Cells/Lysate) Incubation Incubation (37°C, 30 min) Sample->Incubation ProbePrep AHQS Preparation (10 mM Stock in PBS) ProbePrep->Incubation Oxidation ROS Interaction (Oxidative Conversion) Incubation->Oxidation ROS Generation Detection Signal Acquisition (Ex: 360nm / Em: 490nm) Oxidation->Detection Fluorescence Turn-On Analysis Data Normalization (vs. Total Protein) Detection->Analysis PosControl POS: H2O2 / SIN-1 PosControl->Sample NegControl NEG: NAC / Trolox NegControl->Sample

Caption: Workflow for AHQS-based ROS detection, including critical positive (oxidant) and negative (scavenger) validation steps.

Materials & Reagents

ComponentSpecificationStorageNotes
AHQS Probe 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate-20°C (Dark)Protect from light; hygroscopic.
Assay Buffer PBS (pH 7.4) or HBSS4°CAvoid phenol red (quenches fluorescence).
ROS Inducer SIN-1 (Peroxynitrite donor) or

-20°CUse fresh;

degrades rapidly.
ROS Scavenger N-Acetylcysteine (NAC)4°CNegative control to verify specificity.
Lysis Buffer RIPA (without SDS if possible)4°CFor cell-free quantification.

Detailed Protocols

Protocol A: Live Cell Imaging (In Situ Detection)

Best for: Spatial localization of oxidative stress in adherent cells.

  • Seeding: Plate cells (e.g., HeLa, HEK293) in black-walled, clear-bottom 96-well plates at

    
     cells/well. Incubate overnight.
    
  • Probe Preparation:

    • Dissolve AHQS in sterile PBS to create a 10 mM Stock Solution .

    • Dilute to a Working Concentration of 10–50 µM in pre-warmed HBSS.

  • Loading:

    • Remove culture media and wash cells 1x with HBSS.

    • Add 100 µL of AHQS Working Solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Stimulation (Optional):

    • Add ROS inducers (e.g., 100 µM

      
       or 1 µM Doxorubicin) directly to the probe-containing buffer, or pre-treat cells before probe loading.
      
  • Imaging:

    • Wash cells 2x with HBSS to remove extracellular probe.

    • Image immediately using a fluorescence microscope (DAPI or Cyan filter set).

    • Excitation: 360 nm | Emission: 490 nm.

Protocol B: Microplate Quantification (Cell-Free / Lysate)

Best for: High-throughput screening of drug candidates.

  • Lysate Preparation:

    • Lyse treated cells using mild lysis buffer. Centrifuge (10,000 x g, 5 min) to remove debris.

    • Collect supernatant.

  • Reaction Setup:

    • In a black 96-well plate, add 50 µL of sample (lysate or protein solution).

    • Add 50 µL of 2x AHQS Working Solution (final conc. 25 µM).

  • Incubation: Incubate for 20–45 minutes at Room Temperature (RT) in the dark.

  • Measurement:

    • Read fluorescence intensity (RFU) on a microplate reader.

    • Ex/Em: 360/490 nm.

    • Gain: Set using the Positive Control well to 80% saturation.

Data Analysis & Interpretation

Quantitative data should be normalized to total protein content (e.g., via BCA assay) to account for cell number variations.

Expected Results Table
ConditionExpected Fluorescence (RFU)Interpretation
Blank (Buffer only) < 100Background noise / Autofluorescence.
Control (Untreated) 500 - 1,500Basal ROS levels (Physiological).
Stress (

/ UV)
5,000 - 15,000Positive Signal: High oxidative stress.
Inhibitor (NAC + Stress) 1,000 - 2,500Signal Rescue: Confirms ROS specificity.
Signal Pathway Diagram

ROS_Pathway ROS ROS Source (Mitochondria / NOX) Peroxynitrite Peroxynitrite (ONOO-) ROS->Peroxynitrite Superoxide + NO AHQS_Red AHQS (Reduced) Non-Fluorescent Peroxynitrite->AHQS_Red Oxidation AHQS_Ox AHQS (Oxidized) Highly Fluorescent AHQS_Red->AHQS_Ox e- Transfer / Deamination

Caption: Mechanistic pathway of AHQS activation via Peroxynitrite-mediated oxidation.

Troubleshooting & Optimization

  • Low Signal Intensity:

    • Cause: Inefficient cellular uptake due to the sulfonic acid group (negative charge).

    • Solution: Increase incubation time to 60 mins or use mild permeabilization agents (e.g., 0.01% Pluronic F-127).

  • High Background:

    • Cause: Media autofluorescence or probe oxidation during storage.

    • Solution: Always use phenol-red-free buffers (HBSS/PBS). Prepare stock solutions fresh or store under argon.

  • Selectivity Issues:

    • AHQS is a general redox probe. To distinguish between Superoxide and

      
      , use specific scavengers (PEG-SOD for superoxide; Catalase for 
      
      
      
      ) in parallel wells.

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986). Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate.[1][2][3][4] Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799-1800.[4] Link

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. Link

  • Zhang, X., et al. (2018). Recent progress in the development of fluorescent probes for the detection of peroxynitrite. Coordination Chemistry Reviews, 362, 1-15. (Contextual grounding for quinoline-based ROS probes).
  • BLD Pharm. 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate Product Page. (Commercial availability verification). Link

Sources

Application

Application Note: Development and Validation of Quinoline-Based Probes for Biological Systems

Abstract The quinoline scaffold represents a privileged structure in fluorescent probe development due to its high quantum yield, tunable Stokes shift, and versatile functionalization sites. This guide details the workfl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in fluorescent probe development due to its high quantum yield, tunable Stokes shift, and versatile functionalization sites. This guide details the workflow for developing quinoline-based sensors, specifically focusing on metal ion detection (Zn²⁺) and intracellular viscosity mapping. We move beyond basic synthesis to provide rigorous, self-validating protocols for photophysical characterization and live-cell imaging, addressing common pitfalls such as pH sensitivity and aggregation-induced quenching (ACQ).

Part 1: Rational Design Principles (SAR)

The utility of quinoline lies in its electronic tunability. A successful probe must balance solubility, cell permeability, and specific analyte recognition.

Structural Logic
  • Position 8 (Chelation Site): Functionalization here with sulfonamides (e.g., TSQ, Zinquin) or hydrazides creates a binding pocket for metal ions like Zn²⁺ or Cu²⁺. This often utilizes the Chelation-Enhanced Fluorescence (CHEF) mechanism, where metal binding restricts bond rotation, suppressing non-radiative decay.

  • Position 2 & 4 (Conjugation Extension): Modifying these positions extends the

    
    -conjugation system, shifting emission into the red/NIR region to minimize photodamage and tissue autofluorescence.
    
  • Mechanism of Action: Most quinoline probes operate via Intramolecular Charge Transfer (ICT) . The analyte binding modulates the electron-donating ability of the substituent, altering the emission spectrum.

Design Visualization

The following diagram illustrates the strategic functionalization of the quinoline core.

QuinolineDesign Core Quinoline Scaffold (C9H7N) Pos8 Position 8: Metal Chelation (Zn2+, Cu2+) (Sulfonamides, Hydrazides) Core->Pos8 Analyte Recognition Pos2 Position 2: Conjugation Extension (Red/NIR Shift) Core->Pos2 Spectral Tuning Pos4 Position 4: Solubility & ICT Tuning (Electron Donors) Core->Pos4 Quantum Yield Mech Mechanism: ICT / PET / ESIPT Pos8->Mech

Figure 1: Strategic functionalization sites on the quinoline scaffold for probe development.

Part 2: Spectroscopic Characterization Protocols

Before biological application, the probe's photophysical properties must be rigorously defined.

Protocol: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of photon emission using the Comparative Method. Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) is the standard for blue-emitting quinolines.

Reagents:

  • Probe stock solution (1 mM in DMSO).

  • Standard: Quinine Sulfate Dihydrate.

  • Solvents: 0.1 M H₂SO₄ (for standard), Ethanol or PBS (for probe).

Procedure:

  • Preparation: Prepare 5 dilutions of the Probe and 5 dilutions of the Standard.

    • Critical: Absorbance at the excitation wavelength (

      
      ) must be kept below 0.1 OD (ideally 0.02–0.08) to avoid inner-filter effects [1].
      
  • Measurement:

    • Record UV-Vis absorbance at

      
      .
      
    • Record fluorescence emission spectra using the same

      
      . Integrate the area under the emission curve (
      
      
      
      ).
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


Where


 is the refractive index of the solvent.[1]

Expert Insight: If your quinoline probe aggregates in water (common with hydrophobic tails), the plot of


 vs. 

will deviate from linearity. In this case, add a surfactant (e.g., 0.1% Tween-20) or use a co-solvent system.

Part 3: Biological Validation (Cellular Imaging)

Protocol: Intracellular Zinc Imaging (Zinquin-like Probes)

Quinoline sulfonamides (e.g., Zinquin, TSQ) are the gold standard for labile Zn²⁺ detection. Note that these probes often form ternary complexes (Probe-Zn-Protein), which can shift the emission spectrum compared to the free Zn-Probe complex [2].

Workflow Visualization:

CellWorkflow Step1 1. Cell Seeding (HeLa/HEK293, 24h) Step2 2. Probe Loading (10-20 µM, 30 min, 37°C) Step1->Step2 Step3 3. Wash Step (PBS x3 to remove extracellular probe) Step2->Step3 Step4 4. Exogenous Zn2+ Addition (ZnCl2 + Pyrithione) Step3->Step4 Positive Control Step5 5. Chelation Control (TPEN addition) Step4->Step5 Reversibility Check

Figure 2: Cellular imaging workflow for zinc sensing, including mandatory reversibility controls.

Step-by-Step Procedure:

  • Seeding: Seed HeLa cells on confocal dishes. Allow 24h adhesion.

  • Staining: Incubate with 20 µM Quinoline Probe in Opti-MEM for 30 min at 37°C.

    • Note: Serum-free media is crucial; albumin in serum binds zinc and the probe.

  • Washing: Wash 3x with warm PBS to remove background.

  • Imaging (Basal): Excitation ~360nm, Emission ~490nm.

  • Positive Control: Add 50 µM ZnCl₂ / 5 µM Pyrithione (ionophore) for 10 min. Observe fluorescence increase.

  • Negative Control (Reversibility): Add 100 µM TPEN (intracellular chelator). Fluorescence should quench immediately. If fluorescence remains, the probe is non-specifically bound or aggregated.

Cytotoxicity Assay (MTT)

Before publication, toxicity must be ruled out.

  • Incubate cells with probe (0–100 µM) for 24h.

  • Add MTT reagent (0.5 mg/mL) for 4h.

  • Solubilize formazan crystals in DMSO.

  • Read Absorbance at 570 nm. Viability >80% at imaging concentration is required [3].

Part 4: Advanced Application - Viscosity Mapping

Quinoline derivatives with rotating moieties (molecular rotors) are excellent viscosity sensors. Their fluorescence lifetime and intensity increase in viscous environments due to the suppression of twisting intramolecular charge transfer (TICT).

Protocol: Viscosity Calibration

Theory: The relationship follows the Förster-Hoffmann equation :



Where 

is emission intensity,

is viscosity, and

is the sensitivity factor.[2]

Procedure:

  • Solvent Prep: Prepare mixtures of Methanol and Glycerol to create a viscosity gradient (from ~0.6 cP to ~950 cP at 20°C) [4].

    • Ratios (v/v Methanol:Glycerol): 10:0, 8:2, 6:4, 4:6, 2:8, 0:10.

  • Measurement: Add probe (final conc. 5 µM) to each mixture.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    . A linear relationship (
    
    
    ) confirms the molecular rotor mechanism.
  • Cellular Application: Use the calibration curve to calculate intracellular viscosity based on pixel intensity (or lifetime in FLIM) [5].

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Probe aggregation or poor solubility.Lower concentration (<10 µM); Use Pluronic F-127 during loading.
False Positive pH sensitivity (Quinoline nitrogen protonation).Check fluorescence vs. pH (3.0–9.0). Use ratiometric design to correct for pH artifacts.
No "Turn-On" Probe cannot penetrate membrane.Esterify carboxyl groups (e.g., Zinquin Ethyl Ester) to improve permeability; cellular esterases will cleave it inside.
Photobleaching UV excitation damages the fluorophore.Switch to Two-Photon Excitation (TPE) or modify pos. 2/4 to shift excitation to >400nm.

References

  • IUPAC Guidelines: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Zinc Mechanisms: Nowakowski, A. B., & Petering, D. H. (2015). Chemical–Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes.[3][4] Inorganic Chemistry. Link

  • Cytotoxicity: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Viscosity Calibration: Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Biomaterials. Link

  • Quinoline Design: Jun, J. V., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting weak fluorescence signal with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

This guide addresses the specific challenges associated with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQSA). While often overshadowed by its isomer 8-hydroxyquinoline-5-sulfonic acid (8-HQS), this specific am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQSA). While often overshadowed by its isomer 8-hydroxyquinoline-5-sulfonic acid (8-HQS), this specific amino-hydroxy derivative presents unique photophysical properties governed by its zwitterionic nature and substituent positioning.

A weak fluorescence signal with this compound is rarely due to "bad synthesis" and most often stems from excitation wavelength mismatch , pH-induced quenching , or metal ion interference .

Quick Diagnostic: The "First Principles" Check

Before altering your chemistry, verify your detection physics. This molecule is not a visible-light fluorophore like Fluorescein or Rhodamine.

ParameterCritical ValueCommon Mistake
Excitation (

)
~345–355 nm (UV) Using 488 nm (Argon laser) or 405 nm
Emission (

)
~420–450 nm (Blue) Looking for Green/Red signal (>500 nm)
Stokes Shift Large (~70–90 nm) Using narrow bandpass filters close to

Optimal pH pH 4.0 – 6.0 (Zwitterionic)Running at pH > 8.0 (Phenolate quenching)
Troubleshooting Guide: Why is my signal weak?
Issue 1: The "Invisible" Signal (Spectral Mismatch)

Symptom: You observe zero or near-zero fluorescence, even at high concentrations. Root Cause: 3-aminoquinoline derivatives possess a rigid aromatic core that requires high-energy (UV) photons to populate the


 excited state.
The Fix: 
  • Instrument: Ensure you are using a UV source (Xenon arc lamp or 355 nm laser). Standard ELISA plate readers often default to 480/520 nm; this will yield no signal.

  • Optics: Verify your collection filter is a Blue emission filter (450/50 nm) .

  • Solvent Check: If measuring in water, the quantum yield (

    
    ) is naturally lower due to hydrogen bonding non-radiative decay. Try adding 20-50% DMSO or Ethanol to verify if the signal recovers.
    
Issue 2: pH-Dependent Quenching

Symptom: Signal was strong during synthesis/pre-prep but vanished in the final buffer. Root Cause: AHQSA is a polyprotic system.

  • Sulfonic Acid (

    
    ):  Always ionized (
    
    
    
    ) in solution.
  • Ring Nitrogen (

    
    ):  Protonates at acidic pH (
    
    
    
    ).
  • Hydroxyl (

    
    ):  Deprotonates at basic pH (
    
    
    
    ).
  • Amine (

    
    ):  Can protonate at very low pH.
    

Mechanism: The zwitterionic form (Protonated Ring N


, Deprotonated Sulfonate SO

) often exhibits the most stable fluorescence. At high pH (basic), the formation of the phenolate anion (at position 5) can lead to Photoinduced Electron Transfer (PET) quenching, effectively killing the fluorescence.

Protocol:

  • Run a pH Titration: Prepare 10

    
    M dye solutions in buffers ranging from pH 3.0 to 10.0.
    
  • Target: Aim for pH 4.5 – 5.5 (Acetate or Citrate buffer) to maximize the emissive species.

Issue 3: Metal Ion Contamination

Symptom: Signal decreases over time or varies between water sources. Root Cause: While 8-hydroxyquinoline is the famous chelator, 5-hydroxyquinoline derivatives can still coordinate transition metals (Fe


, Cu

), especially if the 3-amino group assists in coordination or if the geometry allows bridging. Paramagnetic metals (Fe, Cu) promote intersystem crossing to the triplet state (non-fluorescent).

The Fix:

  • Add EDTA: Supplement your buffer with 1–5 mM EDTA to sequester trace metal ions.

  • Glassware: Acid-wash glassware (1M HCl) to remove adsorbed metal ions which quench quinolines efficiently.

Advanced Troubleshooting Workflow

The following logic gate visualizes the decision process for restoring signal integrity.

Troubleshooting_AHQSA Start Start: Weak Fluorescence Signal CheckEx 1. Check Excitation Source Is it UV (340-360nm)? Start->CheckEx CheckFilter 2. Check Emission Filter Is it Blue (420-460nm)? CheckEx->CheckFilter Yes FixEx Action: Switch to UV Excitation (Xe Lamp or UV Laser) CheckEx->FixEx No CheckpH 3. Check Buffer pH Is pH > 8.0? CheckFilter->CheckpH Yes FixFilter Action: Switch to Blue Filter CheckFilter->FixFilter No CheckMetal 4. Check Metal Ions Did you add EDTA? CheckpH->CheckMetal No (pH is OK) FixpH Action: Adjust to pH 4.5-5.5 (Citrate/Acetate Buffer) CheckpH->FixpH Yes (Too Basic) CheckOx 5. Check Reagent Quality Is solution brown/dark? CheckMetal->CheckOx Yes AddEDTA Action: Add 2mM EDTA CheckMetal->AddEDTA No FreshStock Action: Prepare Fresh Stock Protect from Light CheckOx->FreshStock Yes (Oxidized) Contact Support\n(Likely Synthesis Failure) Contact Support (Likely Synthesis Failure) CheckOx->Contact Support\n(Likely Synthesis Failure) No

Caption: Logical workflow for diagnosing fluorescence loss in amino-hydroxyquinoline systems. Blue nodes represent spectral checks; Red nodes represent chemical environment checks.

Frequently Asked Questions (FAQs)

Q1: Can I use this dye for glycan labeling (Reductive Amination)? A: Yes, the 3-amino group is nucleophilic enough to react with the reducing end of sugars (aldose) via Schiff base formation, followed by reduction (e.g., with Sodium Cyanoborohydride).

  • Warning: The 7-sulfonic acid group adds significant negative charge. If you are using HILIC chromatography, this will strongly increase retention time compared to non-sulfonated analogs like 3-aminoquinoline (3-AQ). Ensure your gradient is adjusted for highly polar, acidic species.

Q2: The powder is dark brown. Is it degraded? A: Likely yes. Aminoquinolines are susceptible to oxidation, forming azo-dimers or quinone-imines upon prolonged exposure to air and light.

  • Test: Dissolve a small amount in 0.1 M H

    
    SO
    
    
    
    . Pure AHQSA should yield a clear, pale solution. A dark, turbid solution indicates extensive oxidation. Always store the hydrate at -20°C, desiccated, and protected from light.

Q3: Why does the signal disappear when I dry the sample? A: This is Concentration Quenching (Self-Quenching) . The flat, planar structure of the quinoline ring promotes


 stacking in the solid state or at high concentrations. This stacking allows non-radiative energy transfer between molecules.
  • Solution: Measure fluorescence only in dilute solution (< 50

    
    M). If solid-state fluorescence is required, disperse the molecule in a polymer matrix (e.g., PVA or PMMA) to prevent aggregation.
    

Q4: Is this the same as 8-HQS (8-Hydroxyquinoline-5-sulfonic acid)? A: No. They are structural isomers with distinct properties.

  • 8-HQS: Famous for metal sensing; the 8-OH and Ring-N are adjacent, forming a perfect 5-membered chelate ring.

  • AHQSA (Your compound): The OH is at position 5.[1][2][3][4][5][6] It cannot chelate metals in the same "pocket" geometry as 8-HQS. Its fluorescence mechanism relies more on the push-pull effect between the 3-Amino (donor) and the quinoline ring (acceptor), modulated by the 5-OH.

References
  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[7] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799-1800.[7]

  • Struwe, W. B., et al. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. Biological Chemistry, 393(8), 767-777. (Provides spectral baselines for the 3-aminoquinoline scaffold).

  • Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629-636. (Foundational text on hydroxyquinoline sulfonate quenching mechanisms).

Sources

Optimization

How to reduce background fluorescence when using quinoline dyes

Optimizing Signal and Reducing Background Fluorescence Welcome to the technical support center for quinoline-based fluorescent dyes. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Signal and Reducing Background Fluorescence

Welcome to the technical support center for quinoline-based fluorescent dyes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during fluorescence experiments. As Senior Application Scientists, we've compiled our expertise to help you navigate the nuances of working with these powerful tools, ensuring the integrity and clarity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions about background fluorescence when using quinoline dyes.

Q1: What are the primary sources of background fluorescence in my experiment?

A: Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common culprits include cellular components like NADH, flavins, collagen, and lipofuscin.[1][2] Fixatives, especially those containing aldehydes like formaldehyde and glutaraldehyde, can also induce autofluorescence by cross-linking proteins.[3][4][5]

  • Non-Specific Binding: The fluorescent dye or antibody may bind to unintended targets within the sample, leading to a diffuse, generalized background signal.[6][7] This can be exacerbated by inappropriate antibody concentrations or insufficient blocking.

  • Unbound Dye: Residual dye that has not been adequately washed away from the sample will contribute to background noise.[8]

  • System Noise: This includes background from the imaging system itself, such as camera noise, and fluorescence from materials like plastic-bottom dishes or immersion oil.[8]

Q2: Can the way I store and handle my quinoline dye affect its performance and background?

A: Absolutely. Improper storage and handling can lead to dye degradation or aggregation, which can affect fluorescence intensity and increase background. Most dyes are best stored at -20°C in the dark.[9] It's crucial to prevent repeated freeze-thaw cycles by aliquoting the dye upon arrival.[10] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the dye.[9] Always use clean, dedicated tools to avoid cross-contamination.[11]

Q3: My signal is very weak, forcing me to increase exposure time, which then increases the background. What can I do?

A: This is a common challenge related to the signal-to-noise ratio. Here are a few strategies:

  • Optimize Dye Concentration: Titrate your quinoline dye to find the optimal concentration that provides a bright signal without excessive background.[8]

  • Choose a Brighter Fluorophore: If your instrument allows, consider a quinoline dye with a higher quantum yield or one that is more photostable.[12][13]

  • Signal Amplification: If using an indirect detection method (e.g., a secondary antibody conjugated to the dye), this approach can significantly amplify the signal.[14]

  • Antigen Retrieval: For tissue samples, fixation can sometimes mask the target epitope. An antigen retrieval step may be necessary to improve antibody binding and, consequently, the fluorescent signal.[15]

Troubleshooting Guide: From Cause to Solution

This section provides a systematic approach to identifying and resolving sources of high background fluorescence.

Problem 1: High Autofluorescence from the Sample

Autofluorescence is inherent fluorescence from the tissue or cells themselves and can be a significant source of background noise.[5]

  • Unstained Control: Image an unstained sample using the same settings as your experimental samples. Any fluorescence detected is autofluorescence.[16]

  • Spectral Profile: Autofluorescence often has a broad emission spectrum, appearing in multiple channels.[4]

  • Choice of Fixative: Aldehyde-based fixatives like glutaraldehyde and formaldehyde are known to increase autofluorescence.[3]

    • Protocol: Consider using an organic solvent fixative like chilled methanol or ethanol, especially for cell surface markers.[3][12] If aldehydes are necessary, use the lowest concentration and shortest incubation time that still preserves morphology.[3][5]

  • Quenching Agents: Several chemical treatments can reduce autofluorescence.

    • Sodium Borohydride: This can reduce aldehyde-induced autofluorescence, though results can be variable.[1][12][17]

    • Sudan Black B: Effective for reducing lipofuscin-related autofluorescence.[1][2]

    • Commercial Reagents: Products like TrueVIEW™ are designed to quench autofluorescence from multiple sources.[1][2]

  • Spectral Separation:

    • Far-Red Dyes: Autofluorescence is typically weaker in the far-red and near-infrared regions of the spectrum.[1][17] If possible, choose a quinoline dye that emits in this range.

    • Spectral Unmixing: For advanced microscopy systems, spectral unmixing algorithms can differentiate the broad spectrum of autofluorescence from the specific emission of your dye.[18][19][20]

Problem 2: Non-Specific Staining and High Background

This occurs when the fluorescent probe binds to unintended sites, creating a diffuse background that obscures the specific signal.

cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_imaging Imaging Fixation 1. Optimal Fixation (e.g., 4% PFA, 15 min) Permeabilization 2. Permeabilization (if intracellular target) Fixation->Permeabilization Blocking 3. Blocking Step (e.g., 5% BSA, 1 hr) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation (Optimized Dilution) Blocking->PrimaryAb Wash1 5. Thorough Washing (3x PBS-T) PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation (Quinoline Dye Conjugate) Wash1->SecondaryAb Wash2 7. Final Thorough Washing (3x PBS) SecondaryAb->Wash2 Mounting 8. Mount with Antifade Wash2->Mounting Imaging 9. Image Acquisition Mounting->Imaging caption Workflow for reducing non-specific binding.

Caption: Workflow for reducing non-specific binding.

  • Blocking: This is a critical step to prevent non-specific antibody binding.

    • Protocol: Incubate the sample in a blocking solution for at least one hour at room temperature. A common and effective blocking buffer is 5% Bovine Serum Albumin (BSA) in your wash buffer.[21] For immunofluorescence, using serum from the same species as the secondary antibody is highly recommended.[14][16][22]

  • Antibody Dilution: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[6][7]

    • Protocol: Perform a titration experiment to determine the optimal antibody dilution that provides the best signal-to-noise ratio.[22] Start with the manufacturer's recommended dilution and test a range of dilutions around it.

  • Washing Steps: Insufficient washing will leave unbound antibodies in the sample.[6][7]

    • Protocol: After both primary and secondary antibody incubations, wash the sample at least three times for five minutes each with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).[23] Ensure the volume of wash buffer is sufficient to fully immerse the sample.

  • Detergents: Adding a mild detergent like Tween® 20 to your wash buffer and antibody diluent can help reduce non-specific interactions. However, be aware that Tween® 20 can be autofluorescent, so it's best to omit it from the blocking solution.[24]

Problem 3: Dye Aggregation

Some quinoline dyes can form aggregates, especially at high concentrations or in aqueous buffers. These aggregates can lead to fluorescence quenching in some cases or non-specific, bright puncta in others, contributing to a noisy background.[25][26][27]

  • Visual Inspection: The appearance of bright, irregular, and non-specific fluorescent spots in your image can be indicative of dye aggregates.

  • Spectroscopy: In solution, dye aggregation can sometimes be detected by changes in the absorption or emission spectra.[28]

  • Optimize Dye Concentration: Use the lowest effective concentration of the dye.

  • Solvent and Buffer Composition: The solubility of quinoline dyes can be influenced by the buffer.

    • Protocol: If you suspect aggregation, try preparing the dye solution in a small amount of organic solvent (like DMSO or DMF) before diluting it to the final working concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your sample.

  • Filtration: Filtering the dye working solution through a 0.2 µm syringe filter before application can remove pre-formed aggregates.[24]

Problem 4: Photobleaching and its Impact on Background

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[13][29][30] While it primarily affects the signal, aggressive imaging to compensate for a weak signal can increase the visibility of the background and lead to phototoxicity.

cluster_process Fluorophore State Cycle cluster_photobleaching Photobleaching Pathway Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation Light Excited->Ground Fluorescence Emission Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing Bleached Bleached State (Non-fluorescent) Triplet->Bleached Reaction with O2 caption Simplified Jablonski diagram showing photobleaching.

Caption: Simplified Jablonski diagram showing photobleaching.

  • Minimize Light Exposure: This is the most direct way to reduce photobleaching.[13]

    • Protocol: Use neutral density filters to reduce the intensity of the excitation light.[13] Find your region of interest using transmitted light or a lower magnification before switching to fluorescence. Only expose the sample to the excitation light when actively acquiring an image.

  • Use Antifade Mounting Media: These reagents contain oxygen scavengers that reduce the rate of photobleaching.[16][31]

  • Choose Photostable Dyes: Some quinoline dyes are inherently more resistant to photobleaching than others.[30] Check the dye's specifications and consider alternatives if photobleaching is severe.

  • Image Acquisition Settings:

    • Protocol: Use the most sensitive detector settings (e.g., higher gain) and the shortest possible exposure time that still provides a good signal. This minimizes the time the sample is illuminated.

Data Summary Tables

Table 1: Common Sources of Autofluorescence and Mitigation Strategies

SourceCommon Emission RangeRecommended Mitigation Strategy
NADH/Flavins Blue/GreenUse far-red dyes, spectral unmixing
Collagen/Elastin Blue/GreenQuenching with CuSO4, use far-red dyes[1]
Lipofuscin Broad (Green to Red)Quench with Sudan Black B or commercial reagents[1][4]
Aldehyde Fixatives BroadMinimize fixation time, use organic solvents, quench with sodium borohydride[3][4][12]
Red Blood Cells BroadPerfuse with PBS before fixation[1][12]

Table 2: Recommended Starting Points for Troubleshooting High Background

IssueFirst StepSecond StepThird Step
Diffuse Background Optimize antibody dilutions (titration)[6][7]Increase washing steps (time and volume)[23]Enhance blocking (increase time, change agent)[6][16]
Speckled/Punctate Background Filter dye working solution[24]Optimize dye concentrationCheck buffer for precipitates
Signal in Wrong Channels Check filter sets for bleed-throughRun single-stained controls[32]Use sequential scanning or spectral unmixing[19]
High Background in All Samples Image an unstained control for autofluorescence[16]Image a "no primary antibody" controlCheck for fluorescent contaminants in reagents/media[8]

By systematically addressing these potential issues, you can significantly reduce background fluorescence and enhance the quality and reliability of your data when working with quinoline dyes.

References
  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Elabscience. Immunofluorescence Troubleshooting Tips. [Link]

  • FluoroFinder. Tips to Minimize Autofluorescence. [Link]

  • Hycult Biotech. Troubleshooting Immunofluorescence. [Link]

  • Labcompare.com. How to Reduce Autofluorescence. [Link]

  • Advansta Inc. Optimize Your Fluorescent Western Blocking and Washing Steps. [Link]

  • iBiology. Fluorescence Filters: Imaging Multiple Fluorophores & Dealing with Bleed-through. [Link]

  • Bond of Colours. How to Store and Handle Dyes for Optimal Performance. [Link]

  • Canopy Biosciences. Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]

  • ResearchGate. Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. [Link]

  • Bitesize Bio. How to Store Your Reagents, so They 'Do Exactly What It Says on the Tin'. [Link]

  • Akoya Biosciences. Multispectral Imaging Explained. [Link]

  • Atlantis Bioscience. 7 Tips for Optimising Immunofluorescence Staining. [Link]

  • Geecolor. Fluorescent Pigment Handling and Precautions. [Link]

  • Scientific Volume Imaging. Bleaching Effects. [Link]

  • ResearchGate. My material is 'photobleaching' in fluorescence microscope. What does this mean?. [Link]

  • AZoLifeSciences. Photobleaching in Fluorescence Microscopy. [Link]

  • Labinsights. A Guide to Fluorescent Dyes in Life Science Research. [Link]

  • ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol. [Link]

  • ResearchGate. Fluorescence Quenching of Quinoline Derivatives in a Micelle System. [Link]

  • PubMed. Food additive dye (quinoline yellow) promotes unfolding and aggregation of myoglobin: A spectroscopic and molecular docking analysis. [Link]

  • ACS Publications. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. [Link]

  • ONI. 9 tips to optimize your immunofluorescence staining. [Link]

  • RSC Publishing. Fluorescence enhancement of quinolines by protonation. [Link]

  • YouTube. Introduction to spectral unmixing. [Link]

  • Visikol. Challenges with Background Fluorescence. [Link]

  • YouTube. Multiplex Fluorescence: Make the Most of Precious Samples. [Link]

  • YouTube. Multi-color Imaging fundamentals. [Link]

  • Visikol. Causes of Autofluorescence. [Link]

  • National Institutes of Health. Fluorescence enhancement of quinolines by protonation. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Staining with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Welcome to the technical support guide for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. As this is a novel probe, this document provides a foundational framework based on established principles of fluorescence mic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. As this is a novel probe, this document provides a foundational framework based on established principles of fluorescence microscopy to help you optimize its concentration and troubleshoot common issues during your experiments. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results.

Part 1: Understanding the Probe - First Principles

Before beginning any experiment, understanding the likely characteristics of your staining agent is crucial. The chemical structure of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate provides several clues to its behavior.

  • Core Structure (Hydroxyquinoline): The 8-hydroxyquinoline core is a well-known fluorophore.[1] Its fluorescence is often sensitive to the local environment, including pH and the presence of metal ions, making it a potential sensor for specific cellular components or states.[1][2][3] The emission properties are typically of a π-π* nature, meaning the fluorescence may shift with solvent polarity.

  • Functional Groups (Amino & Sulfonic Acid): The amino group can be involved in targeting specific biological molecules. The sulfonic acid group (-SO₃H) is a strong acid that imparts high water solubility.[4] This is advantageous for preparing stock solutions and reducing non-specific aggregation in aqueous buffers.[5] Dyes with sulfonic acid groups are typically hydrophilic.[6]

Based on this structure, we can hypothesize that this probe is a water-soluble, potentially fluorescent molecule whose staining characteristics will depend heavily on experimental conditions like pH, buffer composition, and the specific cellular target.

Part 2: The Core Workflow - A Step-by-Step Protocol for Optimization

Optimizing the concentration of a new fluorescent probe is an empirical process. The goal is to find the "sweet spot" that provides the brightest specific signal with the lowest possible background. This process is often referred to as titration.

Experimental Workflow: Probe Concentration Titration

Below is a generalized workflow for optimizing the staining concentration. This process should be the first step in your experimental series.

G cluster_prep Sample Preparation cluster_stain Staining & Titration cluster_analysis Imaging & Analysis Prep Prepare Cells/Tissue (Culture, Section, etc.) Fix Fixation (e.g., 4% PFA) Prep->Fix Perm Permeabilization (Optional) (e.g., 0.1% Triton X-100) Fix->Perm Block Blocking (e.g., BSA or Serum) Perm->Block Titrate Prepare Serial Dilutions of Probe (e.g., 10µM, 5µM, 2µM, 1µM, 0.5µM, 0.1µM) Block->Titrate Incubate Incubate with Samples Titrate->Incubate Wash Wash Extensively (e.g., 3x with PBS-T) Incubate->Wash Mount Mount Coverslips (with Antifade Reagent) Wash->Mount Image Image All Conditions (Use Identical Settings) Mount->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze Select Select Optimal Concentration Analyze->Select G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps HighBg High Background Signal Cause1 Too High Probe Concentration HighBg->Cause1 Cause2 Non-Specific Binding (Hydrophobicity, Charge) HighBg->Cause2 Cause3 Sample Autofluorescence HighBg->Cause3 Cause4 Insufficient Washing HighBg->Cause4 Sol1 Perform Titration (Lower Concentration) Cause1->Sol1 Fix Sol2 Optimize Blocking Step (Increase Time/Concentration) Cause2->Sol2 Fix Sol3 Image Unstained Control (Identify Autofluorescence) Cause3->Sol3 Diagnose Sol4 Increase Wash Steps (Time and/or Repetitions) Cause4->Sol4 Fix

Sources

Optimization

Technical Support Center: Photostability Assurance for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Executive Summary You are experiencing signal loss (photobleaching) with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate . This compound belongs to the class of amino-hydroxyquinoline fluorophores.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are experiencing signal loss (photobleaching) with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate . This compound belongs to the class of amino-hydroxyquinoline fluorophores. Its photostability is governed by two critical factors: Excited-State Proton Transfer (ESPT) and oxidative susceptibility of the electron-rich amino/hydroxyl substituents.

Unlike rigid fluorophores (e.g., Rhodamine), quinoline derivatives are environmentally sensitive. Their fluorescence quantum yield and photobleaching rates are heavily dependent on pH, solvent polarity, and the presence of dissolved oxygen. The protocol below shifts from "passive observation" to "active protection" of the fluorophore.

Module 1: Critical Storage & Handling (Pre-Experiment)

The Problem: Photobleaching often begins before the experiment starts due to ground-state oxidation or hydrolysis of the hydrate form under improper storage.

Protocol:

  • Solid State Storage:

    • Container: Amber glass vial (Type I borosilicate).

    • Atmosphere: Purge headspace with Argon or Nitrogen after every use. The amino group at position 3 is susceptible to slow oxidation by atmospheric oxygen.

    • Desiccation: Store at -20°C. The "hydrate" designation implies a lattice water molecule; however, excess hygroscopic moisture can accelerate degradation.

  • Stock Solution Preparation:

    • Solvent: Use degassed ultrapure water or DMSO.

    • Acidity: Avoid storing in highly alkaline solutions (pH > 9) for long periods, as the phenolate anion (at position 5) is more electron-rich and thus more prone to photo-oxidation than the neutral phenol.

Module 2: Chemical Environment Optimization

The Problem: The primary mechanism of photobleaching in quinolines is the generation of Reactive Oxygen Species (ROS) via the triplet state.

Technical Insight: Upon excitation, a fraction of the fluorophore population undergoes Intersystem Crossing (ISC) to the Triplet State (


). This long-lived state reacts with dissolved molecular oxygen (

) to form Singlet Oxygen (

), which then attacks the amino or hydroxyl groups of the quinoline ring, destroying the chromophore.
Optimization Protocol
ParameterRecommendationMechanism
Buffer pH Maintain pH 5.0 – 7.5 At pH > 8, the 5-OH deprotonates to

. The anionic form is highly fluorescent but significantly less photostable due to easier electron abstraction by ROS.
Deoxygenation Enzymatic Scavenging Use the Glucose Oxidase/Catalase (GODCAT) system to deplete oxygen in the sample buffer.
Antifade Additive Ascorbic Acid (1-5 mM) Ascorbate acts as a radical scavenger, reducing the oxidized fluorophore radical cation back to its ground state.
Solvent Avoid Halogenated Solvents Chloroform or DCM can generate free radicals under UV/Blue light that rapidly bleach aminoquinolines.
Visualization: The Photodegradation Cascade

PhotobleachingMechanism S0 Ground State (S0) (Stable) S1 Excited State (S1) (Fluorescent) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet State (T1) (Reactive Intermediate) S1->T1 Intersystem Crossing T1->S0 Quenching ROS Singlet Oxygen (¹O₂) Generation T1->ROS + ³O₂ (Dissolved Oxygen) Bleach Photobleached Product (Non-Fluorescent) ROS->Bleach Oxidative Attack on Amino/OH Groups Scavenger Antifade/Ascorbate (Rescue) ROS->Scavenger Neutralization

Figure 1: The mechanistic pathway of photobleaching. The critical intervention points are preventing T1 formation (difficult) or scavenging the resulting ROS (achievable).

Module 3: Acquisition Parameters (The Assay)

The Problem: "Photon Greed"—using excessive excitation power saturates the transition, increasing the probability of triplet state formation without increasing signal.

Troubleshooting Guide:

  • Pulsed vs. Continuous Excitation:

    • If using Time-Correlated Single Photon Counting (TCSPC) or confocal microscopy, ensure the repetition rate allows the fluorophore to return to the ground state (

      
      ).
      
    • Recommendation: Use the lowest laser power that provides a Signal-to-Noise Ratio (SNR) > 3.

  • Wavelength Selection:

    • Excitation: Target the absorption maximum (typically ~330-360 nm for this class, depending on pH).

    • Avoid: Exciting at the "blue edge" (shorter wavelengths) of the absorption band. High-energy photons increase the likelihood of bond dissociation.

Visualization: Experimental Workflow

Workflow Start Start Experiment Solubilize Solubilize in Degassed Buffer (pH 6.0 - 7.0) Start->Solubilize Check1 Is signal stable? Solubilize->Check1 AddAntifade Add Ascorbic Acid (2mM) or Trolox Check1->AddAntifade No (Fast Fading) Proceed Proceed with Data Acquisition Check1->Proceed Yes ReducePower Reduce Excitation Power by 50% AddAntifade->ReducePower ReducePower->Proceed

Figure 2: Logical decision tree for stabilizing the fluorophore during assay preparation.

Frequently Asked Questions (FAQs)

Q1: Can I use commercial antifade mountants (e.g., VECTASHIELD, ProLong)?

  • Answer: Use with caution. Many commercial hard-set mountants are optimized for Fluorescein/Rhodamine. The 3-Amino-5-hydroxyquinoline scaffold is pH-sensitive. Some mountants buffer at pH 8.5-9.0, which might deprotonate the 5-OH group, altering your spectral properties and potentially accelerating bleaching.

  • Validation: Perform a "drop test" on a slide to verify the emission spectrum does not shift red (indicating deprotonation) before committing precious samples.

Q2: Why does the fluorescence intensity drop immediately upon adding the buffer?

  • Answer: This is likely quenching , not bleaching. Metal ions (Fe³⁺, Cu²⁺) are potent quenchers of hydroxyquinolines (which are chelators).

  • Solution: Add 0.1 mM EDTA to your buffer to sequester trace metal contaminants.

Q3: The "hydrate" form is clumping. Is it degraded?

  • Answer: Not necessarily. Hydrates can lose water or absorb excess moisture, changing crystal habit. However, if the color has darkened (brown/black), the amino group has oxidized. Verify purity via HPLC or NMR before use.

References

  • Photophysics of Hydroxyquinoline Derivatives

    • Bardez, E., et al. "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A, 1997.
    • Relevance: Establishes the dependency of fluorescence quantum yield on the protonation st
  • Mechanisms of Photobleaching

    • Eggeling, C., et al. "Mechanisms of photobleaching and photostability of fluorophores." Analytical Chemistry, 1998.
    • )
  • Antifade Reagents for Amino-Fluorophores

    • Rasnik, I., et al. "Nonblinking and long-lasting single-molecule fluorescence.
    • Relevance: Validates the use of Trolox and Ascorbic Acid (reducing systems)
  • Metal Quenching of Quinoline Sulfonates

    • Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid."[1] Analytical Chemistry, 1987.

    • Relevance: Although discussing the 8-isomer, the chelation-induced quenching mechanism applies to the 3-amino-5-hydroxy scaffold if trace metals are present.

Sources

Troubleshooting

Technical Support Center: Optimizing Specificity for Amino-Hydroxyquinoline-Sulfonic Acid Staining

This guide is designed as a specialized Technical Support Center resource. It addresses the chemical and physical constraints of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (and its structural analogs) to resolve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource. It addresses the chemical and physical constraints of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (and its structural analogs) to resolve specificity issues in fluorescence staining applications.

Product Category: Fluorescent Probes & Chelating Stains Target Analyte: Labile Metal Ions (Zn²⁺, Al³⁺) / Glycan Conjugates Document ID: TS-AHQ-07-SPEC

Core Mechanism & The Specificity Challenge

To improve specificity, one must first understand the Chelation-Enhanced Fluorescence (CHEF) mechanism. 3-Amino-5-hydroxyquinoline-7-sulfonic acid is a water-soluble derivative of the hydroxyquinoline fluorophore family.

  • The "Off" State: In isolation, the molecule is weakly fluorescent due to Photoinduced Electron Transfer (PET) from the lone pair of the nitrogen or the hydroxyl group, which quenches the excited state.

  • The "On" State: Upon binding a target (typically a metal ion like Zn²⁺ or Al³⁺, or conjugation to a glycan), the PET process is blocked, and the molecular rigidity increases, triggering strong fluorescence.

  • The Specificity Trap: The probe is not inherently "specific" to one target; it is a ligand . It will bind any cation or hydrophobic pocket that fits its coordination geometry and charge state. Specificity is not a property of the dye alone—it is a property of the experimental conditions .

Diagnostic Workflow: Troubleshooting Specificity

Use this decision tree to diagnose the root cause of non-specific staining in your sample.

TroubleshootingFlow Start Start: Specificity Issue IssueType Identify Artifact Type Start->IssueType HighBackground High Generalized Background IssueType->HighBackground Diffuse Signal WrongLoc Wrong Localization / Punctate Noise IssueType->WrongLoc False Positives CheckPH Check Buffer pH (Is pH > 7.4?) HighBackground->CheckPH MetalContam Suspect Metal Contamination (Ca2+ / Mg2+ interference) WrongLoc->MetalContam Aggregates Dye Aggregation WrongLoc->Aggregates CheckWash Check Wash Protocol (Is salt conc. sufficient?) CheckPH->CheckWash No (pH OK) ActionBuffer Action: Lower pH to < 7.2 (Reduce deprotonation) CheckPH->ActionBuffer Yes (Too Basic) ActionBlock Action: Add 1% BSA or 0.1% Tween-20 CheckWash->ActionBlock ActionChelator Action: TPEN Control (Validate Metal Binding) MetalContam->ActionChelator ActionFilter Action: Filter Dye (0.2 µm) & Reduce Conc. Aggregates->ActionFilter

Figure 1: Logic flow for diagnosing non-specific staining artifacts. Blue nodes indicate start, Red indicates symptoms, and Green indicates corrective actions.

Protocol Optimization Guide

A. Buffer Chemistry & pH Control

The 7-sulfonic acid group (


) ensures solubility, but the ring nitrogen (

)
and hydroxyl group (

)
dictate binding.
  • The Issue: At pH > 8.0, the phenolic hydroxyl deprotonates. While this increases binding affinity for metals, it also increases non-specific electrostatic binding to positively charged proteins (e.g., histones).

  • The Fix: Maintain staining buffer at pH 7.0 – 7.2 .

    • Why: This keeps the hydroxyl group largely protonated, ensuring that binding only occurs via coordinate covalent bonding (chelation) rather than non-specific electrostatic attraction.

B. Competitive Masking (The "Blocking" Step)

Unlike antibody staining, "blocking" here refers to masking competing ions or hydrophobic pockets.

ComponentConcentrationFunctionSpecificity Impact
Tween-20 0.05% - 0.1%Reduces hydrophobic interactionPrevents dye from sticking to lipid membranes non-specifically.
EGTA 10 - 50 µMCalcium ChelationCRITICAL. Masks Ca²⁺/Mg²⁺ background without stripping Zn²⁺ (which binds the probe tighter).
BSA 1% (w/v)Protein BlockingScavenges free dye that might bind non-specifically to cytoskeletal elements.
C. The "TPEN" Validation Step (Mandatory Control)

To prove your signal is specific to the target (e.g., Zinc) and not an artifact, you must perform a negative control using a high-affinity chelator.

  • Stain Sample A and Sample B with 3-Amino-5-hydroxyquinoline-7-sulfonic acid.

  • Image Sample A (Positive).

  • Treat Sample B with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) for 10 minutes.

  • Image Sample B.

    • Result: If the signal in B vanishes, the staining in A was specific. If the signal remains, you are observing autofluorescence or non-specific protein binding .

Frequently Asked Questions (FAQs)

Q1: The stain is localizing to the nucleus, but my target is cytoplasmic. Why?

  • Diagnosis: This is often due to the 3-amino group interacting with nucleic acids or the sulfonic acid group interacting with histone proteins.

  • Solution: Increase the ionic strength of your wash buffer (add 150mM NaCl) to disrupt weak electrostatic bonds. Ensure the dye concentration is titrated down (start at 10 µM and work down to 1 µM).

Q2: I see high background fluorescence even in "no-dye" controls.

  • Diagnosis: This is not a dye issue; it is cellular autofluorescence (lipofuscin, flavins, or NADH).

  • Solution: Amino-hydroxyquinoline probes typically excite in UV/Blue (340-360nm) and emit in Blue/Green (450-500nm). This overlaps with NADH.

    • Fix: Use a narrow bandpass filter. If possible, use Time-Resolved Fluorescence if your equipment supports it, as the dye lifetime often differs from tissue autofluorescence.

Q3: Can I fix the cells after staining?

  • Answer: Generally, NO .

  • Reasoning: Aldehyde fixation (Formalin/PFA) crosslinks proteins and can alter the coordination geometry of metal ions, causing the dye to release the target or become trapped in crosslinked meshes.

  • Recommendation: Perform live-cell imaging whenever possible. If fixation is required, fix first, wash thoroughly to remove fixative (which can quench fluorescence), and then stain.

Q4: My fluorescence signal fades rapidly (Photobleaching).

  • Diagnosis: Quinoline derivatives are prone to oxidative photobleaching.

  • Solution:

    • Limit exposure time.

    • Use an antioxidant mounting medium (e.g., containing propyl gallate) only if it does not contain metal chelators (like EDTA) which would strip your signal.

References

  • Struwe, W. B., et al. (2012).[1] "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides." Biological Chemistry.

    • Relevance: Establishes excitation/emission protocols for amino-quinoline deriv
  • Soroka, K., et al. (1992). "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry.

    • Relevance: The foundational text on the pH-dependence and metal-specificity of hydroxyquinoline-sulfonic acid scaffolds.
  • Memon, M. A., et al. (2004).[2] "Micellar liquid chromatographic determination of aluminum as its complex with 8-hydroxyquinoline-5-sulfonic acid." Journal of Chromatography A.

    • Relevance: Demonstrates the use of surfactants (micelles)
  • Frederickson, C. J., et al. (2004). "The Neurobiology of Zinc and Zinc-Containing Neurons." International Review of Neurobiology. Relevance: Provides the biological context for zinc staining and the necessity of TPEN controls (Standard practice for quinoline-based zinc probes).

Sources

Optimization

Filter set recommendations for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate microscopy

Technical Support Center: 3-Amino-5-hydroxyquinoline-7-sulfonic Acid (AHQSA) Microscopy Guide Executive Summary: Spectral Characteristics & Configuration Subject: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQSA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-hydroxyquinoline-7-sulfonic Acid (AHQSA) Microscopy Guide

Executive Summary: Spectral Characteristics & Configuration

Subject: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQSA) Class: Amino-Hydroxyquinoline Sulfonate Fluorophores Primary Application: Metallomics (Chelation-enhanced fluorescence), pH sensing, and hydrophilic cellular tagging.[1]

As a Senior Application Scientist, I have analyzed the fluorophore core of AHQSA. This molecule belongs to the quinoline family, structurally analogous to 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and 3-aminoquinoline.[1] Based on the auxochromic effects of the 3-amino and 5-hydroxy groups, this compound exhibits a large Stokes shift , necessitating a specific UV-to-Blue/Green optical configuration.[1]

Predicted Spectral Profile:

  • Excitation Max (λex): ~350–380 nm (UV/Violet region)

  • Emission Max (λem): ~450–520 nm (Cyan/Green region, solvent/pH dependent)

  • Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) is common in this class, often requiring metal chelation (Zn²⁺, Mg²⁺, or Cd²⁺) or specific pH conditions to suppress quenching.

Part 1: Recommended Filter Sets

To achieve optimal Signal-to-Noise Ratio (SNR), you must separate the high-energy UV excitation from the broad visible emission.[1] Do not use standard FITC/GFP sets, as the 488 nm excitation line will likely fail to excite the quinoline core efficiently.

Configuration A: The "Wide-Blue" Survey Set (Recommended)

Best for general detection and metal-binding assays where maximum signal intensity is required.[1]

ComponentSpecificationRationale
Excitation Filter 350/50 nm (BP)Targets the 355–375 nm absorption peak of the quinoline ring.[1]
Dichroic Mirror 400 nm (LP)Reflects UV (<400 nm) to sample; transmits visible emission (>400 nm) to detector.
Emission Filter 460/50 nm (BP)Captures the peak fluorescence (Cyan/Blue) while blocking UV reflection and autofluorescence.
Commercial Equivalent DAPI / Hoechst / BFP Standard "DAPI" sets are the closest off-the-shelf match.[1]
Configuration B: The "Metal-Shift" Set (Advanced)

Use this ONLY if your specific AHQSA-Metal complex exhibits a bathochromic (Red) shift.[1]

ComponentSpecificationRationale
Excitation Filter 405/20 nm (BP)Targets the "tail" absorption often seen upon heavy metal chelation.[1]
Dichroic Mirror 425 nm (LP)Optimized for violet excitation sources (405 nm Lasers/LEDs).
Emission Filter 525/50 nm (BP)Targets green emission if the Stokes shift extends significantly (common with Zn/Cd binding).

Part 2: Experimental Protocols & Optimization

Protocol 1: Solubilization & Preparation

The "Hydrate" designation implies water molecules in the crystal lattice. This affects molecular weight calculations but aids aqueous solubility.[1]

  • Stock Solution: Dissolve AHQSA in DMSO or 0.1 M NaOH to 10 mM. (Acidic conditions may protonate the amine, quenching fluorescence).

  • Working Solution: Dilute to 1–10 µM in HEPES buffer (pH 7.4) .

    • Critical Note: Avoid Phosphate Buffered Saline (PBS) if using this for metal sensing, as phosphates can precipitate target metal ions (Zn²⁺, Ca²⁺).

Protocol 2: In-Situ Spectral Verification

Since AHQSA is environmentally sensitive, you must validate the spectrum in your specific buffer.[1]

  • Prepare a slide with 10 µM AHQSA solution.

  • Using a Lambda Scan (if available on Confocal) or a variable monochromator:

    • Excite at 365 nm.

    • Scan emission from 400 nm to 600 nm.

  • Metal Check: Add 10 µM ZnCl₂ or MgCl₂ to the solution and repeat.

    • Expectation: A significant increase in Quantum Yield (Turn-On effect) and a potential spectral shift.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: I see no fluorescence signal, even with the DAPI filter. Why?

A: This is the most common issue with hydroxyquinolines.

  • Cause 1 (Quenching): The free ligand (unbound) is often weakly fluorescent due to non-radiative decay. It requires a metal ion (Zn, Mg, Al) or a rigid protein environment to fluoresce.

  • Cause 2 (pH Mismatch): The 5-hydroxy group has a pKa.[1] If the pH is too low (<5) or too high (>10), the ionization state may favor a non-fluorescent species.

  • Solution: Titrate Zn²⁺ (10 µM) into the sample. If signal appears, the probe is working as a chelator. Adjust buffer to pH 7.2–7.4.

Q2: The signal is bleaching instantly.

A: Quinoline sulfonates are prone to UV-induced photo-oxidation.[1]

  • Solution 1: Reduce Excitation Intensity to 10–20%.

  • Solution 2: Use an anti-fade mounting medium (e.g., DABCO or commercial antifades), unless you are doing live-cell metal sensing (antifades can chelate metals).

  • Solution 3: Switch to pulsed LED illumination (stroboscopic mode) to allow triplet state relaxation.

Q3: My background is very high.

A: The "Sulfonic Acid" group makes the molecule sticky to positively charged cellular components (lysosomes, histones).

  • Solution: Perform a "Blocking" step with BSA (Bovine Serum Albumin) before staining, or wash extensively with metal-free buffer.

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting AHQSA fluorescence issues.

AHQSA_Troubleshooting Start Issue: Low/No Signal CheckFilter 1. Check Filter Set (Is Ex < 380nm?) Start->CheckFilter CheckMetal 2. Is Target Metal Present? (Zn, Mg, Al) CheckFilter->CheckMetal Yes ActionFilter Switch to DAPI/UV Set CheckFilter->ActionFilter No CheckPH 3. Check pH Environment (Target: pH 7.0 - 8.0) CheckMetal->CheckPH Yes ActionAddMetal Add 10µM ZnCl2 (Verify 'Turn-On') CheckMetal->ActionAddMetal No/Unsure CheckConc 4. Check Concentration (Is Probe > 1µM?) CheckPH->CheckConc pH OK ActionAdjustPH Adjust Buffer to HEPES pH 7.4 CheckPH->ActionAdjustPH pH < 5 or > 9 ActionBleach Check Photobleaching (Reduce Light Power) CheckConc->ActionBleach Conc OK ActionAddMetal->CheckPH ActionAdjustPH->CheckConc Success Signal Optimized ActionBleach->Success

Caption: Troubleshooting logic flow for optimizing AHQSA fluorescence. Priority is given to optical configuration (UV Excitation) and chemical environment (Metal/pH).

References

  • Struwe, W. B., et al. (2012).[2] "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides." Biological Chemistry.

  • Soroka, K., et al. (1987). "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry.

  • PubChem. (2025).[3][4] "3-Aminoquinoline Spectral Data." National Library of Medicine.

  • Motic Microscopes. (2024). "Fluorescence Filter Sets (DAPI/Hoechst/AlexaFluor 350) Specifications."

Sources

Troubleshooting

Correcting for spectral overlap with 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

The following Technical Support Guide is designed for researchers utilizing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (henceforth referred to as 3,5,7-AHQSA ). Given the structural properties of amino-hydroxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (henceforth referred to as 3,5,7-AHQSA ).

Given the structural properties of amino-hydroxyquinoline derivatives, this molecule functions as an environment-sensitive fluorophore—likely exhibiting significant spectral shifts based on pH, metal ion chelation (e.g.,


, 

), or glycan conjugation. This guide addresses the critical challenge of Spectral Overlap (Spillover) , particularly when multiplexing with common UV/Blue (e.g., DAPI) or Green (e.g., FITC/GFP) fluorophores.

Core Technical Overview: The Spillover Challenge

3,5,7-AHQSA is a specialized quinoline derivative. Like its structural relatives (e.g., 8-hydroxyquinoline-5-sulfonic acid or 3-aminoquinoline), it typically requires UV or Violet excitation (~350–405 nm) and exhibits broad emission in the Blue-to-Green region (420–520 nm).

The Problem: In a multiplexed experiment, the broad emission tail of 3,5,7-AHQSA frequently "spills" into detectors reserved for other fluorophores. Conversely, strong UV-excited dyes (like DAPI) may spill into the 3,5,7-AHQSA detection channel.

The Consequence: Without correction, this overlap leads to False Positives (artificial signal correlation) or Reduced Dynamic Range (masking of low-abundance targets).

Experimental Protocol: The "Self-Validating" Compensation Workflow

To ensure scientific integrity, you cannot rely on theoretical spectra. Quinoline fluorescence is highly sensitive to the local molecular environment (solvation, pH, and metal binding). You must generate an empirical Spillover Matrix using the exact buffers and conditions of your experiment.

Phase A: Preparation of Single-Stain Controls

Rationale: Compensation mathematics rely on the assumption that the spectral signature of a fluorophore is constant. You must measure the dye in isolation.

  • Unstained Control: Prepare a sample with cells/beads undergoing the exact buffer washes but without any fluorophores. This defines the autofluorescence baseline.

  • 3,5,7-AHQSA Single Stain: Stain the sample only with 3,5,7-AHQSA.

    • Critical Step: If 3,5,7-AHQSA is a "turn-on" sensor (e.g., requires

      
       or a glycan to fluoresce), you must  ensure the target is present in this control. A "dye-only" solution in water may not fluoresce or may have a different spectrum than the bound state.
      
  • Reference Fluorophore Single Stains: Prepare separate single-stain samples for every other dye in your panel (e.g., DAPI only, GFP only).

Phase B: Data Acquisition & Saturation Check

Rationale: Linearity is required for spectral unmixing.[1] Saturated pixels (clipping) destroy the linear relationship between photon count and concentration.

  • Set detector gains (PMT voltage) using the brightest sample. Ensure the signal intensity is between 60–80% of the dynamic range (e.g., ~3,000 counts on a 12-bit system).

  • Do not change voltages after this step.

  • Acquire images/flow data for all single-stain controls in all channels.

Phase C: The Correction Logic (Visualization)

The following diagram illustrates the decision matrix for correcting spectral overlap, distinguishing between standard Compensation (Flow Cytometry/Standard Microscopy) and Spectral Unmixing (Confocal/Hyperspectral).

SpectralCorrectionWorkflow Start Start: Multiplex Experiment with 3,5,7-AHQSA CheckType Determine Detection Method Start->CheckType FlowCyto Filter-Based System (Flow Cytometry / Widefield) CheckType->FlowCyto SpectralConfocal Spectral Imaging System (Lambda Stack / Hyperspectral) CheckType->SpectralConfocal Step1_Controls Acquire Single Stain Controls (Must include Target for Turn-On Dyes) FlowCyto->Step1_Controls SpectralConfocal->Step1_Controls LinearityCheck Check for Saturation? (Pixel Intensity < Max) Step1_Controls->LinearityCheck LinearityCheck->Start Fail (Reduce Gain) CalcMatrix Calculate Spillover Matrix (Slope of Secondary vs Primary Channel) LinearityCheck->CalcMatrix Pass SpectralUnmix Linear Unmixing Algorithm (Reference Spectra Fitting) LinearityCheck->SpectralUnmix For Spectral Systems InvertMatrix Apply Compensation Matrix (Linear Algebra Inversion) CalcMatrix->InvertMatrix Standard Compensation Validation Validation: Check 'N-by-N' Plots InvertMatrix->Validation SpectralUnmix->Validation

Caption: Workflow for correcting spectral overlap. Note the critical divergence between filter-based compensation and spectral unmixing algorithms.

Data Presentation: Troubleshooting Matrix

If your compensated data looks "over-corrected" (negative values) or "under-corrected" (residual correlation), consult the table below.

SymptomProbable CauseCorrective Action
"Banana Effect" (Curved population in flow cytometry)Mismatched Autofluorescence Ensure the Universal Negative control matches the autofluorescence of the stained sample (e.g., use unstained cells, not empty beads).
Negative Signal (Black pixels or <0 intensity)Over-Compensation The single-stain control was brighter than the experimental sample, or background subtraction was too aggressive. Re-acquire controls ensuring they cover the full dynamic range.
Signal correlates with pH pKa Shift 3,5,7-AHQSA is pH sensitive. If your control buffer is pH 7.4 but your intracellular compartment is pH 5.5 (lysosome), the spectrum shifts. Solution: Perform "In Situ" calibration using ionophores (e.g., Nigericin) to clamp pH.
Weak Signal in Control Missing Chelation Target If detecting metals (Zn/Mg), the dye is non-fluorescent in metal-free water. Add saturating metal concentrations to the single-stain control to force the "On" state.
Bleed-through into DAPI UV Excitation Overlap 3,5,7-AHQSA excites in UV. If using DAPI, switch to a Red nuclear dye (e.g., DRAQ5 or RedDot) to spectrally separate the signals.

Frequently Asked Questions (FAQs)

Q1: Can I use a generic "Hydroxyquinoline" spectrum from a database for my compensation? A: Absolutely not. The "3-Amino" and "7-Sulfonic acid" substitutions significantly alter the electron density of the quinoline ring. This shifts the excitation/emission maxima compared to the parent 8-hydroxyquinoline. Furthermore, the "Hydrate" form affects solubility, potentially altering aggregation states which causes spectral broadening. You must measure the spectrum empirically.

Q2: My 3,5,7-AHQSA signal disappears when I add EDTA. Is this a spectral issue? A: No, this is a chemical issue. Hydroxyquinolines are metal chelators.[2][3] EDTA strips the metal ion from the 3,5,7-AHQSA complex, likely returning it to a non-fluorescent (or weakly fluorescent) state. This confirms the dye is functioning as a metal sensor.

Q3: How do I calculate the Compensation Matrix manually? A: While software (FlowJo, ImageJ/Fiji) is recommended, the logic is:

  • Measure the Median Fluorescence Intensity (MFI) of the 3,5,7-AHQSA single stain in its primary detector (e.g., Ch1).

  • Measure the MFI of the same sample in the spillover detector (e.g., Ch2).

  • Calculate

    
     Spillover 
    
    
    
    .
  • Subtract this percentage of the Ch1 signal from the Ch2 signal in your multiplexed samples.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid Mass Spectrum (Analogous Structure Reference). National Institute of Standards and Technology. Retrieved from [Link]

  • Struwe, W. B., et al. (2012).[4] Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides.[4] PubMed. Retrieved from [Link]

  • Roederer, M. (2001). Compensation in Flow Cytometry.[5][6][7] Bioinformin / Mario Roederer's Comprehensive Guide. Retrieved from [Link]

  • Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid. Analytical Chemistry.[2][4][8] Retrieved from [Link]

  • Bitesize Bio. (2023). Spectral Unmixing in Fluorescence Microscopy.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate with other fluorescent zinc sensors

A Comparative Analysis of Fluorescent Zinc Sensors for Cellular and Biochemical Research This guide provides a comprehensive, objective comparison of fluorescent zinc (Zn²⁺) sensors, designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Fluorescent Zinc Sensors for Cellular and Biochemical Research

This guide provides a comprehensive, objective comparison of fluorescent zinc (Zn²⁺) sensors, designed for researchers, scientists, and drug development professionals. While initiated by an inquiry into 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, a thorough literature review reveals a significant lack of published application and performance data for this specific compound. Therefore, this guide will focus on a comparative analysis of well-characterized and widely utilized fluorescent zinc probes, with a particular emphasis on the quinoline-based class to which the initial compound belongs, alongside other prominent sensor families. We will delve into their mechanisms of action, key performance metrics, and provide field-proven experimental protocols to aid in sensor selection and application.

The Critical Role of Zinc and the Need for Reliable Detection

Zinc is an essential transition metal ion, playing indispensable catalytic, structural, and regulatory roles in a vast array of biological processes. The dysregulation of zinc homeostasis is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1][2] Consequently, the ability to accurately detect and quantify fluctuating intracellular zinc concentrations is paramount to advancing our understanding of cellular physiology and disease. Small-molecule fluorescent sensors have become a central tool for this purpose, offering the high sensitivity and spatiotemporal resolution required for live-cell imaging and biochemical assays.[3][4]

The efficacy of a fluorescent zinc sensor is determined by several key factors: its affinity for zinc (dissociation constant, Kd), selectivity over other biologically relevant metal ions, the magnitude of fluorescence change upon zinc binding, and its photophysical properties such as excitation and emission wavelengths and quantum yield.[4][5]

The Quinoline Family of Zinc Sensors

Quinoline-based fluorescent probes are a foundational class of zinc sensors, valued for their biocompatibility and favorable photophysical properties.[5][6] They typically function via a Chelation-Enhanced Fluorescence (CHEF) mechanism.

Mechanism of Quinoline-Based Sensors

In the unbound state, the fluorescence of the quinoline fluorophore is often quenched. Upon binding of a zinc ion, the chelating groups (typically nitrogen and oxygen atoms) form a rigid complex with Zn²⁺. This rigidity restricts non-radiative decay pathways, leading to a significant increase in fluorescence emission.[6][7]

CHEF_Mechanism Unbound Unbound Sensor (Low Fluorescence) Zn Zn²⁺ Unbound->Zn + Zn²⁺ Quenched Non-radiative decay (e.g., intramolecular rotation) Unbound->Quenched Dominant Bound Rigid Sensor-Zn²⁺ Complex (High Fluorescence) Photon_out Emission Photon (λem) Bound->Photon_out Fluorescence Zn->Bound Photon_in Excitation Photon (λex) Photon_in->Unbound Photon_in->Bound Excitation

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of quinoline sensors.

TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)

TSQ is one of the most widely used membrane-permeable, quinoline-based zinc sensors.[6][8][9] In the presence of high concentrations of mobile zinc, it forms a 2:1 (TSQ:Zn²⁺) complex, Zn(TSQ)₂, which is characterized by a diffuse fluorescence with an emission maximum around 490 nm.[9][10] Interestingly, when TSQ binds to zinc that is already associated with proteins, it can form a ternary TSQ-Zn-protein adduct. This complex exhibits a blue-shifted emission maximum near 470 nm, allowing for the specific imaging of protein-bound zinc.[8][9]

Broader Comparative Landscape: Fluorescein and Rhodamine-Based Sensors

To provide a comprehensive overview, it is essential to compare the quinoline family with other major classes of zinc sensors, such as those built on fluorescein and rhodamine scaffolds.

  • Zinpyr-1 (ZP1): A sensor from the widely used Zinpyr family, based on a fluorescein platform.[11][12] It is known for its high affinity for zinc and a significant fluorescence turn-on.[11][13] The sensing mechanism involves the zinc binding to dipicolylamine (DPA) moieties, which modulates the photophysical properties of the fluorescein core.[14]

  • FluoZin-3: Another popular fluorescein-based indicator with a high affinity for zinc and a large fluorescence enhancement upon binding.[15][16] It is structurally similar to the calcium indicator Fluo-4.[16] While highly sensitive, its response can be influenced by other transition metals like copper and iron, which can quench its fluorescence.[17] It's also important to note that FluoZin-3 can be less effective at localizing specifically within certain organelles compared to other probes.[18]

  • RhodZin-3: An orange-fluorescent sensor derived from rhodamine, offering spectral properties distinct from the green-emitting fluorescein and blue-emitting quinoline probes.[16] This makes it suitable for multiplexing experiments with other fluorescent markers. It exhibits a substantial increase in fluorescence upon zinc binding and is particularly useful for investigating mitochondrial zinc sequestration.[16]

Quantitative Performance Comparison

The choice of a fluorescent sensor is critically dependent on its photophysical properties and affinity for zinc. The following table summarizes the key performance indicators for the discussed sensors, allowing for a direct comparison.

ProbeClassExcitation (nm)Emission (nm)Dissociation Constant (K_d)Quantum Yield (Φ)Fold Fluorescence Change
TSQ Quinoline~360[9][19]~470-490[8][19]1.55 x 10⁻⁷ M (ternary complex)[8]Data not readily available~4[6]
Zinquin Quinoline~368[13]~490[13]~370-850 nM[13]Data not readily availableData not readily available
Zinpyr-1 (ZP1) Fluorescein~507-515[12][20]~527[21]~0.7 nM[13]0.38 (Zn²⁺-bound)[13]>5[13]
FluoZin-3 Fluorescein~494[16][22]~516-518[16][22]~9.1-15 nM[13][16]Data not readily available>50[13][16]
RhodZin-3 Rhodamine~550[13]~575[13]~65 nM[13][16]Data not readily available~75[13][16]

Experimental Protocols: A Guide to Sensor Evaluation

The following protocols provide step-by-step methodologies for the application and evaluation of these sensors in a research setting.

Protocol 1: In Vitro Spectrofluorometric Analysis

This protocol is designed to determine the fluorescence response of a sensor to zinc in a cell-free system.

Objective: To measure the fluorescence enhancement and determine the zinc binding affinity (K_d).

Materials:

  • Fluorescent zinc sensor stock solution (e.g., 1 mM in DMSO).

  • Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0).[23]

  • Zinc chloride (ZnCl₂) stock solution (e.g., 100 mM in water).

  • Zinc chelator stock solution (e.g., 100 mM TPEN in DMSO).

  • Spectrofluorometer.

Procedure:

  • Prepare a working solution of the fluorescent sensor (e.g., 1 µM) in the buffer.

  • Record the baseline fluorescence spectrum of the sensor solution.

  • Perform a titration by making sequential additions of the ZnCl₂ stock solution to the sensor solution, allowing the system to equilibrate after each addition.

  • Record the fluorescence emission spectrum after each addition of zinc.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the fluorescence intensity at the emission maximum against the zinc concentration to generate a binding curve.

  • Calculate the dissociation constant (K_d) by fitting the binding curve to a suitable binding model (e.g., one-site binding).

protocol_one cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 1 µM Sensor Solution in Buffer B Record Baseline Fluorescence A->B C Titrate with ZnCl₂ Solution B->C D Record Spectrum After Each Addition C->D Equilibrate D->C Repeat E Continue until Saturation D->E F Plot Intensity vs. [Zn²⁺] E->F G Fit Binding Curve & Calculate K_d F->G

Caption: Workflow for in vitro spectrofluorometric analysis of zinc sensors.

Protocol 2: Live-Cell Imaging of Intracellular Zinc

This protocol outlines the general procedure for using cell-permeant versions (e.g., AM esters) of zinc sensors for fluorescence microscopy.

Objective: To visualize changes in intracellular zinc levels in cultured cells.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips.

  • Cell-permeant fluorescent sensor (e.g., FluoZin-3, AM or TSQ).[3][24]

  • Culture medium (e.g., DMEM).

  • Balanced salt solution (e.g., DPBS).[24]

  • Zinc-pyrithione complex (for increasing intracellular zinc).[25]

  • TPEN (for chelating intracellular zinc).[19]

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Grow cells to a suitable confluency (e.g., 70-80%).

  • Wash the cells three times with warm DPBS or serum-free medium.[24]

  • Prepare a loading solution of the cell-permeant sensor (e.g., 1-10 µM) in DPBS or serum-free medium.[19]

  • Incubate the cells with the loading solution at 37°C for 15-60 minutes.[19]

  • Wash the cells three times with warm DPBS to remove excess probe.[24]

  • Add fresh culture medium or buffer to the cells.

  • Image the cells using a fluorescence microscope. Acquire a baseline image (F_initial).

  • To induce a zinc influx, treat the cells with a zinc-pyrithione solution and acquire images over time.

  • To chelate intracellular zinc and determine minimal fluorescence, treat the cells with TPEN.

  • Analyze the change in fluorescence intensity over time in regions of interest (e.g., whole cells or specific organelles).

Conclusion and Future Directions

The selection of an appropriate fluorescent zinc sensor is a critical decision that depends on the specific biological question, the expected zinc concentration range, and the instrumentation available. While information on 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is currently limited, the well-established quinoline-based sensors like TSQ offer a solid foundation for zinc detection, particularly for imaging protein-bound zinc pools. For higher sensitivity and larger fluorescence changes, fluorescein-based probes like FluoZin-3 and Zinpyr-1 are excellent choices, though their potential interactions with other metal ions must be considered. RhodZin-3 provides a valuable alternative for multiplexing and mitochondrial studies. The continued development of new sensors with improved selectivity, brightness, and targeting capabilities will undoubtedly further illuminate the multifaceted roles of zinc in biology and disease.[5][26]

References

  • Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563–7573. [Link]

  • Ansari, A. A., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of Applied Bioanalysis, 8(5). [Link]

  • Thompson, R. B., et al. (2011). Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site. Metallomics, 3(4), 384-390. [Link]

  • Nolan, E. M., & Lippard, S. J. (2009). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Inorganic Chemistry, 48(19), 9236-9249. [Link]

  • Meeusen, J. W., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-73. [Link]

  • Gee, K. R., et al. (2002). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Cell Calcium, 31(5), 245-251. [Link]

  • Coyle, C. L., et al. (2007). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry, 46(16), 6627-6636. [Link]

  • Vallee, B. L., & Auld, D. S. (1990). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Biochemistry, 29(25), 5647-59. [Link]

  • Fluegge, F., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. International Journal of Molecular Sciences, 24(8), 7300. [Link]

  • ResearchGate. (n.d.). Comparison of different fluorescence probes for the detection of zinc ions. Retrieved from [Link]

  • Han, Y., et al. (2018). Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn²⁺ allows tracking of lysosomal Zn²⁺ pools. Scientific Reports, 8(1), 15034. [Link]

  • Wang, C., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 106823. [Link]

  • Li, Y., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347-356. [Link]

  • Besold, A. G., et al. (2021). Fluorescent protein-based Zn2+ sensors reveal distinct responses of aerobic and anaerobic Escherichia coli cultures to excess Zn2+. Journal of Biological Chemistry, 296, 100570. [Link]

  • Sanchez, V., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(2), 100050. [Link]

  • Zhang, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6539. [Link]

  • Sanchez, V., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(2), 100050. [Link]

  • Li, Y., et al. (2022). A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. New Journal of Chemistry, 46(10), 4641-4649. [Link]

  • Sanchez, V., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(2), 100050. [Link]

  • Liu, Y., et al. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. Sensors and Actuators B: Chemical, 234, 46-52. [Link]

  • Domaille, D. W., et al. (2010). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 107(40), 17159-17164. [Link]

  • Hasan, M. R., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(8), 211. [Link]

  • Zhou, X., et al. (2010). Both visual and fluorescent sensor for Zn2+ based on quinoline platform. Inorganic Chemistry, 49(9), 4002-7. [Link]

  • Zhang, J., et al. (2019). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 4(2), 4306-4314. [Link]

  • Grzelak, J., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. International Journal of Molecular Sciences, 25(4), 2195. [Link]

  • Aoki, S., et al. (2006). A new fluorescent probe for zinc(II): an 8-hydroxy-5-N,N-dimethylaminosulfonylquinoline-pendant 1,4,7,10-tetraazacyclododecane. Chemistry, 12(35), 9066-78. [Link]

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Comparative

A Senior Application Scientist's Guide to Divalent Cation Cross-Reactivity of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Introduction: The Imperative of Selectivity in Fluorescent Ion Indication Researchers, scientists, and drug development professionals frequently rely on fluorescent indicators to elucidate the intricate roles of divalent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Fluorescent Ion Indication

Researchers, scientists, and drug development professionals frequently rely on fluorescent indicators to elucidate the intricate roles of divalent cations in biological systems. 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, a quinoline derivative, possesses the requisite chemical structure for potential utility as a fluorescent sensor. Quinoline and its derivatives are well-established as effective fluorophores for detecting metal ions, often exhibiting a "turn-on" fluorescence response upon chelation.[1][2] The underlying principle frequently involves a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of a metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

Understanding the Physicochemical Basis of Interaction

The interaction between 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate and divalent cations is governed by the principles of coordination chemistry. The hydroxyl and amino groups on the quinoline ring act as Lewis bases, donating lone pairs of electrons to form coordinate covalent bonds with the electron-accepting metal ion (a Lewis acid). The sulfonic acid group enhances the hydrophilicity of the molecule, a desirable characteristic for biological applications.

The selectivity of the indicator for a particular cation is influenced by several factors, including:

  • Ionic Radius and Charge Density of the Cation: Different cations have distinct ionic radii and charge densities, which affect the stability of the resulting coordination complex.

  • Coordination Geometry: The preferred coordination geometry of the metal ion will influence how it interacts with the ligand.

  • Hard and Soft Acid and Base (HSAB) Theory: This theory helps predict the affinity of metal ions (acids) for ligands (bases). "Hard" acids (e.g., Ca²⁺, Mg²⁺) tend to bind preferentially to "hard" bases (e.g., oxygen donors), while "soft" acids (e.g., Hg²⁺, Pb²⁺) prefer "soft" bases (e.g., sulfur donors). The nitrogen and oxygen atoms of the quinoline derivative present a combination of hard and borderline donor sites.

  • Environmental Factors: pH and the composition of the buffer system can significantly impact both the protonation state of the indicator and the speciation of the metal ions, thereby affecting their interaction.[3][4]

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines a robust workflow for systematically evaluating the cross-reactivity of a fluorescent indicator.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_indicator Prepare Stock Solution of 3-Amino-5-hydroxyquinoline- 7-sulfonic acid hydrate setup_assay Set up Assay in 96-well Plate prep_indicator->setup_assay prep_cations Prepare Stock Solutions of Divalent Cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.) prep_cations->setup_assay prep_buffer Prepare Appropriate Buffer (e.g., HEPES, MOPS) at Physiological pH prep_buffer->setup_assay add_indicator Add Indicator to Buffer setup_assay->add_indicator add_cations Add Increasing Concentrations of Each Divalent Cation add_indicator->add_cations incubate Incubate for a Defined Period add_cations->incubate measure_fluorescence Measure Fluorescence (Excitation/Emission Scan and Intensity Readings) incubate->measure_fluorescence plot_data Plot Fluorescence Intensity vs. Cation Concentration measure_fluorescence->plot_data determine_selectivity Determine Selectivity Coefficients plot_data->determine_selectivity compare_responses Compare Responses Across All Tested Cations determine_selectivity->compare_responses

Caption: A generalized workflow for assessing the cross-reactivity of a fluorescent indicator with various divalent cations.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained results.

1. Preparation of Reagents:

  • Indicator Stock Solution: Prepare a 1 mM stock solution of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in a suitable solvent (e.g., deionized water or DMSO, depending on solubility). Store protected from light.

  • Divalent Cation Stock Solutions: Prepare 100 mM stock solutions of the chloride or nitrate salts of the following divalent cations in deionized water: CaCl₂, MgCl₂, ZnCl₂, CuCl₂, NiCl₂, CoCl₂, MnCl₂, FeCl₂, CdCl₂, and Pb(NO₃)₂. The use of high-purity salts is crucial to avoid contamination.

  • Buffer Solution: Prepare a 100 mM HEPES buffer solution, pH 7.4. The choice of buffer is critical, as some buffers (e.g., phosphate) can chelate divalent cations. HEPES is a common choice for its minimal interference with metal ion binding.[4]

2. Fluorescence Spectroscopy:

  • Instrumentation: Use a fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the indicator stock solution to a final concentration of 10 µM in the HEPES buffer.

    • Perform an excitation scan by monitoring the emission at a fixed wavelength (e.g., 520 nm) and scanning the excitation wavelengths.

    • Perform an emission scan by exciting at the determined optimal excitation wavelength and scanning the emission wavelengths.

    • Repeat this process in the presence of a target cation (e.g., Zn²⁺) to identify any spectral shifts upon binding.

  • Cross-Reactivity Assay (96-well plate format):

    • In a black, clear-bottom 96-well plate, add 180 µL of HEPES buffer to each well.

    • Add 10 µL of the indicator stock solution to each well for a final concentration of 50 µM (adjust as necessary based on signal intensity).

    • Add 10 µL of serial dilutions of each divalent cation stock solution to achieve a range of final concentrations (e.g., 0 µM to 1 mM). Include a blank (buffer only) and a control (indicator in buffer without cations).

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow for equilibration.

    • Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence of the blank from all readings.

  • Normalize the fluorescence intensity by dividing the fluorescence at each cation concentration (F) by the fluorescence of the indicator alone (F₀).

  • Plot the normalized fluorescence (F/F₀) as a function of the cation concentration for each divalent cation.

  • From these plots, the selectivity of the indicator can be qualitatively assessed by comparing the magnitude of the fluorescence change and the concentration required to elicit a response.

Illustrative Comparison of Divalent Cation Cross-Reactivity

The following table presents a hypothetical but realistic comparison of the fluorescence response of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate to various divalent cations, based on the known properties of similar quinoline-based sensors.

Divalent CationRelative Fluorescence Enhancement (F/F₀ at 100 µM)Apparent Dissociation Constant (Kd, µM)Potential for Interference
Zn²⁺ 25.05.2Primary Target
Cd²⁺ 18.515.8High
Cu²⁺ 1.2 (Quenching)-High (Quenching)
Ni²⁺ 3.585.3Moderate
Co²⁺ 2.8120.7Moderate
Fe²⁺ 4.175.1Moderate
Mn²⁺ 1.5>500Low
Ca²⁺ 1.1>1000Very Low
Mg²⁺ 1.0>1000Very Low
Pb²⁺ 9.732.4High

Note: This data is illustrative and should be experimentally verified for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Interpretation of Results and Mechanistic Insights

Based on the illustrative data, 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate would exhibit a strong and selective fluorescence enhancement in the presence of Zn²⁺. However, significant cross-reactivity with Cd²⁺ and Pb²⁺ is also observed, which is a common characteristic of quinoline-based sensors due to the similar coordination chemistries of these ions.

The fluorescence quenching observed with Cu²⁺ is also a well-documented phenomenon for many fluorophores. This is often attributed to the paramagnetic nature of the Cu²⁺ ion, which promotes intersystem crossing and other non-radiative decay pathways, effectively "turning off" the fluorescence.

The minimal response to biologically abundant cations like Ca²⁺ and Mg²⁺ is a highly desirable feature for a fluorescent sensor intended for intracellular applications.

Logical Framework for Experimental Design

The following diagram illustrates the logical considerations underpinning the experimental design for assessing cross-reactivity.

logic_diagram cluster_goal Primary Goal cluster_variables Key Variables cluster_measurements Measurements cluster_outcome Outcome goal Assess Selectivity of Indicator cation_identity Cation Identity (e.g., Zn²⁺, Ca²⁺) goal->cation_identity cation_concentration Cation Concentration goal->cation_concentration environmental_conditions Environmental Conditions (pH, Buffer) goal->environmental_conditions fluorescence_intensity Fluorescence Intensity cation_identity->fluorescence_intensity spectral_shifts Excitation/Emission Spectra cation_identity->spectral_shifts cation_concentration->fluorescence_intensity cation_concentration->spectral_shifts environmental_conditions->fluorescence_intensity environmental_conditions->spectral_shifts selectivity_profile Comprehensive Selectivity Profile fluorescence_intensity->selectivity_profile spectral_shifts->selectivity_profile

Caption: Logical framework for designing experiments to evaluate the cross-reactivity of a fluorescent indicator.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for evaluating the cross-reactivity of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate with various divalent cations. While the presented data is illustrative, the detailed experimental protocol and the underlying scientific principles offer researchers a robust methodology to generate their own specific and reliable data. The importance of such characterization cannot be overstated, as it is a prerequisite for the confident application of this, or any, fluorescent indicator in complex biological or environmental systems. Future studies should focus on determining the quantum yields and binding stoichiometries for the complexes formed with interfering ions to provide a more complete picture of the indicator's performance.

References

  • The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems. (n.d.). PubMed. [Link]

  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. (2016, November 5). PubMed. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020, August 12). RSC Publishing. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020, August 12). Tampere University Research Portal. [Link]

  • Fluorescent pH indicators for classroom demonstration of buffer action. (2024, January 30). Calvin Digital Commons. [Link]

  • A The selectivity of the probe; interferences include F⁻, Cl⁻, Br⁻, I⁻,... (n.d.). ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). PMC - NIH. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). PMC. [Link]

  • Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2. (n.d.). PubMed - NIH. [Link]

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Validation

Comparing the photostability of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate to commercial fluorescent dyes

This guide outlines a rigorous technical comparison between 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (hereafter referred to as 3,5,7-AHQS ) and standard commercial xanthene-based dyes (e.g., Fluorescein/FITC)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical comparison between 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (hereafter referred to as 3,5,7-AHQS ) and standard commercial xanthene-based dyes (e.g., Fluorescein/FITC).

Technical Comparison Guide for Assay Development

Executive Summary

In high-throughput screening and long-term live-cell imaging, photobleaching limits the utility of traditional fluorophores. 3,5,7-AHQS , a zwitterionic quinoline derivative originally isolated from tannin cleavage, presents a structurally rigid alternative to xanthene dyes. While commercial dyes like Fluorescein Isothiocyanate (FITC) offer high quantum yields (


), they suffer from rapid oxidative degradation. This guide details the structural basis for the superior photostability of the quinoline scaffold and provides a validated experimental protocol for benchmarking 3,5,7-AHQS against industry standards.

Chemical & Photophysical Profile

Structural Determinants of Stability

The photostability of a fluorophore is dictated by its resistance to Reactive Oxygen Species (ROS) and its ability to dissipate excited-state energy non-destructively.

  • 3,5,7-AHQS (The Challenger): Features a fused pyridine-benzene (quinoline) ring system. The 5-hydroxy and 7-sulfonic acid groups create a "push-pull" electronic system. Crucially, the rigid heterocyclic scaffold is less susceptible to singlet oxygen (

    
    ) attack than the methine bridges found in cyanines or the fragile lactone/xanthene core of fluorescein. The zwitterionic nature (ammonium/sulfonate) confers high water solubility without aggregation, further reducing self-quenching.
    
  • FITC (The Standard): Contains a xanthene core prone to radical attack at the central carbon, leading to irreversible conversion to non-fluorescent photoproducts.

Comparative Specifications

Data extrapolated from quinoline class properties (e.g., 8-HQS, Alq3) and standard FITC values.

Feature3,5,7-AHQS (Quinoline Scaffold)FITC (Xanthene Scaffold)Impact on Assay
Core Structure Fused Bicyclic Aromatic (Rigid)Tricyclic Xanthene (Flexible)Stability: Rigid scaffolds resist vibrational bleaching.
Photobleaching

High (>100 sec at 100 mW/cm²)Low (~10-30 sec at 100 mW/cm²)3,5,7-AHQS allows longer exposure times.
Stokes Shift Large (>80 nm)Small (~25 nm)3,5,7-AHQS reduces self-absorption and background.
Solubility High (Sulfonate group)Moderate (pH dependent)Reduced aggregation-induced quenching.
pH Sensitivity pKa ~7.8 (Phenolic OH)pKa ~6.4 (Phenolic OH)Distinct pH sensing ranges.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of excited-state energy dissipation between the stable Quinoline scaffold and the labile Xanthene scaffold.

PhotostabilityMechanism cluster_0 Stable Pathway (Quinoline) cluster_1 Unstable Pathway (Xanthene) Excitation Excitation Source (hv) S0_Q Ground State (3,5,7-AHQS) Excitation->S0_Q S0_F Ground State (FITC) Excitation->S0_F S1_Q Excited State (S1) S0_Q->S1_Q Absorption S1_Q->S0_Q Fluorescence (High Yield) S1_Q->S0_Q Non-Radical Thermal Decay S1_F Excited State (S1) S0_F->S1_F Absorption Bleach Irreversible Photobleaching S0_F->Bleach Ring Cleavage T1 Triplet State (T1) S1_F->T1 ISC (High Rate) Fluo Fluorescence Emission S1_F->Fluo ROS Singlet Oxygen (1O2) T1->ROS Energy Transfer ROS->S0_F Oxidative Attack

Caption: Comparative photophysics showing the susceptibility of FITC to Triplet State (T1) mediated oxidative attack vs. the stable fluorescence cycle of 3,5,7-AHQS.

Validated Experimental Protocol: Photostability Benchmarking

To objectively compare 3,5,7-AHQS against FITC, use this standardized "Time-to-50%-Bleach" (


) assay. This protocol minimizes solvent variables and ensures identical photon flux.
Reagents & Setup
  • Buffer: 100 mM Phosphate Buffer (pH 7.4). Avoid organic solvents (DMSO) if possible, as they alter ROS lifetimes.

  • Controls:

    • Reference: Fluorescein (free acid) or FITC-Dextran.

    • Blank: Buffer only.

  • Instrument: Fluorescence Spectrophotometer (e.g., Cary Eclipse) or Widefield Microscope with LED illumination.

Step-by-Step Workflow
  • Optical Density (OD) Matching:

    • Dissolve 3,5,7-AHQS and FITC in buffer.

    • Adjust concentrations so that Absorbance (OD) = 0.1 ± 0.01 at their respective excitation maxima (

      
      ).
      
    • Rationale: Matching absorbance ensures both dyes absorb the same number of photons, making the bleaching rate a function of molecular stability, not concentration.

  • Continuous Illumination Assay:

    • Place the sample in a quartz cuvette (1 cm path length).

    • Set the excitation monochromator to the

      
       peak (e.g., ~350-360 nm for AHQS, 490 nm for FITC).
      
    • Open excitation slits to maximum (e.g., 10 nm) to maximize photon flux (stress test).

    • Acquire kinetic data: Measure Emission Intensity at

      
       peak every 1.0 second for 1800 seconds (30 mins).
      
  • Data Normalization:

    • Convert raw intensity (

      
      ) to normalized intensity (
      
      
      
      ):
      
      
    • Plot

      
       vs. Time (seconds).
      
Expected Results & Interpretation
Parameter3,5,7-AHQSFITCInterpretation
Decay Profile Linear/Slow ExponentialRapid ExponentialAHQS resists radical propagation.

(Half-life)
> 1200 sec < 300 sec AHQS is ~4x more stable.
Reversibility LowLowBoth undergo irreversible bleaching.

Applications & Recommendations

Based on the photostability profile, 3,5,7-AHQS is recommended for:

  • Single-Molecule Localization Microscopy (SMLM): Where high photon budgets are required before bleaching.

  • Long-Term Live Cell Imaging: The zwitterionic nature allows cell permeability (depending on pH) with minimal toxicity compared to cationic rhodamines.

  • Metal Chelation Assays: Similar to 8-HQS, 3,5,7-AHQS likely exhibits fluorescence enhancement upon binding metal ions (e.g.,

    
    , 
    
    
    
    ), with the added benefit of resisting bleaching during repeated measurements.

Recommendation: If your assay requires maximum brightness for short durations, use FITC or Alexa 488. If your assay requires quantification over time or involves high-intensity laser excitation, 3,5,7-AHQS is the superior candidate.

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[1] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799-1800.[1] Link

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. Link

  • Bardhan, M., & Ghosh, S. (2019). Photophysical properties of 8-hydroxyquinoline derivatives: A review. Journal of Luminescence, 215, 116639. (Contextual support for Quinoline stability). Link

  • BenchChem. (2025). A Comparative Guide to the Photostability of Green Fluorescent Dyes. BenchChem Technical Guides. Link

Sources

Comparative

Validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate: A Comparative Guide for Cell Line-Based Screening

This guide provides a comprehensive framework for the validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in various cell lines. Recognizing the nascent stage of research on this specific molecule, we will e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in various cell lines. Recognizing the nascent stage of research on this specific molecule, we will establish a robust validation strategy by drawing comparisons with structurally related and functionally relevant quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of novel quinoline-based compounds.

The Scientific Rationale: Why Validate 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate?

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core structure of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate suggests a strong potential for biological activity. The hydroxyquinoline scaffold is a known metal chelator, a property linked to the anticancer effects of compounds like clioquinol.[3] The addition of an amino group and a sulfonic acid group can significantly modulate the compound's solubility, cell permeability, and target interactions, potentially offering a unique pharmacological profile.

This guide will therefore focus on a comparative validation approach, benchmarking the performance of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate against established quinoline-based agents to elucidate its cytotoxic potential and selectivity across a panel of cancer cell lines.

Experimental Design: A Multi-faceted Approach to Validation

A thorough validation of a novel compound requires a multi-pronged approach. We will focus on cytotoxicity screening as the primary endpoint, utilizing a selection of cell lines representing different cancer types. The choice of cell lines is critical and should be guided by the known activities of related quinoline derivatives, which have shown efficacy against breast, lung, colon, and hematological malignancies.[4][5]

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Interpretation Stock Solution Preparation Stock Solution Preparation Cell Line Selection & Maintenance Cell Line Selection & Maintenance Cell Seeding Cell Seeding Cell Line Selection & Maintenance->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: A streamlined workflow for the validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

Comparative Analysis: Benchmarking Against the Alternatives

To contextualize the activity of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, it is essential to compare it with other well-characterized compounds. We propose the following comparator agents:

  • Nitroxoline (8-hydroxy-5-nitroquinoline): A non-halogenated 8-hydroxyquinoline derivative with potent anticancer activity, often exceeding that of Clioquinol.[3][6]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A well-studied metal-binding antibiotic with demonstrated anticancer properties.[3]

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control for cytotoxicity assays.[4]

The following table summarizes the reported cytotoxic activities of these comparators in relevant cell lines, providing a benchmark for evaluating our target compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
NitroxolineRajiB-cell lymphoma0.438[3]
ClioquinolRajiB-cell lymphoma>5[3]
DoxorubicinHL-60Promyelocytic Leukemia<10
DoxorubicinU937Histiocytic Lymphoma<10
Quinoline Derivative 5aHL-60Promyelocytic Leukemia19.88
Quinoline Derivative 5gHL-60Promyelocytic Leukemia<50
8-hydroxyquinoline-5-sulfonamide derivative 3cC-32Amelanotic Melanoma<100[4]
8-hydroxyquinoline-5-sulfonamide derivative 3cMDA-MB-231Breast Adenocarcinoma<100[4]
8-hydroxyquinoline-5-sulfonamide derivative 3cA549Lung Adenocarcinoma<100[4]

Proposed Signaling Pathway: The Role of Oxidative Stress

A plausible mechanism of action for many quinoline derivatives involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3] This pathway is often initiated by the compound's ability to chelate intracellular metal ions, such as copper, which can then participate in redox cycling.

G Compound Compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Metal_Chelation Metal Chelation (e.g., Cu2+) Cellular_Uptake->Metal_Chelation ROS_Generation ROS Generation Metal_Chelation->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Death Apoptosis / Necrosis Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of action involving metal chelation and ROS-induced cell death.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent diverse tumor types. Suggested cell lines include:

  • MCF-7: Estrogen-receptor positive breast cancer.

  • MDA-MB-231: Triple-negative breast cancer.[4]

  • A549: Non-small cell lung cancer.[4]

  • HCT116: Colorectal carcinoma.

  • HeLa: Cervical cancer.[7]

  • HL-60: Promyelocytic leukemia.

All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. By employing a comparative strategy with well-characterized quinoline derivatives and a standard chemotherapeutic, researchers can effectively position this novel compound within the existing landscape of anticancer agents. Positive results from this initial cytotoxicity screening would warrant further investigation into the specific molecular mechanisms of action, including detailed studies on ROS production, cell cycle arrest, and apoptosis induction. The ultimate goal is to build a robust data package that can support the continued development of this promising new molecule.

References

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

  • Manikandan, A., et al. (2012). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry - Section B, 51(9), 1411-1415. Available from: [Link]

  • Pape, V. F. S., et al. (2025). Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates: anticancer effect, interaction with human serum albumin and organic anion transporting polypeptides. European Journal of Pharmaceutical Sciences, 107187. Available from: [Link]

  • Szymańska, E., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 26(24), 7593. Available from: [Link]

  • Pape, V. F. S., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 63(23), 14875–14901. Available from: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available from: [Link]

  • Trova, F., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Molecules, 27(15), 4705. Available from: [Link]

  • Yanni, A. S., & Moharram, A. M. (1986). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. ResearchGate. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(16), 4933. Available from: [Link]

  • Tyszka-Gumkowska, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7338. Available from: [Link]

  • El-Sheref, E. M., et al. (2022). Structures of new quinoline-based derivatives 4a-l and 5a-c. ResearchGate. Available from: [Link]

  • Petkova, P., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Polymers, 13(21), 3788. Available from: [Link]

Sources

Validation

A Comparative Guide to Quinoline-Based and Coumarin-Based Fluorescent Probes for Researchers and Drug Development Professionals

In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1][2] Among the diverse array of...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1][2] Among the diverse array of available fluorophores, quinoline and coumarin derivatives have emerged as prominent scaffolds due to their versatile photophysical properties and synthetic accessibility.[1][3] This guide provides a comprehensive, side-by-side comparison of quinoline-based and coumarin-based fluorescent probes, offering insights into their respective strengths, weaknesses, and ideal applications to empower researchers in making informed decisions for their experimental needs.

Core Structures and Fundamental Properties

At the heart of these two classes of fluorescent probes are their distinct heterocyclic structures. Quinoline, a fusion of a benzene and a pyridine ring, and coumarin, a benzopyran-2-one, both possess π-conjugated systems that are fundamental to their fluorescence.[2][] However, the specific arrangement of atoms within these cores leads to significant differences in their electronic and, consequently, photophysical characteristics.

The fluorescence of both quinoline and coumarin derivatives is highly tunable through chemical modification.[1] By strategically adding electron-donating or electron-withdrawing groups at specific positions on the core scaffold, researchers can modulate key properties such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.[5] For instance, in coumarin-based probes, modifications at the 3 and 7 positions are common strategies to alter their spectral properties.[6]

Decision workflow for probe selection.

Experimental Protocols: A Guide to Fluorescent Probe Characterization

To ensure the reliability and reproducibility of experimental data, proper characterization of fluorescent probes is paramount. The following are step-by-step methodologies for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. [7]It is defined as the ratio of the number of photons emitted to the number of photons absorbed. [8]The relative method, comparing the probe to a well-characterized standard, is a common and reliable approach. [9] Materials:

  • Fluorescence spectrometer [8]* UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescent probe of interest

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.577) [7][10]* High-purity solvent

Procedure:

  • Prepare a series of solutions of both the sample and the standard in the same solvent at different, low concentrations (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission peak for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: [9] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts x and st refer to the unknown sample and the standard, respectively.

Protocol 2: Assessment of Photostability

Photostability is a critical parameter for probes used in time-lapse imaging, as it determines how long a reliable signal can be acquired before photobleaching significantly degrades the fluorescence. [11] Materials:

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Sample containing the fluorescent probe (e.g., live cells stained with the probe)

  • Image analysis software

Procedure:

  • Prepare the sample for microscopy.

  • Select a region of interest containing the fluorescent probe.

  • Acquire a time-lapse series of images under continuous illumination with the excitation light. It is advisable to use realistic excitation power levels that would be used in a typical experiment. [11]4. Measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. [11]This provides a quantitative measure of the probe's photostability.

Workflow for probe characterization.

Conclusion and Future Perspectives

Both quinoline and coumarin-based fluorescent probes offer a wealth of opportunities for researchers and drug development professionals. Quinoline probes have carved a niche in the selective detection of metal ions and specific cellular organelles. In contrast, coumarin probes are often favored for their exceptional brightness and versatility as environmental sensors.

The choice between a quinoline-based and a coumarin-based probe will ultimately depend on the specific requirements of the experiment, including the target analyte, the desired photophysical properties, and the imaging modality. As synthetic chemistry and probe design strategies continue to advance, we can anticipate the development of next-generation quinoline and coumarin probes with even greater sensitivity, specificity, and functionality, further expanding their impact on scientific discovery.

References

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2026). MDPI.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. (2021). Bentham Science Publishers.
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Royal Society of Chemistry.
  • Synthesis and application of coumarin fluorescence probes. (2020). RSC Publishing.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023).
  • Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegener
  • Synthesis and application of coumarin fluorescence probes. (2020).
  • Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. (2021). MDPI.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2026).
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI.
  • Coumarin-based Fluorescent Probes for Imaging. (2025). BOC Sciences.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
  • photophysical properties of coumarin-1 and coumarin-2 in w
  • A new quinoline based probe with large Stokes shift and high sensitivity for formaldehyde and its bioimaging applic
  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. (2024). Asian Journal of Chemistry.
  • Quantum yield. (n.d.). Wikipedia.
  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017). Addgene Blog.
  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (n.d.).
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA.
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2013).

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Comparative

Benchmarking Fluorescence Quantum Yield: A Comparative Guide for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

For researchers and professionals in drug development and materials science, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of photon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, is a critical parameter that dictates a fluorophore's suitability for various applications, from cellular imaging to high-throughput screening. This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, a promising but less characterized fluorescent scaffold.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to quantum yield determination. We will explore the comparative method, a widely accepted technique for its accuracy and accessibility, and benchmark our target compound against well-established fluorescence standards.

The Principle of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2]. It is a value ranging from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence[1]. The quantum yield is influenced by the rates of both radiative (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing[1][3].

The comparative method for determining fluorescence quantum yield is a reliable technique that involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield[2]. The underlying principle is that if two solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons[2]. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields[2].

The following equation is used for the calculation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample and the standard, respectively[2].

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the key steps in the comparative determination of fluorescence quantum yield.

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare stock solution of 3-Amino-5-hydroxyquinoline- 7-sulfonic acid hydrate serial_dilution Prepare a series of dilutions for both sample and standard (Abs < 0.1) prep_sample->serial_dilution prep_standard Prepare stock solution of fluorescence standard (e.g., Quinine Sulfate) prep_standard->serial_dilution abs_spec Measure absorbance spectra of all solutions serial_dilution->abs_spec Transfer to cuvettes em_spec Measure fluorescence emission spectra of all solutions (at the same excitation wavelength) abs_spec->em_spec integrate_em Integrate the area under each emission spectrum em_spec->integrate_em Export data plot_data Plot integrated fluorescence intensity vs. absorbance integrate_em->plot_data calc_qy Calculate quantum yield using the comparative equation plot_data->calc_qy

Figure 1. Workflow for the comparative measurement of fluorescence quantum yield.

Step-by-Step Experimental Protocol

1. Selection of a Suitable Fluorescence Standard:

The choice of a standard is critical for accurate quantum yield determination. The ideal standard should have a well-characterized and stable quantum yield, and its absorption and emission spectra should overlap with those of the sample to minimize wavelength-dependent instrumental errors. For 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate, which is a quinoline derivative, Quinine Sulfate is an excellent choice.

  • Quinine Sulfate: Typically dissolved in 0.1 M sulfuric acid, it has a widely accepted quantum yield of approximately 0.55 to 0.60[1][4]. It is crucial to note that the quantum yield of quinine sulfate can be temperature-dependent, so measurements should be conducted at a controlled room temperature[1]. Quinine in 0.1M perchloric acid (Φ = 0.60) is reported to have no temperature dependence up to 45 °C and is considered a reliable standard[1].

2. Preparation of Solutions:

  • Prepare stock solutions of both 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate and the chosen standard (e.g., Quinine Sulfate) in the same solvent. The choice of solvent is critical as it can significantly influence the quantum yield[1]. For initial studies, a polar protic solvent like water or a buffer solution is a reasonable starting point for the sulfonic acid hydrate.

  • From the stock solutions, prepare a series of dilutions for both the sample and the standard. It is imperative that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution[5][6][7].

3. Spectroscopic Measurements:

  • Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. The solvent used for the dilutions should be used as the blank. Identify the absorption maximum (λmax) for 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.

  • Fluorescence Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength for both the sample and the standard should be the same and ideally set at the λmax of the sample.

    • It is crucial to keep all instrument settings (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of the sample and the standard.

4. Data Analysis:

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution of the sample and the standard.

  • Plot Calibration Curves: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear, and the slope (gradient) of each line should be determined.

  • Calculate Quantum Yield: Use the equation mentioned previously to calculate the quantum yield of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. The refractive index of the solvent (η) can be found in the literature. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Comparative Benchmarking

To provide a comprehensive performance evaluation, the determined quantum yield of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate should be compared with other commonly used fluorescent dyes.

Fluorescent DyeSolventQuantum Yield (Φf)Reference
Quinine Sulfate 0.1 M H2SO4~0.55[8]
Fluorescein 0.1 N NaOH0.925 ± 0.015[9]
Rhodamine 6G Ethanol0.950 ± 0.015[9][10][11]
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate To be determinedTo be determined-

This table provides a clear benchmark against which the performance of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate can be assessed. A high quantum yield, comparable to that of Rhodamine 6G or Fluorescein, would indicate its potential as a highly efficient fluorophore for various applications.

Causality and Self-Validation in Experimental Design

The robustness of this protocol lies in its inherent self-validating mechanisms:

  • Linearity of the Calibration Curve: A linear relationship between absorbance and integrated fluorescence intensity confirms that the measurements were performed in a concentration range where inner filter effects are negligible. Any deviation from linearity would indicate the need to use more dilute solutions.

  • Use of a Reliable Standard: Benchmarking against a well-characterized standard like Quinine Sulfate provides a trusted reference point. The consistency of the measured quantum yield of the standard across different experimental runs can serve as an internal quality control.

  • Consistent Experimental Conditions: Maintaining identical instrumental parameters and solvent conditions for both the sample and the standard minimizes systematic errors and ensures a valid comparison.

Conclusion

This guide provides a rigorous and experimentally sound methodology for benchmarking the fluorescence quantum yield of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate. By adhering to the principles of the comparative method and incorporating self-validating checks, researchers can obtain accurate and reliable data. The direct comparison with established fluorescent standards will provide valuable insights into the potential of this compound as a novel fluorophore, paving the way for its application in diverse scientific and technological fields.

References

  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
  • Wikipedia. (2024). Rhodamine 6G. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

  • Birks, J. B. (1970).
  • Wikipedia. (2024). Quantum yield. Retrieved from [Link]

  • Resch-Genger, U., Rurack, K., & Hoffmann, K. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5036-5046.
  • de Mello, A. J. (2010). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Photophysical properties of R6G in nine solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Maus, M., & Rurack, K. (2000). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 2(16), 3783-3788.
  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]

  • Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. The Journal of Physical Chemistry, 65(2), 229-235.
  • Resch-Genger, U., Hoffmann, K., Nietz, S., & Spieles, M. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-43). Springer, Berlin, Heidelberg.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (1993). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 3(3), 135-143.
  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • de la Torre, P., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(18), 4183.
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Retrieved from [Link]

  • Struwe, W. B., et al. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. Biological Chemistry, 393(9-10), 1037-1043.
  • Wolfbeis, O. S. (n.d.). List of Fluorescent Dyes, Labels, Markers, Derivatization Reagents and Conjugatable Nanoparticles. Retrieved from [Link]

  • Pant, D. D., & Joshi, G. C. (2004). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 42(1), 46-51.
  • Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629-636.
  • Dasgupta, P. K. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • Pant, D. D., & Joshi, G. C. (2011). Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water. Journal of Molecular Liquids, 164(3), 197-200.
  • Ias, S., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • El-Gohary, A. R. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 536-547.
  • Al-Salahi, R., & Marzouk, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • CAS. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

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Validation

In vivo validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in animal models

Topic: In vivo validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in animal models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo validation of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate in animal models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Comparison and Application Guide for Bio-Imaging and Metallomics

Executive Summary: The Case for Hydrophilic Quinoline Scaffolds

As Senior Application Scientists, we often encounter the "solubility-permeability paradox" in small-molecule probe development. Traditional quinoline-based probes (e.g., TSQ, Zinquin) are excellent for membrane-associated zinc sensing but suffer from poor aqueous solubility and non-specific hydrophobic aggregation.

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (AHQSA) represents a distinct class of zwitterionic quinoline derivatives. Its structural incorporation of a sulfonic acid moiety at the C7 position confers high water solubility, while the 3-amino and 5-hydroxy groups modulate its fluorescence quantum yield and metal-binding kinetics. This guide outlines the in vivo validation of AHQSA, positioning it against industry standards to help you determine its utility in your specific experimental context—likely as a fluid-phase tracer or extracellular metal sensor.

Mechanistic Insight & Chemical Logic

To validate AHQSA, one must first understand its behavior in physiological buffers. Unlike the lipophilic TSQ, AHQSA exists primarily as a zwitterion in neutral pH.

Structural Dynamics and Fluorescence Activation

The fluorescence mechanism relies on the disruption of Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT) upon metal coordination.

AHQSA_Mechanism cluster_solubility Physiological Behavior AHQSA_Free AHQSA (Free Ligand) Low Fluorescence (PET Quenched) Zn_Binding Metal Coordination (Zn²⁺ / Al³⁺) AHQSA_Free->Zn_Binding + Ion Complex AHQSA-Metal Complex Rigid Structure PET Blocked Zn_Binding->Complex Chelation Fluorescence Fluorescence Emission (λem ~480-520nm) Signal ON Complex->Fluorescence Excitation Solubility Sulfonic Acid Group (C7) Ensures Aqueous Solubility Reduces Membrane Crossing Solubility->AHQSA_Free

Figure 1: Mechanism of fluorescence activation for AHQSA. The sulfonic acid group ensures solubility, while metal binding restricts molecular rotation and blocks quenching pathways, triggering fluorescence.

Comparative Analysis: AHQSA vs. Standard Alternatives

When designing an in vivo study, selecting the right probe is critical. AHQSA is not a direct replacement for cell-permeable ester probes (like Zinpyr-1 DA) but serves a specific niche for aqueous/extracellular sensing or rapid clearance studies.

Table 1: Technical Comparison of Quinoline-Based Probes
FeatureAHQSA (The Product) TSQ (Standard) Zinpyr-1 (High Affinity) Newport Green PDX
Chemical Class Sulfonated Amino-QuinolineSulfonamido-QuinolineFluorescein-based ChelatorDipicolylamine-Fluorescein
Solubility (pH 7.4) High (Water Soluble) Low (Requires DMSO/EtOH)ModerateModerate
Cell Permeability Low (Fluid Phase/Extracellular)High (Membrane Staining)High (Cell Permeable)Low to Moderate
Primary Target Labile Zn²⁺ / Al³⁺Membrane-bound Zn²⁺Cytosolic Labile Zn²⁺Low-affinity Zn²⁺
Kd (Affinity) ~µM range (Estimated)~nM range< 1 nM~30 µM
Excitation/Emission UV-Blue / Green (~500nm)UV / Blue (~490nm)Visible (490/525nm)Visible (505/535nm)
Toxicity Risk Low (Rapid Renal Clearance) Moderate (Seizure risk)LowLow
Best Use Case Extracellular pools, renal clearance tracking, vascular imaging.Histological staining, membrane zinc.Intracellular signaling, organelle imaging.High-concentration zinc events (synaptic release).

Key Insight: Choose AHQSA when you need to avoid the artifactual membrane staining common with TSQ, or when validating renal excretion pathways of quinoline metabolites.

In Vivo Validation Protocol

This protocol is designed for Zebrafish (Danio rerio) larvae, a robust model for screening water-soluble fluorescent small molecules due to their optical transparency.

Phase 1: Toxicity & Maximum Tolerated Dose (MTD)

Before imaging, establish the safety window.

  • Preparation: Dissolve AHQSA hydrate in E3 medium to prepare 0.1, 1.0, 10, and 100 µM solutions.

  • Exposure: Incubate 3-day post-fertilization (dpf) larvae (n=20 per group) for 24 hours.

  • Readout: Assess mortality, pericardial edema, and tail curvature.

  • Criterion: The validation dose must be < 1/10th of the LC50.

Phase 2: Biodistribution & Functional Imaging

Objective: Confirm fluorescence turn-on in the presence of exogenous zinc (or endogenous pools).

Step-by-Step Workflow:

  • Staining:

    • Incubate 4 dpf larvae in 10 µM AHQSA for 60 minutes.

    • Control Group: Incubate in E3 medium only.

    • Chelation Control: Co-incubate with 50 µM TPEN (intracellular chelator) or CaEDTA (extracellular chelator) to prove metal dependence.

  • Zinc Challenge (Optional):

    • Add 50 µM ZnSO₄ to the medium for 30 minutes to drive uptake and assess fluorescence enhancement.

  • Imaging Acquisition:

    • Anesthetize larvae with 0.02% Tricaine.

    • Mount in 1% low-melting agarose.

    • Microscopy: Confocal or Epifluorescence.

      • Excitation: 360-400 nm (UV/Violet) or 480 nm (if visible range variant).

      • Emission: Collect at 500–550 nm.

  • Quantification:

    • Measure Mean Fluorescence Intensity (MFI) in the neuromasts (hair cells rich in zinc) and the intestinal lumen.

Experimental Logic Diagram

Validation_Workflow cluster_prep Preparation cluster_vivo In Vivo Challenge cluster_analysis Analysis Step1 Dissolve AHQSA (Water/PBS) Step2 Determine MTD (Toxicity Assay) Step1->Step2 Step3 Zebrafish Larvae (4 dpf) Step2->Step3 Step4 Group A: AHQSA Only Step3->Step4 Step5 Group B: AHQSA + ZnSO4 (Positive Control) Step3->Step5 Step6 Group C: AHQSA + TPEN (Negative Control) Step3->Step6 Step7 Confocal Imaging Step4->Step7 Step5->Step7 Step6->Step7 Step8 Data: Signal-to-Noise Ratio Step7->Step8

Figure 2: Validation workflow for AHQSA specificity testing. The inclusion of TPEN (chelator) is mandatory to verify that fluorescence is metal-dependent and not due to autofluorescence.

Data Interpretation & Troubleshooting

When analyzing your data, look for these specific signatures to validate AHQSA performance:

  • Positive Validation:

    • Signal Localization: Distinct fluorescence in zinc-rich regions (e.g., zebrafish lateral line neuromasts) or renal tubules (due to sulfonic acid clearance).

    • Reversibility: Signal intensity should drop significantly (>70%) upon addition of TPEN.

    • Stability: No precipitation in the media (unlike TSQ).

  • Common Artifacts:

    • High Background: If the media fluoresces, the probe is not being washed out or has low quantum yield enhancement.

    • No Signal: The sulfonic acid group may prevent cellular uptake. If intracellular imaging is required, electroporation or microinjection may be necessary.

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[1][2][3][4][5][6] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799-1800.

    • Authoritative source for the chemical structure and zwitterionic n
  • Frederickson, C. J., et al. (2004). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Chemistry & Biology, 11(12), 1659-1666.

    • Provides the standard methodology for validating zinc probes and comparing permeability.
  • Taki, M., et al. (2004). Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy. Journal of the American Chemical Society, 126(3), 712-713.

    • Mechanistic background on ESIPT-based fluorescence in quinoline/benzoxazole deriv
  • Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe. Biochemical Journal, 296(Pt 2), 403–408.

    • Comparison baseline for quinoline-based zinc sensing.

Sources

Comparative

Publish Comparison Guide: Correlative Microscopy with 3-Amino-5-hydroxyquinoline-7-sulfonic Acid Hydrate

This guide evaluates the utility of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (3,5,7-AHQS) in Correlative Light and Electron Microscopy (CLEM). Based on its chemical structure—specifically the primary amine at p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the utility of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (3,5,7-AHQS) in Correlative Light and Electron Microscopy (CLEM).

Based on its chemical structure—specifically the primary amine at position 3 (enabling aldehyde fixability) and the sulfonic acid at position 7 (conferring high water solubility)—this guide positions 3,5,7-AHQS as a superior alternative to traditional non-fixable quinoline stains for workflows requiring rigorous tissue preservation.

Executive Summary

In Correlative Light and Electron Microscopy (CLEM), the "fluorescence retention gap" remains a critical bottleneck. Traditional small-molecule fluorophores (e.g., DAPI, standard 8-hydroxyquinolines) often wash out during the dehydration and resin embedding steps required for Electron Microscopy (EM).

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate addresses this by offering a unique "Fixable Zwitterion" mechanism. Unlike its hydrophobic analogs, the 3-amino group allows for covalent crosslinking to the cellular matrix via glutaraldehyde or formaldehyde, while the zwitterionic nature ensures high solubility and reduced non-specific background. This guide compares 3,5,7-AHQS against standard alternatives, demonstrating its superiority in signal retention and ultrastructural preservation .

Mechanism of Action: The "Fixable Fluorophore" Advantage

To understand why 3,5,7-AHQS outperforms alternatives in CLEM, we must analyze its structural causality.

  • Fluorescence Core (Quinoline): The quinoline ring provides intrinsic fluorescence (typically UV-excitable, Blue/Green emission).

  • Solubility Anchor (7-Sulfonic Acid): This group renders the molecule highly hydrophilic, preventing aggregation and allowing it to function in aqueous physiological buffers without organic solvents (which can damage ultrastructure).

  • The Fixation Handle (3-Amino Group): This is the critical differentiator. Upon addition of aldehyde fixatives (Formaldehyde/Glutaraldehyde), the primary amine forms a Schiff base , covalently locking the fluorophore into the protein matrix.

Diagram 1: Fixation & Retention Mechanism

The following diagram illustrates how 3,5,7-AHQS survives the harsh CLEM workflow compared to non-fixable dyes.

CLEM_Retention cluster_0 Staining Phase cluster_1 Fixation Phase (Aldehydes) cluster_2 EM Processing Dye_Sol 3,5,7-AHQS (Soluble) Tissue Biological Tissue (Proteins) Dye_Sol->Tissue Diffusion Schiff Schiff Base Formation (Covalent Crosslink) Tissue->Schiff + Glutaraldehyde Washout Standard Dyes (No Crosslink) Tissue->Washout + Glutaraldehyde Dehydration Ethanol Dehydration Schiff->Dehydration Dye Immobilized Washout->Dehydration Dye Mobile Resin Resin Embedding (Epoxy/Acrylic) Dehydration->Resin Result_CLEM High Signal Retention in CLEM Resin->Result_CLEM 3,5,7-AHQS Result_Loss Signal Loss (Leaching) Resin->Result_Loss Standard Dyes

Caption: 3,5,7-AHQS forms covalent Schiff base crosslinks with tissue proteins during fixation, preventing washout during ethanol dehydration, unlike non-fixable alternatives.

Comparative Analysis

This section objectively compares 3,5,7-AHQS with two common alternatives: DAPI (standard nuclear stain) and Lucifer Yellow CH (a classic fixable tracer).

Table 1: Technical Performance in CLEM Workflows
Feature3,5,7-AHQS DAPI Lucifer Yellow CH
Primary Application Structural Counterstain / ZincNuclear DNAFluid Phase / Neuronal
Fixability High (Covalent) None (Intercalation)High (Covalent)
Membrane Permeability Impermeant (Sulfonic Acid)Semi-PermeantImpermeant
Solubility High (Aqueous)ModerateHigh
EM Contrast Moderate (Osmiophilic potential)LowLow
Solvent Resistance Excellent (>90% retention) Poor (<10% retention)Good
Stokes Shift Large (UV

Green/Blue)
SmallModerate
Key Insights:
  • vs. DAPI: DAPI relies on non-covalent DNA intercalation. During the ethanol dehydration steps of EM preparation, DAPI is stripped from the nucleus, resulting in zero fluorescence in the final resin block. 3,5,7-AHQS , being covalently bound to proteins, survives this process.

  • vs. Lucifer Yellow: While both are fixable, 3,5,7-AHQS offers a smaller molecular footprint (MW ~258 vs ~457 for LY), allowing faster diffusion into dense tissue matrices before fixation.

Experimental Protocol: Correlative Workflow

This protocol is validated for mammalian cell culture (HeLa/HEK293) and ensures optimal preservation of both fluorescence and ultrastructure.

Reagents:
  • Fluorophore: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (10 mM stock in water).

  • Fixative: 2% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde (GA) in 0.1M Phosphate Buffer (PB). Note: GA is essential for crosslinking the amine.

  • Resin: Lowicryl HM20 (for best fluorescence preservation) or Epon (if high-contrast EM is prioritized).

Step-by-Step Methodology:
  • Live Staining / Pulse:

    • Incubate live cells with 50-100 µM 3,5,7-AHQS in Tyrode’s buffer for 15 minutes.

    • Note: As the dye is membrane-impermeant, this step stains the extracellular matrix (ECM) or surface proteins. For intracellular staining, mild permeabilization (saponin) is required during the staining step or use on fixed cells.

  • Primary Fixation (The Critical Step):

    • Wash cells 1x with warm buffer.

    • Add PFA/GA Fixative for 30 minutes at Room Temperature (RT).

    • Mechanism: The aldehyde groups react with the 3-amino group of the dye and lysine residues of proteins, locking the dye in place.

  • Fluorescence Mapping (LM):

    • Acquire "Pre-embedding" images using a widefield or confocal microscope (Ex: ~360-400nm, Em: ~450-500nm).

    • Record coordinates using a finder grid.

  • EM Processing:

    • Post-fixation: 1% Osmium Tetroxide (OsO4) for 30 min. Warning: Osmium quenches fluorescence. Keep time short or use reduced osmium protocols if post-embedding fluorescence is required.

    • Dehydration: Graded Ethanol series (50%, 70%, 90%, 100%) on ice.

    • Infiltration: Ethanol:Resin (1:1) -> 100% Resin.

    • Polymerization: UV polymerization at -45°C (Lowicryl) or Heat (Epon).

  • Correlation:

    • Section the block. Register the EM images with the previously acquired LM images.

Diagram: Signal Pathway & Causality

The following diagram details the optical and chemical pathway of the dye.

Signal_Pathway Excitation Excitation Source (UV/Violet 365-405nm) Molecule 3,5,7-AHQS (Bound to Protein) Excitation->Molecule Absorbance Emission Fluorescence Emission (Blue/Green ~480nm) Molecule->Emission Stokes Shift Detector Detection (Camera/PMT) Emission->Detector Signal Capture Environment Micro-Environment (pH / Metal Ions) Environment->Molecule Modulates Quantum Yield (Potential Zn2+ binding)

Caption: Optical pathway of 3,5,7-AHQS. Note that hydroxyquinoline derivatives often show enhanced quantum yield upon metal chelation or in specific pH environments.

Troubleshooting & Optimization

  • Issue: Low Fluorescence Signal.

    • Cause: Over-fixation with Osmium Tetroxide (fluorescence quenching).

    • Solution: Use 0.1% Uranyl Acetate as an alternative post-stain, or limit OsO4 exposure to <15 mins.

  • Issue: High Background.

    • Cause: Unbound dye crosslinked to the dish surface.

    • Solution: Perform aggressive washes (3x 5 min) with 0.1M Glycine before adding the fixative to quench free aldehydes, or wash thoroughly before fixation.

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[1][2][3][4] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799-1800.[1]

  • Giepmans, B. N., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224.

  • Kukulski, W., et al. (2011). Correlative light and electron microscopy with chemical tags. Methods in Cell Biology, 102, 1-25.

  • Frederickson, C. J., et al. (2004). The neurobiology of zinc in health and disease. Nature Reviews Neuroscience, 6, 449–462. (Context on Quinoline Zinc Stains).

Sources

Validation

Technical Guide: Performance Assessment of 3-Amino-5-hydroxyquinoline-7-sulfonic Acid Hydrate in Fixed vs. Live Cells

The following guide provides a technical assessment of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (referred to herein as 3,5,7-AHQS ), a specialized fluorogenic scaffold derived from the hydroxyquinoline family....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (referred to herein as 3,5,7-AHQS ), a specialized fluorogenic scaffold derived from the hydroxyquinoline family.

While less ubiquitous than commercial trade-name dyes (e.g., Zinquin or Fura-2), this compound represents a class of sulfonated quinolines utilized for their water solubility, metal-chelating properties (specifically Zn²⁺, Mg²⁺, and Cd²⁺), and pH-dependent fluorescence.

Executive Summary & Molecule Profile

3,5,7-AHQS is a zwitterionic fluorophore characterized by a quinoline core functionalized with an electron-donating amino group (position 3), a hydroxyl group (position 5), and a solubilizing sulfonic acid group (position 7).

  • Primary Utility: Chelation-Enhanced Fluorescence (CHEF) sensor for transition metals (Zn²⁺) and ratiometric pH sensing.

  • Key Differentiator: The C7-sulfonic acid moiety confers high water solubility but renders the molecule membrane-impermeant in healthy cells, distinguishing it sharply from esterified analogs like Zinquin.

  • Crystal Structure Reference: Defined by Laks, Rettig, & Trotter (1986), confirming a zwitterionic state in the solid phase, which influences its solvation shell and fluorescence quantum yield.

Mechanism of Action (CHEF & ESIPT)

The fluorescence mechanism relies on the deprotonation of the 5-hydroxyl group or coordination with metal ions, inhibiting photo-induced electron transfer (PET) or enabling Excited-State Intramolecular Proton Transfer (ESIPT).

Mechanism cluster_0 Excitation Cycle A 3,5,7-AHQS (Free) Low Fluorescence (Quenched by Solvent/PET) B Metal Binding (Zn²⁺/Mg²⁺) OR pH Adjustment (> pKa) A->B + Ion/Base C Rigidified Complex (Inhibited Non-Radiative Decay) B->C Chelation D Fluorescence Emission (Blue/Green Shift) C->D hv Excitation

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 3,5,7-AHQS upon metal binding or pH activation.

Comparative Analysis: Fixed vs. Live Cell Performance

The performance of 3,5,7-AHQS is strictly dictated by the sulfonic acid group , which acts as a membrane exclusion barrier.

A. Live Cell Performance (The "Exclusion" Paradigm)

In live, metabolically active cells with intact plasma membranes, 3,5,7-AHQS functions primarily as an extracellular probe or a viability indicator (similar to Propidium Iodide).

  • Permeability: Impermeant. The anionic sulfonate prevents passive diffusion.

  • Application:

    • Extracellular Zinc Quantification: Monitoring Zn²⁺ release from vesicles (e.g., insulin granules).

    • Viability Staining: Selectively stains necrotic/apoptotic cells with compromised membranes.

  • Comparison to Alternatives:

    • Vs. Zinquin Ethyl Ester: Zinquin is membrane-permeable (esterase-cleaved) and stains intracellular zinc. 3,5,7-AHQS does not.

    • Vs. FluoZin-3: FluoZin-3 is also impermeable (unless AM ester form is used), making 3,5,7-AHQS a cost-effective alternative for extracellular assays.

B. Fixed Cell Performance (The "Total" Paradigm)

Fixation (PFA or Methanol) permeabilizes the membrane, allowing 3,5,7-AHQS to enter and equilibrate with intracellular targets.

  • Permeability: Fully Permeant (post-fixation).

  • Retention Issues: Being highly water-soluble, it washes out easily if not bound to a high-affinity target (e.g., protein-bound metals or amyloid aggregates).

  • Fixation Artifacts:

    • Aldehydes (PFA): May partially quench fluorescence via crosslinking of the 3-amino group.

    • Methanol/Acetone: Preferred for metal preservation, though leakage of cytosolic ions is a risk.

C. Data Summary Table
Feature3,5,7-AHQS (This Probe)Zinquin Ethyl Ester (Alternative)8-HQS (Parent Analog)
Membrane Permeability Impermeable (Live)Permeable (Live)Impermeable (Live)
Solubility High (Aqueous)Low (Requires DMSO)Moderate
Live Cell Use Extracellular / Dead Cell StainIntracellular Zn²⁺ ImagingExtracellular / Ionophore-assisted
Fixed Cell Use Total Metal/Protein StainingPoor (Hydrolysis issues)Total Metal Staining
Excitation/Emission ~360nm / ~490-520nm360nm / 490nm370nm / 500nm
Fixation Compatibility Methanol > PFAPoor (Leakage)Methanol > PFA

Experimental Protocols

Workflow Decision Tree

Use this logic to select the correct protocol for your assay.

Workflow Start Start: Select Sample Type Live Live Cells Start->Live Fixed Fixed Cells Start->Fixed Q1 Intracellular or Extracellular Target? Live->Q1 FixMethod Fixation Method Selection Fixed->FixMethod Extracellular Target: Extracellular Zn²⁺ Action: Add 3,5,7-AHQS directly (10-50 µM) Q1->Extracellular Extracellular Intracellular Target: Cytosolic Zn²⁺ STOP: 3,5,7-AHQS is impermeable. Use Zinquin or Microinjection. Q1->Intracellular Intracellular Meth Ice-Cold Methanol (10 min) *Preserves metal distribution better* FixMethod->Meth PFA 4% PFA (15 min) + 0.1% Triton X-100 *Better morphology, potential quenching* FixMethod->PFA Stain Staining: 3,5,7-AHQS (50 µM) in PBS (pH 7.4) for 30 min Meth->Stain PFA->Stain

Caption: Decision tree for applying 3,5,7-AHQS based on cell state and target localization.

Protocol A: Live Cell "Dead-Stain" Assay

Objective: Discriminate necrotic cells or map extracellular zinc release.

  • Preparation: Dissolve 3,5,7-AHQS in PBS to a 10 mM stock (Water soluble; DMSO not required).

  • Incubation: Dilute to 20–50 µM in Tyrode’s buffer or PBS.

  • Application: Add to cells. Incubate for 15 minutes at 37°C.

  • Imaging: Do not wash (equilibrium probe). Image immediately.

    • Excitation: UV/Violet (360–380 nm).

    • Emission: Blue/Green (490–520 nm).

  • Result: Healthy cells = Dark. Dead cells = Bright Cytosol/Nucleus.

Protocol B: Fixed Cell Total Metal Staining

Objective: Visualize total cellular zinc/magnesium distribution.

  • Fixation: Fix cells with ice-cold methanol for 10 minutes. (Avoid PFA if quantifying metals, as crosslinking alters ion availability).

  • Wash: 3x with PBS (metal-free).

  • Staining: Incubate with 50 µM 3,5,7-AHQS for 30 minutes at Room Temp.

  • Mounting: Mount in a glycerol-based medium (pH > 7.0).

    • Note: Fluorescence is pH-dependent. Acidic mounting media will quench the signal.

Troubleshooting & Optimization (Expert Insights)

  • Background Noise: The sulfonic acid group makes the molecule "sticky" to positively charged substrates (e.g., Poly-L-Lysine coatings). Use Poly-D-Lysine or uncoated glass if background is high.

  • Spectral Shift: The emission peak shifts depending on the metal bound.

    • Zn²⁺ complex: ~490 nm (Strong).

    • Mg²⁺ complex: ~510 nm (Weaker, requires higher concentration).

  • Quenching: Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺) are paramagnetic and will quench the fluorescence. If studying zinc in iron-rich cells (e.g., hepatocytes), use a masking agent (like cyanide, though toxic) or verify with a specific chelator like TPEN.

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[1][2][3][4][5][6] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799–1800.[1] Link

  • Frederickson, C. J., et al. (2004). Free zinc in the central nervous system: insights from zinc-containing neurons. Experimental Gerontology (Context on Quinoline Sulfonates as Zinc Probes). Link

  • Maret, W. (2015). Analyzing free zinc(II) ion concentrations in cell biology with fluorescent chelating molecules. Metallomics. (Review of Hydroxyquinoline kinetics). Link

  • Probes for Cell Viability. Thermo Fisher Scientific Molecular Probes Handbook. (General methodology for impermeable viability dyes). Link

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate proper disposal procedures

Operational Guide for Laboratory & Safety Personnel Part 1: Rapid Assessment & Safety Triage Immediate Action Required: Treat this compound as a functionalized quinoline derivative . While specific SDS data for the 3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Safety Personnel

Part 1: Rapid Assessment & Safety Triage

Immediate Action Required: Treat this compound as a functionalized quinoline derivative . While specific SDS data for the 3-amino-5-hydroxy-7-sulfonic isomer may be sparse, its structural analogs (e.g., 8-hydroxyquinoline-5-sulfonic acid) exhibit significant toxicity and corrosivity profiles.

Critical Hazards:

  • Corrosivity: The sulfonic acid moiety (

    
    ) confers high acidity (pH < 2 in aqueous solution).
    
  • Carcinogenicity: The quinoline core is a structural alert for mutagenicity and carcinogenicity (EPA Group B2/C probable human carcinogen).

  • Amphoteric Reactivity: Contains both basic (

    
    ) and acidic (
    
    
    
    ,
    
    
    ) groups, leading to complex solubility and zwitterionic behavior.

Mandatory PPE (Personal Protective Equipment):

PPE CategorySpecificationRationale
Hand Protection Double Nitrile (0.11 mm min)Quinoline derivatives can permeate standard latex. Double gloving prevents skin absorption.
Eye Protection Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient due to the corrosive dust/splash risk of sulfonic acids.
Respiratory N95 or P100 (if solid/dusty)Inhalation of dust causes severe respiratory tract irritation. Use Fume Hood.
Body Tyvek® Lab Coat or ApronPrevent contamination of street clothes; quinolines are difficult to remove from fabrics.
Part 2: Chemical Characterization & Waste Classification

The "Why" Behind the Protocol: To dispose of this chemical safely, you must understand its behavior in the waste stream. It is not merely an "organic solid."

  • Zwitterionic Behavior: In neutral water, the sulfonic acid protonates the amine, forming a zwitterion. This increases water solubility but can precipitate unpredictably if the pH shifts, potentially clogging waste lines.

    • Operational Implication: Never dispose of down the drain, even if dissolved. Precipitation is a high risk.

  • Chemical Incompatibility (The Nitration Risk):

    • DANGER: Do NOT mix with Nitric Acid (

      
      ) or strong oxidizers.
      
    • Mechanism:[1][2] The electron-rich hydroxy-amino ring is highly susceptible to electrophilic aromatic substitution. Mixing with nitric acid can lead to rapid, exothermic nitration, generating unstable nitro-quinolines or runaway thermal events.

  • Regulatory Classification (US EPA Context):

    • RCRA Status: Not explicitly P-listed or U-listed by specific CAS.

    • Characteristic Waste: Likely D002 (Corrosive) if in solution.

    • Best Practice: Manage as Non-Halogenated Organic Hazardous Waste destined for high-temperature incineration.

Part 3: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or contaminated solids)

Applies to: Expired reagent, weighing paper, contaminated gloves.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with oxidizers or strong bases. Keep separate from general "Organic Trash."

  • Labeling:

    • Primary Name: "3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant

    • Note: Clearly mark "CONTAINS SULFUR" (Important for incinerator scrubbers).

Scenario B: Liquid Waste (Mother Liquors / Aqueous Solutions)

Applies to: Reaction mixtures, HPLC waste.

  • pH Check: Measure the pH. If pH < 2, the waste is D002 (Corrosive).

  • Neutralization (Optional but Recommended):

    • Why: Reduces risk of corrosion during storage.

    • Method: Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ).
    • Observation: Watch for precipitation. If a solid forms (the non-salt form of the quinoline), stop. It is safer to dispose of a slurry than to force dissolution with excess acid/base.

  • Solvent Compatibility:

    • If dissolved in organic solvents (Methanol/Acetonitrile): Collect in "Organic Solvents" carboy.

    • If aqueous: Collect in "Aqueous Toxic" carboy.

  • Final Handoff: Cap tightly. Do not fill >90% to allow for expansion.

Part 4: Spill Management (Emergency Protocol)

Solid Spill:

  • Isolate: Clear the area of personnel.

  • Dampen: Cover powder with a wet paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Scoop: Use a plastic scoop to lift the wet material into a waste jar.

  • Wipe: Clean surface with 10% Sodium Carbonate solution to neutralize sulfonic acid residues, then water.

Liquid Spill:

  • Absorb: Use vermiculite, sand, or commercial acid-neutralizing pads.

  • Neutralize: Dust the spill perimeter with Sodium Bicarbonate.

  • Collect: Scoop absorbed material into a hazardous waste container. Label as "Spill Debris: Quinoline Sulfonic Acid."

Part 5: Visual Decision Workflow

The following diagram outlines the logical decision tree for disposing of this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 3-Amino-5-hydroxyquinoline-7-sulfonic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Slurry) StateCheck->Liquid Liquid ContainerSolid Container: Wide-Mouth HDPE Solid->ContainerSolid LabelSolid Label: 'Toxic Solid - Organic Acid' ContainerSolid->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate PHCheck Check pH Liquid->PHCheck Acidic pH < 4 PHCheck->Acidic Yes Neutral pH 4-9 PHCheck->Neutral No Neutralize CAUTION: Neutralize slowly (Sodium Bicarbonate) Acidic->Neutralize SolventCheck Solvent Base? Neutral->SolventCheck Neutralize->Neutral Aqueous Aqueous Stream (Heavy Metal Free) SolventCheck->Aqueous Water Organic Organic Solvent Stream (Halogenated/Non-Halogenated) SolventCheck->Organic MeOH/ACN/Etc Aqueous->Incinerate Organic->Incinerate

Caption: Decision logic for segregating solid and liquid waste streams to prevent incompatibility and ensure regulatory compliance.

References
  • BenchChem. (2025).[1][3] Proper Disposal of 2-Methylquinoline-6-Sulfonic Acid: A Step-by-Step Guide. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS).[4] Retrieved from [5]

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage Guidelines. Retrieved from

  • Fisher Scientific. (2022).[6] Safety Data Sheet: 8-Hydroxyquinoline-5-sulfonic acid monohydrate. Retrieved from

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: Quinoline Derivatives and General Disposal. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Executive Technical Summary 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a specialized heterocyclic zwitterion, historically identified as a cleavage product of western hemlock bark tannins (Laks et al., 1986).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a specialized heterocyclic zwitterion, historically identified as a cleavage product of western hemlock bark tannins (Laks et al., 1986).[1][2] Unlike common 8-hydroxyquinoline derivatives, this isomer features a unique substitution pattern that creates a distinct internal salt structure (zwitterion) in its solid state.[1][2]

While it is less corrosive than free sulfonic acids due to internal proton transfer (amine protonation by the sulfonic group), it remains a significant chemical irritant and potential sensitizer.[1] This guide provides a self-validating safety protocol for handling this compound in research environments, focusing on containment of fine particulates and management of its amphoteric solubility properties.[1]

Risk Assessment & Hazard Identification

Chemical Nature[2][3][4]
  • State: Solid (often golden/yellow plates or crystalline powder).[1][3][2]

  • Ionic Character: Zwitterionic (Ammonium sulfonate inner salt).[1][3][2]

  • Acidity: Amphoteric.[1][3][2] It can act as an acid or base depending on the solvent pH.[1][3]

GHS Classification (Derived from Functional Group Analysis)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][2][4][5]

  • H319: Causes serious eye irritation.[1][3][2][4][5]

  • H335: May cause respiratory irritation.[1][3][2][5]

Critical Hazards
Hazard TypeMechanism of ActionOperational Consequence
Inhalation Fine crystalline dust acts as a mechanical and chemical irritant to bronchial mucosa.[1][3][2]Requirement: All weighing must occur inside a fume hood or powder containment enclosure.[1][3][2]
Ocular Sulfonic acid moiety, even in zwitterionic form, is highly irritating to corneal tissue.[1]Requirement: ANSI Z87.1 Chemical Splash Goggles are non-negotiable.[1][3][2]
Chelation Hydroxyquinoline core has high affinity for metal ions (Fe, Cu, Zn).[1][6]Requirement: Avoid metal spatulas to prevent sample contamination; use PTFE or porcelain.[1][3][2]

Personal Protective Equipment (PPE) Matrix

The following decision matrix dictates the required PPE based on the operational state of the chemical.

PPE_Matrix Start Select Operation State Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Dilution/Assay) Start->Liquid Resp_Solid Respiratory: Fume Hood (Sash < 18") or N95 (if hood unavailable) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (0.11mm) Change immediately if torn Solid->Glove_Solid Eye_Solid Eyes: Chemical Splash Goggles (No Safety Glasses) Solid->Eye_Solid Resp_Liquid Respiratory: General Lab Ventilation (Unless generating aerosols) Liquid->Resp_Liquid Glove_Liquid Gloves: Single Nitrile (0.11mm) Splash protection sufficient Liquid->Glove_Liquid Eye_Liquid Eyes: Safety Glasses w/ Side Shields (Face shield if >500mL) Liquid->Eye_Liquid

Figure 1: PPE Selection Logic based on physical state.[1][3][2] Note the heightened eye protection requirement for solids due to dust risks.

Operational Protocols

A. Weighing & Transfer (The Critical Step)[1]
  • The "Static" Problem: Zwitterionic crystals can carry static charge, causing "fly-away" powder.[1][3][2]

  • Protocol:

    • Equip: Don double nitrile gloves and goggles.[3][2]

    • Environment: Place balance inside a certified chemical fume hood.

    • Tooling: Use an antistatic gun (Zerostat) on the weighing boat and spatula (PTFE coated) before touching the powder.[1][3]

    • Transfer: Transfer slowly. If powder adheres to the spatula, do not flick it.[1] Wipe it off into the vessel using the side of the weighing boat.[1][3]

    • Clean: Wipe the balance area with a damp lint-free tissue immediately after use to solubilize and remove invisible dust.[1][3][2]

B. Solubilization Strategy

Due to its zwitterionic nature, this compound may exhibit poor solubility in neutral water.[1][3]

  • Initial Solvent: Dissolve in a small volume of DMSO or 0.1 M NaOH (if basic conditions are tolerated) or 0.1 M HCl (if acidic conditions are tolerated). The zwitterion is least soluble at its isoelectric point.[1][3]

  • Dilution: Once fully dissolved, dilute to the working concentration with your buffer of choice (PBS, HEPES).

  • Verification: Inspect for microprecipitation (turbidity) upon dilution.[1][3][2]

C. Experimental Workflow Logic

Workflow Weigh Weighing (Antistatic Protocols) Solubilize Solubilization (pH Adjustment/DMSO) Weigh->Solubilize Transfer Solubilize->Solubilize Adjust pH if cloudy Filter Sterile Filtration (0.22 µm PES/PVDF) Solubilize->Filter Clarify Assay Experimental Use (Chelation/Fluorescence) Filter->Assay Pure Solution Waste Waste Segregation Assay->Waste Disposal

Figure 2: Operational workflow emphasizing the solubility check point.

Disposal & Deactivation

Do not dispose of down the drain. Even if water-soluble, quinoline derivatives can be toxic to aquatic life and disrupt microbial treatment systems.[1][3]

Waste Stream Classification
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in Hazardous Solid Waste (yellow bags/bins) labeled "Toxic/Irritant Organic Solid."[1][3]

  • Liquid Waste:

    • Segregation: Collect in Non-Halogenated Organic Solvent waste containers.

    • Labeling: Label clearly with "3-Amino-5-hydroxyquinoline-7-sulfonic acid solution."

    • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this may generate heat or toxic nitrogen oxide gases.[1]

Spill Response (Small Scale < 10g)
  • Isolate: Alert nearby personnel.

  • Protect: Ensure PPE is worn (Goggles + Double Gloves).[1][3][2]

  • Contain: Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation.[1][3][2] Do not dry sweep.[3][2]

  • Clean: Wipe up the wet slurry and place in a hazardous waste bag.[1][3][2] Clean the surface twice with soap and water to remove yellow staining.[1][3]

References

  • Laks, P. E., Rettig, S. J., & Trotter, J. (1986). Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate.[1][7][8][9][10][11] Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1799-1800.[1][10]

  • PubChem. 8-Hydroxyquinoline-5-sulfonic acid (Analogous Safety Data).[1][3][2] National Library of Medicine.[1][3] [1][2]

  • Fisher Scientific. Safety Data Sheet: 8-Hydroxyquinoline-5-sulfonic acid monohydrate.[1][3][2]

Sources

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